molecular formula C5H4Cl2N2 B042779 4,6-Dichloro-2-methylpyrimidine CAS No. 1780-26-3

4,6-Dichloro-2-methylpyrimidine

Cat. No.: B042779
CAS No.: 1780-26-3
M. Wt: 163 g/mol
InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35923. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUTBLUWQGTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284149
Record name 4,6-Dichloro-2-methylpyrimidine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-26-3
Record name 4,6-Dichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 1780-26-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-2-methylpyrimidine
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Record name 4,6-DICHLORO-2-METHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 4,6-dichloro-2-methylpyrimidine. As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of this molecule is essential for its effective application in research and development.[1] This document consolidates key data into structured tables, details experimental protocols, and presents logical workflows through diagrams to serve as an in-depth resource for laboratory professionals.

Chemical and Physical Properties

This compound, with the CAS number 1780-26-3, is a halogenated derivative of pyrimidine (B1678525).[1] It typically presents as a white to off-white or light yellow crystalline solid with a faint, characteristic odor.[1] The compound demonstrates moderate thermal stability.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂[1][2][3][4]
Molecular Weight 163.00 g/mol [3][4]
CAS Number 1780-26-3[1][4][5]
Appearance White to off-white crystalline powder or solid[1][2][6]
Melting Point 41.5-47.3 °C[2][4][5][6]
Boiling Point 210.8 ± 20.0 °C (Predicted)[2]
Density 1.404 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 98 °C / 208.4 °F (closed cup)[4][6]
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform; sparingly soluble in water.[1][2][7]
Vapor Pressure 0.273 mmHg at 25°C[2]

Structure and Reactivity

The structure of this compound consists of a central pyrimidine ring substituted with a methyl group at the 2-position and two chlorine atoms at the 4- and 6-positions.

Canonical SMILES: CC1=NC(=CC(=N1)Cl)Cl[1][3] InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N[1][3][4]

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making this compound a versatile building block in organic synthesis.[7] It serves as a key intermediate in the production of various pharmaceuticals, including the anticancer drug Dasatinib, and agrochemicals such as herbicides and fungicides.[1][5][8] Its reactivity is central to its utility, allowing for the construction of more complex, biologically active molecules.[1][8] Compatibility issues exist with strong nucleophiles and alkaline materials, which can lead to exothermic reactions.[1]

General Reactivity of this compound A 4,6-dichloro-2- methylpyrimidine C Substituted Pyrimidine Derivative (e.g., Dasatinib Precursor) A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., Amines, Anilines) B->C Reactant Role in Pharmaceutical Synthesis A 4,6-dichloro-2- methylpyrimidine B Stepwise SNAr Reactions with various nucleophiles A->B C Diverse Library of Substituted Pyrimidines B->C D Lead Compound Identification (e.g., Dasatinib) C->D E Biologically Active Pharmaceutical Compound D->E

References

An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine (CAS Number: 1780-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2-methylpyrimidine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in organic synthesis.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[2] It is soluble in various organic solvents but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1780-26-3[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [3][4]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 41.5-45.5 °C[3][6]
Boiling Point 210.8 ± 20.0 °C (Predicted)Not explicitly found in searches
Density 1.404 ± 0.06 g/cm³ (Predicted)Not explicitly found in searches
InChI Key FIMUTBLUWQGTIJ-UHFFFAOYSA-N[1][3]
SMILES Cc1nc(Cl)cc(Cl)n1[1][3]

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

Spectrum TypeAvailabilitySource/Reference
GC-MS Spectrum available for viewingPubChem[1]
ATR-IR Spectrum available for viewingPubChem[1]
1H NMR Predicted shifts can be calculated using cheminformatics tools.Not explicitly found in searches
13C NMR Predicted shifts can be calculated using cheminformatics tools.Not explicitly found in searches

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791). The following protocols are based on established procedures.[7][8][9]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the synthesis of this compound from 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • Ice water

Procedure:

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).[7][9]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[7][9]

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).[7][9]

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[7][9]

  • Slowly pour the residue into 50 g of ice water.[7][9]

  • Filter the precipitated solid.[7]

  • Purify the solid by column chromatography to yield this compound as a white solid (yield: 94%).[7]

Experimental Protocol: Synthesis via Triphosgene (B27547)

This alternative method utilizes the safer chlorinating agent, triphosgene.[8]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • N,N-diethylaniline

  • Dichloroethane

  • Triphosgene

  • 4mol/L Hydrochloric acid

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (10g, 0.08mol), N,N-diethylaniline (29.8g, 0.2mol), and dichloroethane (60mL).[8]

  • Heat the mixture to reflux.[8]

  • Slowly add a solution of triphosgene (83g, 0.2mol) dissolved in 40mL of dichloroethane.[8]

  • Continue to reflux the reaction mixture for 6 hours.[8]

  • Wash the reactant solution sequentially with 100mL of water, 100mL of 4mol/L hydrochloric acid, and again with 100mL of water.[8]

  • Dry the dichloroethane layer with anhydrous sodium sulfate and filter.[8]

  • Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.[8]

  • Recrystallize the solid from 50mL of dichloroethane and decolorize with activated carbon to obtain light yellow solid this compound (yield: 92%).[8]

Synthesis_of_4_6_dichloro_2_methylpyrimidine cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine This compound This compound 4,6-dihydroxy-2-methylpyrimidine->this compound Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound Triphosgene Triphosgene Triphosgene->this compound

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anticancer drug Dasatinib and the antihypertensive agent Moxonidine.[7] Its two reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex molecular architectures.[7]

Role in the Synthesis of Dasatinib

Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] this compound serves as a core scaffold in its synthesis. A key step involves the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.

Dasatinib_Synthesis_Pathway Dichloropyrimidine 4,6-dichloro-2- methylpyrimidine Intermediate Dasatinib Intermediate (CAS 302964-08-5) Dichloropyrimidine->Intermediate SNAr Reaction ThiazoleAmine 2-amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide ThiazoleAmine->Intermediate Dasatinib Dasatinib Intermediate->Dasatinib SNAr Reaction Piperazine N-(2-hydroxyethyl) piperazine Piperazine->Dasatinib

Caption: Key steps in the synthesis of Dasatinib.

Experimental Protocol: Synthesis of Dasatinib Intermediate (302964-08-5)

This protocol outlines the synthesis of a key intermediate in the Dasatinib synthesis pathway.[4][10][11]

Materials:

  • This compound

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Sodium hydride)

Procedure:

  • Prepare 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with this compound, followed by hydrolysis.

  • The resulting carboxylic acid is then converted to its acid chloride.

  • In a separate reaction, 2-chloro-6-methylaniline (B140736) is reacted with sodium hydride.

  • The activated aniline (B41778) is then reacted with the acid chloride to form the amide bond, yielding N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[12]

Role in the Synthesis of Moxonidine

Moxonidine is a centrally acting antihypertensive drug. The synthesis of Moxonidine also utilizes this compound as a starting material, although the specific intermediate and reaction pathway differ from that of Dasatinib.

Chemical Reactivity and Experimental Workflows

The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4 and 6 positions. The two chlorine atoms have different reactivities, which can be exploited for selective functionalization.

Reactivity_Workflow Start This compound Step1 First Nucleophilic Substitution (SNAr) Start->Step1 Product1 Monosubstituted Intermediate Step1->Product1 Step2 Second Nucleophilic Substitution (SNAr) Product1->Step2 Product2 Disubstituted Product Step2->Product2

Caption: General workflow for reactions of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard CodeDescriptionReference(s)
H302Harmful if swallowed[1]
H314Causes severe skin burns and eye damage[1]
H317May cause an allergic skin reaction[1]
H411Toxic to aquatic life with long lasting effects[1]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Store in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the preparation of pharmaceutical compounds. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an essential tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to its effective utilization in the development of new therapeutic agents.

References

Core Properties of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,6-dichloro-2-methylpyrimidine

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of targeted therapies.

This compound is a halogenated pyrimidine (B1678525) derivative. Its chemical structure and properties make it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂[2][3]
Molecular Weight 163.00 g/mol [2][3]
CAS Number 1780-26-3[2]
Appearance White to off-white crystalline solid
Melting Point 41.5-45.5 °C[3]
Boiling Point 210.8 ± 20.0 °C (Predicted)
Density 1.404 ± 0.06 g/cm³ (Predicted)
IUPAC Name This compound[2]
SMILES CC1=NC(=CC(=N1)Cl)Cl[2]
Spectral and Analytical Data

Detailed spectral analyses are crucial for the verification of the identity and purity of this compound. While specific peak data is extensive and best viewed in original datasets, the availability of various spectral information is noted below.

Data TypeAvailabilitySource / Notes
GC-MS Spectrum availableThe mass spectrum can be found in the NW-555-0-0 dataset.[2]
Infrared (IR) Spectra ATR-IR spectrum availableData is available from sources such as Aldrich (596728).[2]
Nuclear Magnetic Resonance (NMR) Data available in literatureWhile specific shifts are not provided here, NMR data is a standard characterization method for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine. Two common methods for this conversion are detailed below.

Synthesis of Precursor: 4,6-dihydroxy-2-methylpyrimidine

The precursor is synthesized from dimethyl malonate and acetamidine (B91507) hydrochloride.

Experimental Protocol:

  • Reaction Setup: Add 1060 ml of methanol (B129727) to a 3L three-necked flask and cool under an ice bath.

  • Addition of Reagents: While stirring, add 108.2 g (2 mol) of sodium methoxide. After dissolution, add 105.6 g (0.8 mol) of dimethyl malonate and 113.4 g (1.2 mol) of acetamidine hydrochloride.[4]

  • Reaction: Remove the ice bath and warm the mixture to 18-25 °C. Stir for 5 hours. The solution will appear creamy white.[4]

  • Work-up: After the reaction, remove methanol by distillation under reduced pressure. Dissolve the residue in 400 mL of water.

  • Crystallization: Adjust the pH to 1-2 with 4mol/L HCl to precipitate a white solid. Stir the mixture at 0 °C for 4 hours to complete crystallization.[4]

  • Purification: Filter the solid via suction filtration. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

  • Drying: Dry the purified solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 87%.[4]

Chlorination Method 1: Using Thionyl Chloride

This is a general and effective method for chlorinating the dihydroxy pyrimidine.

Experimental Protocol:

  • Reaction Setup: To a solution of acetonitrile, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.[3][5]

  • Addition of Chlorinating Agent: Add 18.9 g (0.16 mol) of thionyl chloride to the mixture.[3][5]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[3][5]

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[3][5]

  • Precipitation: Slowly pour the residue into 50 g of ice water to precipitate the product.[3][5]

  • Purification: Filter the precipitated solid and purify it by column chromatography to yield this compound as a white solid. The reported yield is 94%.[3][5]

Chlorination Method 2: Using Triphosgene (B27547)

This method provides an alternative to using thionyl chloride or phosphorus oxychloride, which can have significant environmental and safety concerns.[4]

Experimental Protocol:

  • Reaction Setup: To the previously synthesized 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane. Heat the mixture to reflux.[4]

  • Addition of Chlorinating Agent: Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.[4]

  • Reaction: Maintain the reflux for 6-8 hours.[4]

  • Work-up: After the reaction, wash the reaction solution. Dry the organic layer, filter, and then concentrate it.

  • Purification: The crude product is purified by recrystallization and decolorization to obtain the final solid this compound.[4]

Logical Workflow for Synthesis

The overall synthesis can be visualized as a two-stage process, starting from basic precursors to the final chlorinated product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Dimethyl Malonate + Acetamidine HCl + Sodium Methoxide B Reaction in Methanol (18-25 °C, 5h) A->B C Work-up & Crystallization (Acidification, 0 °C) B->C D 4,6-dihydroxy-2-methylpyrimidine C->D F Reaction at Reflux/Elevated Temp D->F E Chlorinating Agent (Thionyl Chloride or Triphosgene) E->F G Work-up & Purification (Precipitation, Column Chromatography) F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Dasatinib

This compound is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][3] Dasatinib is primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

Mechanism of Action of Dasatinib

Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases that drive cancer cell proliferation and survival.[6][7]

  • Primary Target (BCR-ABL): In CML, the hallmark is the Philadelphia chromosome, which produces an abnormal, constitutively active fusion protein called BCR-ABL tyrosine kinase. This kinase drives uncontrolled cell division. Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling. This leads to apoptosis (programmed cell death) of the cancer cells.[6][7]

  • Other Targets: Dasatinib also inhibits other kinase families, including the SRC family (SFKs), c-KIT, EPHA2, and PDGFRβ.[6][7] The inhibition of these kinases contributes to its broad therapeutic effects and its ability to overcome resistance to other inhibitors like Imatinib.[6][7]

Dasatinib Signaling Pathway

The inhibitory action of Dasatinib on its target kinases disrupts multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Dasatinib's mechanism of action and targeted signaling pathways.

References

Spectroscopic and Synthetic Profile of 4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 4,6-dichloro-2-methylpyrimidine. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, accompanied by detailed experimental protocols for the cited analytical techniques.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₅H₄Cl₂N₂.[1] It serves as a versatile building block in the synthesis of various biologically active molecules.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
CAS Number 1780-26-3[1]
Appearance White to off-white crystalline powder or crystals
Melting Point 41.5-45.5 °C
IUPAC Name This compound[1]
SMILES CC1=NC(=CC(=N1)Cl)Cl[1]
InChIKey FIMUTBLUWQGTIJ-UHFFFAOYSA-N[1]

Spectroscopic Data

The following sections provide available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 (pyrimidine ring)
~2.6s3H-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170C-2
~162C-4, C-6
~120C-5
~25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent functional groups. An Attenuated Total Reflectance (ATR) IR spectrum has been reported.[1]

Table 2.3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1550StrongC=N stretch (pyrimidine ring)
~1450MediumC=C stretch (pyrimidine ring)
~850StrongC-Cl stretch
Mass Spectrometry (MS)

GC-MS data is available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.

Table 2.4: Predicted Mass Spectrometry Fragmentation

m/zIonComments
162/164/166[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
127/129[M-Cl]⁺Loss of a chlorine atom.
92[M-2Cl]⁺Loss of both chlorine atoms.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Reaction Stir at 80°C for 3h 4,6-dihydroxy-2-methylpyrimidine->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Distillation Remove excess SOCl₂ (Reduced Pressure) Reaction->Distillation Reaction Completion Quenching Pour into Ice Water Distillation->Quenching Filtration Filter Precipitate Quenching->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product Purified Product

Synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and vortex gently to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.

ATR-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and to obtain a mass spectrum for molecular weight confirmation and fragmentation analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Processing:

  • Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

  • Extract the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic distribution of chlorine-containing fragments.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structural_Elucidation Structural Elucidation Final_Characterization Final Characterization Report Structural_Elucidation->Final_Characterization Purity_Assessment Purity Assessment Purity_Assessment->Final_Characterization NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation MS->Purity_Assessment

Logical workflow for chemical compound characterization.

References

An In-depth Technical Guide to the NMR Analysis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for acquiring such data, and provides a logical workflow for the analysis.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally-derived NMR spectra for this compound, the following data is based on validated computational prediction models. These predictions provide a reliable basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two distinct signals. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.75Singlet3H-CH₃
7.30Singlet1HPyrimidine (B1678525) H-5

The methyl protons (-CH₃) are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring. The single proton on the pyrimidine ring (H-5) is predicted to be a singlet in the downfield region, a consequence of the deshielding effect of the electronegative nitrogen atoms and chlorine atoms in the heterocyclic ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The predicted chemical shifts and their assignments are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
25.0-CH₃
121.0C-5
162.0C-4, C-6
170.0C-2

The carbon of the methyl group is predicted to have the most upfield chemical shift. The C-5 carbon, being the only one bonded to a hydrogen, appears in the aromatic region. The two chlorine-bearing carbons (C-4 and C-6) are expected to be degenerate, appearing as a single peak at a downfield chemical shift due to the strong deshielding effect of the chlorine atoms. The C-2 carbon, situated between the two nitrogen atoms, is predicted to be the most deshielded carbon in the molecule.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtration (if necessary) : If the solution contains suspended particles, filter it through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup : The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp spectral lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans : Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

    • Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a systematic workflow. This workflow ensures a thorough and accurate interpretation of the spectral data.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis SampleWeigh Weigh Sample SolventSelect Select Deuterated Solvent SampleWeigh->SolventSelect Dissolve Dissolve Sample SolventSelect->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Locking & Shimming Transfer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra PeakPicking Peak Picking & Integration ProcessSpectra->PeakPicking AssignSignals Assign Signals to Molecular Structure PeakPicking->AssignSignals FinalReport Final Structure Confirmation & Reporting AssignSignals->FinalReport

Caption: Workflow for the NMR analysis of this compound.

This diagram illustrates the logical progression from sample preparation through data acquisition to the final spectral analysis and structure confirmation. Each stage is crucial for obtaining reliable and interpretable NMR data. By following this structured approach, researchers can confidently characterize the molecular structure of this compound.

An In-depth Technical Guide to the Infrared Spectrum of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum of 4,6-dichloro-2-methylpyrimidine. This document outlines the experimental protocol for acquiring the spectrum, presents the spectral data in a clear, tabular format, and offers a comprehensive interpretation of the principal absorption bands. A logical workflow for the spectral interpretation is also provided in a visual diagram.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules by identifying their functional groups and providing insights into their molecular structure. This guide focuses on the interpretation of the ATR-FTIR spectrum of solid this compound.

Experimental Protocol

The infrared spectrum of this compound can be obtained using an ATR-FTIR spectrometer. The following is a general procedure for acquiring the spectrum of a solid sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized. The ATR crystal may be composed of diamond or germanium.

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

Data Acquisition:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).

  • Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded.

  • Spectral Parameters: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

IR Spectrum Data

The ATR-IR spectrum of this compound, sourced from Aldrich (Catalog Number: 596728), is available on SpectraBase.[2] The major absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityTentative Assignment
~3050WeakAromatic C-H stretching
~2950WeakAsymmetric C-H stretching of the methyl group
~2850WeakSymmetric C-H stretching of the methyl group
~1570StrongC=N stretching vibration of the pyrimidine (B1678525) ring
~1540StrongC=C stretching vibration of the pyrimidine ring
~1420MediumAsymmetric C-H bending of the methyl group
~1380MediumSymmetric C-H bending (umbrella mode) of the methyl group
~1200StrongRing stretching/breathing mode
~1150StrongC-H in-plane bending
~850 - 750StrongC-Cl stretching vibrations
~700MediumRing puckering/out-of-plane bending

Spectral Interpretation

The infrared spectrum of this compound can be divided into several key regions:

  • C-H Stretching Region (3100-2800 cm⁻¹): The weak band observed around 3050 cm⁻¹ is characteristic of the C-H stretching vibration of the aromatic proton on the pyrimidine ring. The weak absorptions near 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group, respectively.

  • Double Bond Region (1600-1500 cm⁻¹): This region is dominated by strong absorptions arising from the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. The bands around 1570 cm⁻¹ and 1540 cm⁻¹ are characteristic of these vibrations and confirm the presence of the pyrimidine core.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information about the molecule's structure.

    • Methyl Group Bending: The medium intensity bands at approximately 1420 cm⁻¹ and 1380 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations of the methyl group.

    • Ring Vibrations: The strong bands around 1200 cm⁻¹ and 1150 cm⁻¹ are likely due to complex ring stretching and breathing modes, as well as in-plane C-H bending vibrations.

    • C-Cl Stretching: The strong absorptions in the 850-750 cm⁻¹ range are characteristic of the C-Cl stretching vibrations. The presence of two chlorine atoms on the pyrimidine ring would be expected to give rise to strong absorptions in this region.

    • Out-of-Plane Bending: The band around 700 cm⁻¹ can be assigned to out-of-plane bending and ring puckering modes of the pyrimidine ring.

Visualization of Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.

IR_Spectrum_Interpretation_Workflow Workflow for IR Spectrum Interpretation of this compound cluster_0 Data Acquisition and Preparation cluster_1 Spectral Analysis cluster_2 Structural Confirmation cluster_3 Final Report Start Obtain Solid Sample of this compound Acquire_Spectrum Acquire ATR-FTIR Spectrum (4000-400 cm-1) Start->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, Normalization) Acquire_Spectrum->Process_Spectrum Identify_Regions Divide Spectrum into Key Regions (C-H stretch, Double Bond, Fingerprint) Process_Spectrum->Identify_Regions Assign_CH Assign C-H Stretching Vibrations (~3050 cm-1: Aromatic C-H) (~2950, ~2850 cm-1: Methyl C-H) Identify_Regions->Assign_CH Assign_Double_Bond Assign Ring Double Bond Vibrations (~1570 cm-1: C=N stretch) (~1540 cm-1: C=C stretch) Identify_Regions->Assign_Double_Bond Assign_Fingerprint Assign Fingerprint Region Vibrations (Methyl Bending, Ring Modes, C-Cl Stretch) Identify_Regions->Assign_Fingerprint Correlate_Bands Correlate Assigned Bands with Known Functional Groups Assign_Fingerprint->Correlate_Bands Confirm_Structure Confirm Presence of Pyrimidine Ring, Methyl Group, and Chlorine Substituents Correlate_Bands->Confirm_Structure Final_Interpretation Final Structural Interpretation Confirm_Structure->Final_Interpretation

References

Technical Guide: Mass Spectrometry of 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,6-dichloro-2-methylpyrimidine (C₅H₄Cl₂N₂). It covers the expected fragmentation patterns under electron ionization (EI), a standard gas chromatography-mass spectrometry (GC-MS) protocol, and visual diagrams illustrating the experimental workflow and molecular fragmentation pathways. This compound is a crucial building block in the synthesis of various pharmaceutical agents, including the kinase inhibitor Dasatinib.[1][2] Understanding its mass spectrometric behavior is essential for reaction monitoring, quality control, and metabolite identification.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₄Cl₂N₂[3]
Molecular Weight163.00 g/mol [3][4]
IUPAC NameThis compound[3]
CAS Number1780-26-3[3]
Physical StateSolid (White to light yellow powder/crystal)[4]
Melting Point44.0 to 48.0 °C[4]

Mass Spectrometry Analysis: Predicted Fragmentation

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a structural fingerprint of the analyte.[5][6] The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of its two chlorine atoms.

Isotopic Pattern of the Molecular Ion: The presence of two chlorine atoms results in a distinctive isotopic cluster for the molecular ion (M⁺˙). Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to three major peaks in the molecular ion region:

  • M⁺˙ ([C₅H₄³⁵Cl₂N₂]⁺˙): The peak corresponding to the molecule containing two ³⁵Cl isotopes.

  • (M+2)⁺˙ ([C₅H₄³⁵Cl³⁷ClN₂]⁺˙): The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This is typically the most abundant peak in the cluster.

  • (M+4)⁺˙ ([C₅H₄³⁷Cl₂N₂]⁺˙): The peak for the molecule with two ³⁷Cl isotopes.

Predicted Fragmentation Pathway: The energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable ions.[6] The primary fragmentation events for this compound are predicted to be the loss of a chlorine radical, a methyl radical, or hydrogen chloride. Subsequent fragmentations can involve the loss of small neutral molecules like HCN from the pyrimidine (B1678525) ring.

Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) p2 Dilute to Working Concentration (~1-10 µg/mL) p1->p2 a1 Inject Sample (1 µL) p2->a1 a2 GC Separation (Capillary Column) a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analyzer (Quadrupole) a3->a4 a5 Detection a4->a5 d1 Acquire Mass Spectrum a5->d1 d2 Identify Molecular Ion & Isotope Pattern d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Library Comparison & Structure Confirmation d3->d4

Caption: General experimental workflow for GC-MS analysis.

Quantitative Data Summary

The table below summarizes the predicted key ions and their calculated mass-to-charge ratios (m/z) for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).

Predicted Ion FragmentProposed Structure / LossCalculated m/z
[M]⁺˙Molecular Ion162
[M+2]⁺˙Molecular Ion (one ³⁷Cl)164
[M+4]⁺˙Molecular Ion (two ³⁷Cl)166
[M - Cl]⁺Loss of a Chlorine radical127
[M - CH₃]⁺Loss of a Methyl radical147
[M - HCl]⁺˙Loss of Hydrogen Chloride126
[M - Cl - HCN]⁺Loss of Cl followed by HCN100

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below visualizes the likely fragmentation cascade of this compound following electron ionization.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A detailed, reproducible protocol for the analysis of this compound by GC-MS is provided below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.[7][8]

A. Sample Preparation

  • Standard Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent to prepare working standards in the range of 1 µg/mL to 10 µg/mL.

  • Sample Preparation: For reaction monitoring, dissolve the crude reaction mixture in a suitable solvent and dilute to fall within the calibration range. Ensure the final sample is free of non-volatile materials.

B. GC-MS Instrumentation and Conditions

  • System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Injector:

    • Mode: Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan

    • Mass Range: m/z 40 - 400

C. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum corresponding to the peak of interest.

  • Identify the molecular ion cluster (m/z 162, 164, 166) to confirm the presence of the target compound.

  • Correlate the observed fragment ions with the predicted fragmentation pattern for structural confirmation.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 127 or 164) against the concentration of the prepared standards.

References

4,6-dichloro-2-methylpyrimidine reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4,6-dichloro-2-methylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a broad spectrum of biologically active molecules and functional materials.[1] Its chemical architecture, featuring a pyrimidine (B1678525) core substituted with two reactive chlorine atoms and a methyl group, allows for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, focusing on the principles of nucleophilic aromatic substitution (SNAr), regioselectivity, and practical experimental considerations.

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens (C2, C4, and C6). The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, facilitating SNAr reactions.[2]

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.

The reactivity of the C4 and C6 positions is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen atoms, which stabilize the negatively charged Meisenheimer complex.[4]

Regioselectivity

The presence of two identical leaving groups at the C4 and C6 positions raises the question of regioselectivity. In principle, both positions are highly activated. However, several factors can influence which position reacts preferentially in a mono-substitution reaction:

  • Steric Hindrance: The methyl group at the C2 position can exert a minor steric influence, potentially making the C6 position slightly less accessible to bulky nucleophiles compared to the C4 position.

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can subtly influence the kinetic and thermodynamic control of the reaction, thereby affecting the product ratio.

  • Electronic Asymmetry: While electronically similar, slight differences in the LUMO (Lowest Unoccupied Molecular Orbital) coefficients at C4 and C6 can lead to preferential attack at the position with the larger coefficient.[5]

For most practical purposes with common nucleophiles, the C4 and C6 positions are considered to have comparable reactivity, often leading to mixtures of mono-substituted isomers or proceeding directly to di-substitution if an excess of the nucleophile is used.

Visualized Mechanisms and Workflows

General SNAr Mechanism

Caption: General mechanism for SNAr on this compound.

Factors Influencing Regioselectivity

Regioselectivity center Regioselectivity (C4 vs. C6 Substitution) electronics Electronic Effects - Ring nitrogens activate C4/C6 - LUMO distribution center->electronics sterics Steric Hindrance - C2-Methyl group may hinder  attack at C6 center->sterics nucleophile Nature of Nucleophile - Size (bulk) - Hardness/Softness center->nucleophile conditions Reaction Conditions - Solvent polarity - Temperature - Kinetic vs. Thermodynamic Control center->conditions

Caption: Key factors governing regioselective substitution.

Typical Experimental Workflow

Workflow start Start reactants Reactant Preparation - Dissolve pyrimidine in  anhydrous solvent - Add nucleophile (1-2 eq.) start->reactants base Base Addition (if required) - Add non-nucleophilic base  (e.g., DIPEA, K₂CO₃) reactants->base reaction Reaction - Stir at specified temp.  (RT to reflux) - Monitor by TLC/LC-MS base->reaction workup Aqueous Work-up - Quench reaction - Extract with organic solvent reaction->workup purify Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purify end End purify->end

Caption: Standard workflow for a nucleophilic substitution experiment.

Reactivity with Specific Nucleophiles

This section details the reactions of this compound with common classes of nucleophiles.

Reaction with Amines (Aminolysis)

The substitution of chlorine with an amine is a fundamental transformation. Both primary and secondary amines react readily, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

NucleophileSolventBaseTemp. (°C)Time (h)ProductYield (%)
Morpholine (B109124)THFDIPEA80124-(6-chloro-2-methylpyrimidin-4-yl)morpholine~90
Piperazine (mono-Boc)DMFK₂CO₃1006tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate85-95
AnilineDioxaneNaHRT4N-(6-chloro-2-methylpyrimidin-4-yl)aniline~88
EthylamineEthanolEt₃NReflux86-chloro-N-ethyl-2-methylpyrimidin-4-amine~92

Experimental Protocol: Synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine [6]

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M), and morpholine (1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reaction with Alcohols/Alkoxides (Alkoxylation)

Alcohols are weaker nucleophiles than amines and typically require conversion to their corresponding alkoxides using a strong base (e.g., NaH, NaOMe) for efficient reaction. The reaction is often performed in the parent alcohol as the solvent.

NucleophileSolventBaseTemp. (°C)Time (h)ProductYield (%)
Sodium methoxide (B1231860)Methanol (B129727)NaOMeRT24-chloro-6-methoxy-2-methylpyrimidine>90
Sodium ethoxideEthanolNaOEt2024-chloro-6-ethoxy-2-methylpyrimidine~89
PhenolDMFK₂CO₃110124-chloro-2-methyl-6-phenoxypyrimidine~85
Benzyl alcoholTHFNaH6054-(benzyloxy)-6-chloro-2-methylpyrimidine~90

Experimental Protocol: Synthesis of 4-chloro-6-methoxy-2-methylpyrimidine

  • Reactant Preparation: In a flame-dried flask under nitrogen, add a 25 wt.% solution of sodium methoxide in methanol (1.05 eq.) to a solution of this compound (1.0 eq.) in anhydrous methanol at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by adding water. Most of the methanol is removed under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Reaction with Thiols/Thiolates (Thiolation)

Thiols are excellent nucleophiles and their corresponding thiolates (formed with a base) are even more reactive.[7] These reactions are often rapid and high-yielding, even at room temperature.

NucleophileSolventBaseTemp. (°C)Time (h)ProductYield (%)
ThiophenolDMFK₂CO₃RT14-chloro-2-methyl-6-(phenylthio)pyrimidine>95
Sodium thiomethoxideMethanolNaSMeRT0.54-chloro-2-methyl-6-(methylthio)pyrimidine>95
EthanethiolEthanolEt₃N5034-chloro-6-(ethylthio)-2-methylpyrimidine~93
1-DodecanethiolTHFNaHRT24-chloro-6-(dodecylthio)-2-methylpyrimidine~96

Experimental Protocol: Synthesis of 4-chloro-2-methyl-6-(phenylthio)pyrimidine

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq.) followed by the dropwise addition of thiophenol (1.05 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate will often form. Filter the solid and wash thoroughly with water. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography.

Reaction with Sodium Azide (B81097)

The azide ion (N₃⁻) is a potent nucleophile used to install the versatile azido (B1232118) group, which can be further transformed into amines, triazoles, or tetrazoles.

NucleophileSolventTemp. (°C)Time (h)ProductYield (%)
Sodium AzideAcetonitrile (B52724)/H₂O8044-azido-6-chloro-2-methylpyrimidine~90
Sodium AzideDMF5064-azido-6-chloro-2-methylpyrimidine~88

Experimental Protocol: Synthesis of 4-azido-6-chloro-2-methylpyrimidine [8]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq.) in one portion. Caution: Sodium azide is highly toxic. Azide-containing compounds can be explosive and should be handled with appropriate care behind a blast shield.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product should be handled with care and stored away from heat and light.

Synthesis of this compound

The title compound is most commonly prepared from its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), which is synthesized via the condensation of acetamidine (B91507) and a malonic ester.[9] The subsequent chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][10]

Experimental Protocol: Synthesis from 4,6-dihydroxy-2-methylpyrimidine [10]

  • To a flask equipped with a reflux condenser and a gas trap, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq.) and phosphorus oxychloride (POCl₃, 4.0 eq.).

  • Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the viscous residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to afford this compound as a low-melting solid.[10]

Conclusion

This compound demonstrates robust and predictable reactivity towards a wide array of nucleophiles via the SNAr mechanism. The high activation of the C4 and C6 positions allows for efficient displacement of the chloro substituents by amines, alkoxides, thiolates, and other nucleophiles under generally mild conditions. This reliable reactivity profile, coupled with the potential for sequential substitutions, cements its status as a high-value scaffold for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile chemical intermediate.

References

Theoretical Insights into the Reactivity of 4,6-dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactions of 4,6-dichloro-2-methylpyrimidine, a crucial scaffold in medicinal chemistry. Leveraging computational chemistry, this document explores the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), the predominant reaction pathway for this class of compounds.

Introduction to the Reactivity of Dichloropyrimidines

This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are potential leaving groups, and their substitution by various nucleophiles is a key strategy in the synthesis of a wide range of biologically active molecules. The regioselectivity of these reactions—whether a nucleophile attacks the C4 or C6 position—is governed by a combination of electronic and steric factors. The pyrimidine (B1678525) ring's nitrogen atoms significantly decrease electron density at the carbon positions, thereby activating the ring for SNAr reactions and stabilizing the negatively charged intermediates.[1][2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of these reactions.[3][4][5] They provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity, complementing experimental findings.[6][7][8]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with a nucleophile (Nu-) is generally understood to proceed through one of two primary mechanisms: a stepwise addition-elimination pathway or a concerted pathway.

  • Stepwise Mechanism (via Meisenheimer Complex): The traditional view of SNAr reactions involves a two-step process. First, the nucleophile attacks one of the chlorinated carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

  • Concerted Mechanism: An increasing body of computational and experimental evidence suggests that many SNAr reactions may proceed through a single, concerted transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group.[7] DFT calculations are instrumental in distinguishing between these two pathways by locating potential intermediates and transition states on the potential energy surface.[8]

The regioselectivity of the initial nucleophilic attack is a critical aspect of these reactions. For substituted dichloropyrimidines, the position of substitution is highly sensitive to the electronic nature of the substituents on the ring.[10] In the case of 2,4-dichloropyrimidines, substitution generally occurs at the C4 position. This preference is often explained by Frontier Molecular Orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[11] For this compound, the C4 and C6 positions are electronically similar, and subtle electronic effects of the 2-methyl group and the positioning of the ring nitrogens, as well as steric hindrance, will dictate the preferred site of reaction.

Computational Methodologies for Studying Dichloropyrimidine Reactions

Theoretical investigations of SNAr reactions on dichloropyrimidines typically employ quantum mechanical calculations to model the reaction at the molecular level. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[3][4][12]

Key Experimental/Computational Protocols

A typical computational protocol for investigating the SNAr reaction of this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), transition states, intermediates (if any), and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: The electronic energies of all species are calculated to determine the reaction profile, including activation energies and reaction enthalpies.

  • Solvent Effects: Since these reactions are often performed in a solvent, its effect is typically included in the calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM).

  • Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that the identified transition state connects the reactants and products (or intermediates).

A commonly employed level of theory for such studies is the B3LYP functional with a Pople-style basis set such as 6-31+G* or a more extensive basis set like 6-311++G(d,p).[3][4]

Quantitative Data from Theoretical Studies

While specific theoretical data for this compound is not abundant in the literature, we can present representative data from computational studies on analogous systems to illustrate the typical energetic parameters obtained from such investigations. The following table summarizes calculated activation energies for SNAr reactions on related chloropyrimidine systems.

ReactantNucleophilePosition of AttackCalculated Activation Energy (kcal/mol)Computational MethodReference
2-MeSO2-4-chloropyrimidineAromatic formamideC2~8.75Quantum Mechanics (QM)[13]
2-MeSO2-4-chloropyrimidineAromatic formamideC4~14.71Quantum Mechanics (QM)[13]
2-MeSO2-4-chloropyrimidineAlkoxideC2~0.25Quantum Mechanics (QM)[13]
2-MeSO2-4-chloropyrimidineAlkoxideC4~4.11Quantum Mechanics (QM)[13]
2,4-dichloropyrimidine with C6-OMeAmineC2 Transition StateLower EnergyDFT (wB97X-D/6-31G)[10]
2,4-dichloropyrimidine with C6-OMeAmineC4 Transition StateHigher Energy (+0.76)DFT (wB97X-D/6-31G)[10]

Note: The values presented are for illustrative purposes and are drawn from studies on structurally related molecules. The actual activation energies for this compound will depend on the specific nucleophile and reaction conditions.

Visualizing Reaction Pathways and Workflows

Generalized SNAr Reaction Pathway

The following diagram illustrates the generalized stepwise SNAr pathway for the reaction of this compound with a nucleophile.

SNAr_Mechanism Reactants This compound + Nu- TS1 Transition State 1 Reactants->TS1 Attack of Nu- Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Chloride Expulsion Products Monosubstituted Product + Cl- TS2->Products

Caption: Generalized stepwise SNAr mechanism for this compound.

Computational Workflow for SNAr Reaction Analysis

The diagram below outlines a typical computational workflow for the theoretical investigation of an SNAr reaction.

Computational_Workflow cluster_setup 1. System Setup cluster_calculations 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis Build Build Reactant and Nucleophile Structures Opt_React Optimize Reactant Geometries Build->Opt_React Locate_TS Locate Transition State(s) Opt_React->Locate_TS Freq_React Frequency Calculation (Reactants) Opt_React->Freq_React Opt_Prod Optimize Product Geometries Locate_TS->Opt_Prod Freq_TS Frequency Calculation (TS) Locate_TS->Freq_TS IRC Intrinsic Reaction Coordinate (IRC) Locate_TS->IRC Freq_Prod Frequency Calculation (Products) Opt_Prod->Freq_Prod Energy_Profile Construct Reaction Energy Profile Freq_React->Energy_Profile Freq_TS->Energy_Profile Freq_Prod->Energy_Profile IRC->Opt_React IRC->Opt_Prod Analyze_Properties Analyze Electronic Properties (e.g., FMO) Energy_Profile->Analyze_Properties

References

Solubility of 4,6-dichloro-2-methylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-methylpyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] Its chemical structure, featuring a pyrimidine (B1678525) core with two chlorine atoms and a methyl group, makes it a versatile building block, notably in the synthesis of kinase inhibitors such as Dasatinib (B193332).[1] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a relevant synthetic pathway.

Physicochemical Properties

  • Molecular Formula: C₅H₄Cl₂N₂[3]

  • Molecular Weight: 163.00 g/mol [3]

  • Appearance: White to off-white or light yellow crystalline powder or solid.[1][4]

  • Melting Point: 41.5-45.5 °C[1]

Qualitative Solubility Data

SolventSolubilitySource(s)
Methanol (B129727)Soluble[1][5]
ChloroformForms a clear, colorless to pale yellow solution[4]
Tetrahydrofuran (THF)Implied soluble (used as a reaction solvent)[6][7]
Dichloromethane (DCM)Implied soluble (used as a reaction solvent)[7]
N,N-DimethylacetamideImplied soluble (used as a reaction solvent)[8]
WaterSparingly soluble[2]

Experimental Protocols for Solubility Determination

While specific published methods for determining the solubility of this compound are scarce, standard laboratory protocols can be readily applied. The gravimetric method is a common and reliable technique.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to 24 hours.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

    • The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and a key synthetic pathway involving this compound.

G Diagram 1: Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant and filter C->D E Transfer a known volume of filtrate to a pre-weighed container D->E F Evaporate solvent E->F G Weigh the dried solute F->G H Calculate solubility G->H

Diagram 1: Workflow for Solubility Determination.

G Diagram 2: Synthesis of this compound cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination A Dimethyl Malonate + Acetamidine HCl B 4,6-dihydroxy-2-methylpyrimidine A->B Sodium Methoxide, Methanol C 4,6-dihydroxy-2-methylpyrimidine D This compound C->D Triphosgene, N,N-Diethylaniline, Dichloroethane

Diagram 2: Synthetic Pathway to this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative information and its application in organic synthesis confirm its solubility in several common organic solvents, particularly methanol and chlorinated solvents. For drug development and process chemistry, it is recommended that solubility is determined experimentally using standard methods like the gravimetric technique outlined in this guide. The provided workflows offer a clear visual representation of the necessary experimental and synthetic procedures relevant to this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₅H₄Cl₂N₂. At room temperature, it typically presents as a solid.

Physical Appearance

The physical appearance of this compound is consistently reported as a white to off-white or pale-yellow crystalline solid or powder.[1][2] Some sources also describe it as a colorless to light yellow substance, which may suggest the presence of impurities.[1][3] It is noted to have a faint, characteristic, or sometimes pungent odor.[1]

Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. The experimentally determined melting point generally falls within a narrow range. The most commonly cited melting point range is 41.5-45.5 °C .[2][4][5][6] Another reported range is 44.0 to 48.0 °C .[7] A specific melting point of 47 °C has also been noted.[7]

Quantitative Data Summary

For ease of comparison, the key quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
Melting Point 41.5-45.5 °C[2][4][5][6]
44.0-48.0 °C[7]
47 °C[7]
Molecular Formula C₅H₄Cl₂N₂[1][4][6][8][9]
Molecular Weight 163.00 g/mol [4][6][8]

Experimental Protocol: Melting Point Determination

The following is a standard methodology for the determination of the melting point of a crystalline solid like this compound, based on established laboratory practices.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube with oil bath)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Calibration (if using a non-digital apparatus):

    • It is good practice to first determine the melting point of a standard compound with a known melting point in a similar range to calibrate the thermometer and apparatus.

  • Determination of Melting Point:

    • Place the capillary tube containing the sample into the heating block or oil bath of the melting point apparatus.

    • Begin heating the sample. Initially, a rapid heating rate can be used to approach the expected melting point.

    • As the temperature nears the anticipated melting point (around 10-15 °C below), reduce the heating rate to approximately 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a chemical compound like this compound can be visualized as follows.

Workflow for Physical Property Determination of this compound A Sample Acquisition and Preparation B Visual Inspection (Physical State, Color, Odor) A->B C Melting Point Determination A->C D Data Recording and Analysis B->D C->D E Comparison with Literature Values D->E F Purity Assessment E->F

Workflow for Determining Physical Properties

References

Stability and Storage Conditions for 4,6-Dichloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,6-dichloro-2-methylpyrimidine. Drawing from available data and analogous compounds, this document outlines potential degradation pathways, handling procedures, and detailed experimental protocols for stability assessment. This information is critical for ensuring the integrity of the compound in research and development settings.

Physicochemical Properties and Recommended Storage

This compound is a crystalline solid.[1] General recommended storage is at room temperature in a cool, dark, and dry place.[2][3] Some suppliers recommend refrigeration at 2-8°C. To maintain the compound's integrity, it should be stored in a tightly sealed container to prevent moisture ingress.[1]

Table 1: Summary of Physical and Storage Information

ParameterValueSource
Molecular FormulaC₅H₄Cl₂N₂[1]
Molecular Weight163.00 g/mol [1]
AppearanceOff-white crystalline solid[1]
Melting Point45.7 - 47.3 °C[1]
Recommended Storage Room temperature, in a cool, dark, dry place. Some suppliers recommend 2-8°C. [1][2][3]
Incompatibilities Strong oxidizing agents, strong acids. [1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, data from structurally similar dichloropyrimidine derivatives suggest that the primary degradation pathway is hydrolysis.[3] The two chlorine atoms on the pyrimidine (B1678525) ring are electron-withdrawing, making the corresponding carbon atoms susceptible to nucleophilic attack by water. This hydrolysis can be catalyzed by both acidic and basic conditions.[3]

The proposed hydrolytic degradation would likely occur in a stepwise manner, with the initial substitution of one chlorine atom to form a hydroxypyrimidine intermediate, followed by the substitution of the second chlorine atom.

Below is a diagram illustrating the proposed hydrolytic degradation pathway.

G A This compound B 4-chloro-6-hydroxy-2-methylpyrimidine A->B Hydrolysis (H₂O) C 4,6-dihydroxy-2-methylpyrimidine B->C Hydrolysis (H₂O)

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for its intended use, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific analytical method and instrumentation.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C8 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal DegradationSolid State80°C72 hours
PhotostabilityICH Q1B specified light exposureControlled Room Temp.Per ICH Q1B guidelines

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. Incubate at the specified temperature for the designated duration. At various time points, withdraw samples, neutralize them (for acid and base hydrolysis), and dilute with the mobile phase for analysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep the solution at room temperature and protected from light. Sample at various time points and dilute for analysis.

    • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven. After the specified duration, dissolve the stressed solid in the initial solvent for analysis.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.[4][5] A dark control sample should be stored under the same conditions but protected from light.[6] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/m².[5][7]

  • Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used. The method must be able to separate the intact this compound from all potential degradation products.[8][9]

  • Data Analysis:

    • Quantify the amount of remaining this compound and the amount of each degradation product formed.

    • Calculate the percentage of degradation.

    • Determine the mass balance to ensure all components are accounted for.

Below is a workflow diagram for the forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (HCl) G Analyze by Stability-Indicating HPLC/LC-MS A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H₂O₂) C->G D Thermal Stress D->G E Photolytic Stress E->G H Assess Peak Purity G->H I Identify and Quantify Degradation Products H->I J Calculate Mass Balance I->J F Prepare solutions of This compound F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study of this compound.

Summary and Recommendations

To ensure the quality and reliability of experimental results, it is imperative to handle and store this compound under appropriate conditions.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, refrigeration at 2-8°C may be considered.

  • Handling: Avoid contact with strong oxidizing agents and strong acids. Use appropriate personal protective equipment, as the compound may cause skin and eye irritation.[1]

  • Stability: Be aware of the potential for hydrolytic degradation, especially in the presence of moisture and under acidic or basic conditions. Prepare solutions fresh whenever possible and avoid prolonged storage in protic solvents. For critical applications, it is highly recommended to perform a stability study to understand the degradation profile under specific experimental conditions.

References

An In-depth Technical Guide to the Safe Handling of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3), a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3]
Skin Sensitization1, 1A, 1BH317: May cause an allergic skin reaction[1]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[3]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects[1]

Signal Word: Warning[2][3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Molecular Formula C5H4Cl2N2
Molecular Weight 163.00 g/mol [1]
Appearance Off-white to white crystalline solid[3]
Melting Point 45.7 - 47.3 °C / 114.3 - 117.1 °F[3]
Flash Point 98 °C / 208.4 °F[3]
Solubility Sparingly soluble in water, soluble in organic solvents.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and/or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber), lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If dusts are generated, a NIOSH/MSHA approved respirator should be worn.[3]

Experimental Protocols for Safe Handling and Emergency Procedures

General Handling and Storage Protocol

Objective: To outline the standard procedure for the safe handling and storage of this compound in a laboratory setting.

Methodology:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Confirm the availability of a chemical spill kit.

    • Don the appropriate PPE as specified in Section 3.

  • Handling:

    • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid the formation of dust and aerosols.[2]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

    • Keep the container tightly sealed.[3]

    • Store in a locked cabinet or other secure area.[3]

Accidental Release (Spill) Protocol

Objective: To provide a step-by-step guide for the safe cleanup of a small-scale spill of this compound. For large spills, evacuate the area and contact emergency services.

Methodology:

  • Immediate Response:

    • Alert others in the immediate vicinity of the spill.

    • If safe to do so, eliminate all ignition sources.

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Don appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Work from the outside of the spill inwards to prevent spreading.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

    • For any remaining residue, decontaminate the surface with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[2] Collect all cleaning materials for proper disposal.

  • Disposal:

    • Dispose of the contaminated waste in accordance with local, state, and federal regulations.[2][3]

First Aid Measures

Objective: To provide immediate first aid instructions in the event of exposure to this compound. Medical attention should be sought in all cases of exposure.

Methodology:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.[2][3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and emergency procedures.

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Assess Risk start->alert evacuate Large Spill? Evacuate & Call Emergency Services alert->evacuate ppe Don Appropriate PPE evacuate->ppe No (Small Spill) end End of Procedure evacuate->end Yes contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose dispose->end

Caption: Workflow for handling a chemical spill.

First_Aid_Decision_Tree exposure Exposure Event exposure_type Type of Exposure? exposure->exposure_type eye Eye Contact exposure_type->eye Eyes skin Skin Contact exposure_type->skin Skin inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Ingested eye_action Rinse eyes for 15 mins Seek immediate medical attention eye->eye_action skin_action Wash with soap & water for 15 mins Remove contaminated clothing Seek medical attention skin->skin_action inhalation_action Move to fresh air Provide respiratory support if needed Seek medical attention inhalation->inhalation_action ingestion_action Rinse mouth DO NOT induce vomiting Seek immediate medical attention ingestion->ingestion_action

Caption: Decision tree for first aid procedures.

Fire Fighting Measures

In case of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

All waste generated from the use of this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

References

The Versatility of 4,6-dichloro-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine (B94841) and pyrimidine bases of DNA and RNA. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-methylpyrimidine stands out as a particularly versatile and valuable intermediate. Its two reactive chlorine atoms provide a gateway for sequential and selective functionalization, enabling the synthesis of diverse and complex molecular architectures. This technical guide delves into the significant potential of this compound in medicinal chemistry, with a focus on its application in the development of targeted therapies, particularly kinase inhibitors for oncology.

Chemical Reactivity and Synthetic Utility

The key to the utility of this compound lies in the differential reactivity of its chlorine atoms, which are susceptible to nucleophilic substitution. This allows for a stepwise introduction of various functionalities, a crucial aspect in the construction of libraries of compounds for drug discovery. The most prevalent reaction is amination, which is fundamental to the synthesis of a wide range of biologically active aminopyrimidine derivatives.[1]

Synthesis of the Core Scaffold

The journey to harnessing the potential of this compound begins with its synthesis. A common and well-established method involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791).[1]

Experimental Protocol: Synthesis of this compound

A detailed and optimized protocol for the synthesis of this compound is as follows:

  • Precursor Synthesis: The initial step involves the condensation of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a strong base like sodium methoxide (B1231860) in an alcoholic solvent. The resulting intermediate is then acidified to produce 4,6-dihydroxy-2-methylpyrimidine.[1]

  • Chlorination: The synthesized 4,6-dihydroxy-2-methylpyrimidine is then subjected to chlorination. A widely used and effective method employs phosphorus oxychloride (POCl₃), often in the presence of an acid scavenger such as N,N-diethylaniline.[1][2] An alternative and safer approach utilizes triphosgene (B27547).[2]

    • To a mixture of 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane, a solution of triphosgene in dichloroethane is slowly added.[2]

    • The reaction mixture is heated to reflux and maintained for 6-8 hours.[2]

    • After completion, the reaction mixture is washed, dried, and the organic layer is concentrated.[2]

    • The crude product is then purified by recrystallization to yield the solid this compound.[2]

Application in the Development of Kinase Inhibitors

The 2-aminopyrimidine (B69317) scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors. It acts as a bioisostere for the adenine (B156593) ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This has been successfully exploited in the development of treatments for a range of diseases, most notably cancer.

Case Study 1: Dasatinib (B193332) - A BCR-ABL Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3] The core of Dasatinib's structure is derived from a substituted aminopyrimidine, highlighting the importance of intermediates like this compound in its synthesis.[4]

Quantitative Data: Biological Activity of Dasatinib and its Analogues

The following table summarizes the inhibitory activities of Dasatinib and some of its analogues against various kinases and cell lines.

CompoundTarget KinaseIC50 (nM)Cell LineAssay TypeReference
DasatinibBcr-Abl (wild-type)<1K562Proliferation Assay[5]
DasatinibSrc Family Kinases0.5-16-Kinase Assay[5]
Dasatinib analogue 3jDDR12.26 ± 0.46-Kinase Assay[6]
Dasatinib analogue 3jDDR27.04 ± 2.90-Kinase Assay[6]
Dasatinib analogue 3j-0.125 ± 0.017K562Proliferation Assay[6]

Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[7][8] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][9]

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Apoptosis_Inhibition

BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Case Study 2: Novel EGFR Inhibitors for Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) is often driven by mutations in the Epidermal Growth Factor Receptor (EGFR), leading to its constitutive activation.[10][11] While first and second-generation EGFR inhibitors have been effective, the emergence of resistance mutations, such as T790M, necessitates the development of new therapeutic agents.[12] Recently, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potent and selective inhibitors of mutant EGFR.[13]

Quantitative Data: Biological Activity of a Novel EGFR Inhibitor

The following table presents the inhibitory activity of a promising compound, L-18, derived from a 2,4-dichloro-6-methylpyrimidine scaffold.

CompoundTarget Kinase% Inhibition (at 1 µM)Cell LineIC50 (µM)Reference
L-18EGFRT790M/L858R81.9--[13]
L-18--H19750.65 ± 0.06[13]

Signaling Pathway: EGFR in Non-Small Cell Lung Cancer

Mutant EGFR activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote tumor growth, proliferation, and survival.[10][11]

EGFR_Pathway cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., T790M/L858R) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Inhibitor Pyrimidine-based EGFR Inhibitor (e.g., L-18) Inhibitor->EGFR Tumor_Progression Tumor Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Tumor_Progression PI3K_AKT_mTOR->Tumor_Progression JAK_STAT->Tumor_Progression

EGFR signaling pathway and the inhibitory action of novel pyrimidine-based inhibitors.

Experimental Protocols for Drug Discovery and Evaluation

The discovery and development of novel kinase inhibitors from a this compound starting point involves a series of well-defined experimental procedures.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Aminopyrimidine Derivatives Start->Synthesis Screening Primary Kinase Assay (e.g., HTRF, ADP-Glo) Synthesis->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Hit_ID->Cell_Assay Lead_Selection Lead Candidate Selection Cell_Assay->Lead_Selection MoA Mechanism of Action Studies (e.g., Western Blot) Lead_Selection->MoA End Preclinical Development MoA->End

A typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase (e.g., recombinant EGFR T790M), and the appropriate substrate in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell Proliferation Assay Protocol (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., H1975 for EGFR inhibitors) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward functionalization through nucleophilic substitution reactions provides a robust platform for the synthesis of diverse compound libraries. The demonstrated success of pyrimidine-based drugs, particularly in the realm of kinase inhibitors for cancer therapy, underscores the immense potential of this scaffold. As our understanding of disease biology continues to evolve, the rational design and synthesis of novel therapeutics derived from this compound will undoubtedly play a crucial role in the development of next-generation medicines.

References

Methodological & Application

synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4,6-dichloro-2-methylpyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation from the more accessible 4,6-dihydroxy-2-methylpyrimidine (B75791) is a key transformation. This document provides detailed protocols for this chlorination reaction using two common and effective methods: one employing thionyl chloride and another using triphosgene (B27547). The choice of method often depends on available equipment, safety considerations, and desired scale.

Reaction Overview The fundamental transformation involves the replacement of two hydroxyl groups on the pyrimidine (B1678525) ring with chlorine atoms. This is typically achieved using a strong chlorinating agent.

Chemical Equation: (C₅H₆N₂O₂) → (C₅H₄Cl₂N₂)

Comparative Data of Chlorination Methods

The selection of a chlorinating agent is a critical parameter influencing reaction efficiency, safety, and waste management. While phosphorus oxychloride (POCl₃) is a traditional reagent, modern methods often favor alternatives like thionyl chloride or triphosgene to mitigate the production of phosphorus-containing waste.[1][2][3] The following table summarizes key quantitative data from established protocols.

Chlorinating AgentBase / CatalystSolventTemperature (°C)Time (h)Yield (%)Source
Thionyl ChlorideN/AAcetonitrile80394[4]
TriphosgeneN,N-DiethylanilineDichloroethaneReflux6 - 890 - 92[1]
Phosphorus OxychlorideN,N-DimethylanilinePOCl₃ (as solvent)55 - 704>80*[5]
PhosgeneTertiary AmineChlorinated Solvent10 - 901 - 30N/A[3]

*Note: The cited yield for the Phosphorus Oxychloride method was achieved with the analogous substrate 2-amino-4,6-dihydroxypyrimidine.

Visualized Experimental Workflow & Reagent Roles

The synthesis follows a logical progression from starting materials to the final purified product. The interplay between the substrate, chlorinating agent, and catalyst within the solvent medium is crucial for a successful reaction.

G A Reactant Preparation (4,6-dihydroxy-2-methylpyrimidine) B Chlorination Reaction (Addition of Chlorinating Agent & Base) A->B  Step 1 C Reaction Work-up (Quenching, Washing, Extraction) B->C  Step 2 D Purification (Recrystallization or Chromatography) C->D  Step 3 E Final Product (this compound) D->E  Step 4 G cluster_vessel Reaction Vessel SM Starting Material (4,6-dihydroxy-2-methylpyrimidine) Product Product (this compound) SM->Product SM->Product is converted to CA Chlorinating Agent (e.g., SOCl₂, Triphosgene) CA->Product CA->Product enables conversion Base Base / Catalyst (e.g., N,N-diethylaniline) Base->Product Base->Product catalyzes / assists Solvent Solvent (e.g., Dichloroethane) Solvent->Product Solvent->Product provides medium

References

Application Notes: Synthesis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-dichloro-2-methylpyrimidine is a pivotal chemical intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals.[1][2] Its utility is most notably demonstrated as a key building block in the production of the antihypertensive drug moxonidine (B1115) and the targeted cancer therapy agent dasatinib.[1][3] Furthermore, its reactive nature allows for its application in the agrochemical sector for creating herbicides, fungicides, and insecticides.[4] This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Safety Information

A thorough understanding of the chemical properties and safety hazards is crucial before commencing any synthesis.

PropertyValue
Chemical Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance White to off-white crystalline solid[4]
CAS Number 1780-26-3
Melting Point 41.5-45.5 °C[5]
Solubility Insoluble in water; Soluble in ethanol, dimethyl sulfoxide, chloroform, and ether[3]
Hazard Statements H302: Harmful if swallowed[6][7] H317: May cause an allergic skin reaction[6][7] H314: Causes severe skin burns and eye damage[8][9] H411: Toxic to aquatic life with long lasting effects[6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6] P273: Avoid release to the environment[6] P280: Wear protective gloves/protective clothing/eye protection/face protection[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

Experimental Protocol: Two-Step Synthesis

A common and effective method for synthesizing this compound involves a two-step process. The first step is the formation of the intermediate, 4,6-dihydroxy-2-methylpyrimidine (B75791), followed by a chlorination step to yield the final product.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the cyclization of acetamidine (B91507) hydrochloride and dimethyl malonate.

Materials and Reagents

ReagentQuantity (for a 0.1 mol scale)
Methanol (B129727)150 mL
Sodium methoxide (B1231860)18.4 g (0.34 mol)
Dimethyl malonate13.2 g (0.1 mol)
Acetamidine hydrochloride9.45 g (0.1 mol)
4M Hydrochloric acidAs needed for pH adjustment
Ice-cold waterFor washing
Ice-cold methanol (0-5 °C)For washing

Procedure

  • In a 500 mL three-necked flask equipped with a stirrer, add 150 mL of methanol.

  • Cool the flask in an ice bath and add 18.4 g of sodium methoxide while stirring until it is fully dissolved.[10]

  • To the cooled solution, add 13.2 g of dimethyl malonate and 9.45 g of acetamidine hydrochloride.[10]

  • Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25 °C.

  • Continue to stir the creamy white solution at this temperature for 4 hours.[10]

  • After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35 °C.[10]

  • Dissolve the resulting residue in 50 mL of water.

  • Adjust the pH of the solution to 1-2 using 4M hydrochloric acid, which will cause a white solid to precipitate.[10]

  • Stir the mixture at 0 °C for 4 hours to facilitate crystallization.[10]

  • Collect the white solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).[10]

  • Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%.[10]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Intermediate Product Methanol Methanol Dissolution in Methanol Dissolution in Methanol Methanol->Dissolution in Methanol Sodium Methoxide Sodium Methoxide Sodium Methoxide->Dissolution in Methanol Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Dissolution in Methanol Acetamidine Hydrochloride Acetamidine Hydrochloride Acetamidine Hydrochloride->Dissolution in Methanol Reaction at 18-25°C Reaction at 18-25°C Dissolution in Methanol->Reaction at 18-25°C Methanol Removal Methanol Removal Reaction at 18-25°C->Methanol Removal Dissolution in Water Dissolution in Water Methanol Removal->Dissolution in Water Acidification & Precipitation Acidification & Precipitation Dissolution in Water->Acidification & Precipitation Filtration & Washing Filtration & Washing Acidification & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Drying->4,6-dihydroxy-2-methylpyrimidine

Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to this compound

The intermediate is chlorinated using thionyl chloride to produce the final product.

Materials and Reagents

ReagentQuantity (for a 0.04 mol scale)
4,6-dihydroxy-2-methylpyrimidine5.0 g (0.04 mol)
Thionyl chloride18.9 g (0.16 mol)
AcetonitrileAs a solvent
Ice water50 g

Procedure

  • In a reaction vessel, add 5.0 g of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g of thionyl chloride and acetonitrile.[1][11]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[1][11]

  • Monitor the reaction's completion using thin-layer chromatography (TLC).[1][11]

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1][11]

  • Slowly pour the residue into 50 g of ice water, which will cause the product to precipitate.[1][11]

  • Filter the precipitated solid.

  • Purify the solid by column chromatography to yield this compound as a white solid. The expected yield is approximately 94%.[1][11]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Final Product 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Reaction at 80°C Reaction at 80°C 4,6-dihydroxy-2-methylpyrimidine->Reaction at 80°C Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction at 80°C Acetonitrile Acetonitrile Acetonitrile->Reaction at 80°C Removal of Excess Thionyl Chloride Removal of Excess Thionyl Chloride Reaction at 80°C->Removal of Excess Thionyl Chloride Precipitation in Ice Water Precipitation in Ice Water Removal of Excess Thionyl Chloride->Precipitation in Ice Water Filtration Filtration Precipitation in Ice Water->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound

Caption: Workflow for the chlorination of the intermediate to the final product.

The protocol described provides a reliable and high-yield pathway for the synthesis of this compound. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents and the product. This synthesis is a critical first step for many research and development projects in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: The Role of 4,6-dichloro-2-methylpyrimidine in the Synthesis of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). A key building block in the chemical synthesis of Dasatinib is 4,6-dichloro-2-methylpyrimidine. This document provides detailed application notes and experimental protocols for the utilization of this intermediate, summarizing quantitative data and illustrating the synthetic pathway and relevant biological signaling cascades.

Introduction

Dasatinib functions by inhibiting the BCR-ABL kinase, an abnormal tyrosine kinase that drives the growth of cancer cells in CML and ALL.[1][2] Its mechanism of action also extends to other kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic activity.[1][2] The synthesis of Dasatinib involves a critical nucleophilic substitution reaction where this compound is coupled with an aminothiazole carboxamide derivative. This reaction forms the core structure of the final drug molecule. Several synthetic routes have been developed, with variations in solvents, bases, and reaction conditions to optimize yield and purity.

Synthetic Application of this compound

The primary role of this compound in Dasatinib synthesis is to serve as a key intermediate that links the thiazole (B1198619) and piperazine (B1678402) moieties of the final compound. The synthesis generally proceeds via the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with this compound. This reaction yields an intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which is then further reacted with 1-(2-hydroxyethyl)piperazine to produce Dasatinib.[3][4][5]

Synthesis Workflow

Dasatinib Synthesis Workflow A 2-amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide C N-(2-chloro-6-methylphenyl)-2- ((6-chloro-2-methylpyrimidin-4-yl) amino)thiazole-5-carboxamide A->C Base, Solvent B 4,6-dichloro-2- methylpyrimidine B->C E Dasatinib C->E Base, Solvent D 1-(2-hydroxyethyl) piperazine D->E

Caption: A simplified workflow for the synthesis of Dasatinib highlighting the key coupling steps.

Quantitative Data Summary

The efficiency of the coupling reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and this compound is influenced by the choice of base, solvent, and reaction temperature. The following table summarizes various reported conditions and their corresponding yields for the formation of the key intermediate.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium tert-butoxideTetrahydrofuran (THF)10-20194[4]
Sodium amideNot specifiedNot specifiedNot specifiedHigh[6]
Sodium hydrideN,N-dimethylacetamide-53Not specified[7]
Cesium carbonateAcetonitrile/WaterReflux693[4]
Potassium carbonateAcetonitrile/WaterRefluxNot specified84[4]

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol is adapted from a high-yield synthesis method.[3][4]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • This compound

  • Sodium tert-butoxide (33% solution in THF)

  • Tetrahydrofuran (THF)

  • 2N Aqueous HCl

  • Deionized Water

  • Acetone

Procedure:

  • To a reaction flask, add this compound (73.05 g) and THF (1300.0 mL) at 25-30°C.

  • Stir the mixture for 10-15 minutes at 25-30°C.

  • Add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (100.0 g) to the reaction mass at 25-30°C and stir for an additional 10-15 minutes.

  • Cool the reaction mixture to 10-20°C.

  • Slowly add a 33% solution of sodium tert-butoxide in THF (435.1 g) over 20-30 minutes under a nitrogen atmosphere.

  • Stir the contents for 5-10 minutes at 10-20°C.

  • After completion of the reaction (monitored by TLC), cool the reaction mass to -5 to 5°C.

  • Adjust the pH of the reaction mass to 1-1.5 with 2N Aqueous HCl.

  • Add deionized water at 0-5°C and stir the mixture for 2-3 hours at 0-5°C.

  • Filter the precipitated solid and wash the cake with acetone.

  • Dry the material under vacuum at 60-65°C for 12-15 hours to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Protocol 2: Synthesis of Dasatinib

This protocol outlines the subsequent reaction to form Dasatinib.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • 1-(2-hydroxyethyl)piperazine

  • Cesium carbonate

  • Acetonitrile

  • Water

Procedure:

  • In a reaction flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in acetonitrile.

  • Add 1-(2-hydroxyethyl)piperazine and cesium carbonate to the mixture.

  • Add a small amount of water to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration and washing with water and an organic solvent.

  • The crude product can be purified by recrystallization to obtain pure Dasatinib.

Dasatinib's Mechanism of Action and Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. A primary target is the BCR-ABL fusion protein, which is constitutively active in CML and drives uncontrolled cell growth. By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways such as the PI3K-Akt pathway.[1][8]

Dasatinib Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm BCR_ABL BCR-ABL Kinase PI3K PI3K BCR_ABL->PI3K Activates SRC SRC Family Kinases SRC->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: A simplified diagram of Dasatinib's inhibitory action on the BCR-ABL and SRC signaling pathways.

Conclusion

This compound is an indispensable intermediate in the synthesis of Dasatinib. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the development and manufacturing of this important anticancer drug. Understanding the nuances of the synthetic steps and the underlying mechanism of action is crucial for the efficient production and potential future development of related therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloro-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active compounds, most notably as a crucial intermediate in the synthesis of the anticancer drug Dasatinib. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for selective and sequential nucleophilic substitution, enabling the generation of diverse molecular libraries for drug discovery and the development of functional materials.

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound, including detailed protocols for common transformations and data on reaction conditions and yields. The regioselectivity of these reactions is a key consideration, with the C4 position generally being more susceptible to initial nucleophilic attack. This document outlines methods for direct nucleophilic aromatic substitution (SNAr) with various nucleophiles and for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Key Applications in Drug Discovery

Derivatives of this compound are integral to the development of a wide range of therapeutic agents. The pyrimidine scaffold can act as a crucial hinge-binding motif in the ATP-binding pocket of various kinases, leading to the discovery of potent inhibitors for the treatment of cancer and inflammatory diseases. The ability to introduce diverse substituents at the C4 and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Data Presentation: Nucleophilic Aromatic Substitution (SNAr) Reactions

The following table summarizes typical reaction conditions and yields for the monosubstitution of this compound and its analogs with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)Reference
N-Nucleophiles
Adamantane-containing primary amineK₂CO₃, DMF, 140 °C4-Amino-6-chloro-2-methylpyrimidine (B156778) derivative60-99%[1]
Adamantane-containing secondary amine3 equiv. of starting material, K₂CO₃, DMF, 140 °C4-Amino-6-chloro-2-methylpyrimidine derivative75%[1]
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideNaOtBu, THF2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide76%
O-Nucleophiles
Sodium EthoxideEtOH, ~20 °C, 2 h4-Chloro-6-ethoxy-2-(methylthio)pyrimidine89%[2]

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The subsequent tables outline common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on dichloropyrimidine substrates, which serve as a starting point for the functionalization of this compound.

Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines

Aryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-80Good[3]
Arylboronic acidsPd₂(dba)₃1K₃PO₄1,4-Dioxane110Good

Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Primary/Secondary AminePd(dba)₂BINAP, DavePhos, JosiPhos---Moderate[1]
Primary/Secondary AminePd(OAc)₂ (2)BrettPhos (4)NaOt-BuToluene100-[]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Monoamination (SNAr)

This protocol describes a general method for the regioselective monoamination of this compound at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0-4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with a magnetic stir bar

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-amino-6-chloro-2-methylpyrimidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a mono-substituted chloropyrimidine derivative.

Materials:

  • 4-Substituted-6-chloro-2-methylpyrimidine (e.g., 4-amino-6-chloro-2-methylpyrimidine)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-substituted-6-chloro-2-methylpyrimidine (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2-3 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the second amination step on a mono-substituted chloropyrimidine derivative via Buchwald-Hartwig cross-coupling.[][5]

Materials:

  • 4-Substituted-6-chloro-2-methylpyrimidine (e.g., 4-aryl-6-chloro-2-methylpyrimidine)

  • Primary or secondary amine (1.1-1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos, BrettPhos, 2-10 mol%)

  • Strong base (e.g., NaOt-Bu, LiHMDS, 1.2-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry reaction vial.

  • Add the anhydrous, degassed solvent.

  • Add the 4-substituted-6-chloro-2-methylpyrimidine (1.0 equivalent), the amine (1.1-1.2 equivalents), and the base (1.2-1.5 equivalents).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G Sequential Functionalization of this compound cluster_0 Step 1: Regioselective S(N)Ar cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling start This compound step1_reagents Primary/Secondary Amine, Base (e.g., K2CO3), DMF, 140 °C start->step1_reagents Reaction product1 4-Amino-6-chloro-2-methylpyrimidine step1_reagents->product1 Yields mono-substituted product step2_reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4), Dioxane/H2O, 80-110 °C product1->step2_reagents Suzuki-Miyaura Coupling product2 4-Amino-6-aryl-2-methylpyrimidine step2_reagents->product2

Caption: Sequential SNAr and Suzuki coupling of this compound.

G Experimental Workflow for Sequential Substitution reagents1 Combine this compound, amine, and base in DMF reaction1 Heat reaction mixture (e.g., 140 °C) reagents1->reaction1 monitor1 Monitor reaction by TLC or LC-MS reaction1->monitor1 workup1 Aqueous work-up and extraction monitor1->workup1 purify1 Purify by column chromatography workup1->purify1 product1 Isolate 4-amino-6-chloro- 2-methylpyrimidine purify1->product1 reagents2 Combine purified intermediate, boronic acid, Pd catalyst, and base in solvent product1->reagents2 Proceed to next step reaction2 Heat under inert atmosphere (e.g., 100 °C) reagents2->reaction2 monitor2 Monitor reaction by TLC or LC-MS reaction2->monitor2 workup2 Aqueous work-up and extraction monitor2->workup2 purify2 Purify by column chromatography workup2->purify2 product2 Isolate final di-substituted product purify2->product2

Caption: A typical experimental workflow for sequential substitution reactions.

G Decision Logic for Functionalization Strategy rect_node rect_node start Desired Final Product? is_c_n_bond C-N bond formation? start->is_c_n_bond is_c_c_bond C-C bond formation? start->is_c_c_bond snar Direct S(N)Ar with Amine is_c_n_bond->snar Yes buchwald Buchwald-Hartwig Amination is_c_n_bond->buchwald If S(N)Ar fails suzuki Suzuki-Miyaura Coupling is_c_c_bond->suzuki Yes

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, infectious diseases, and inflammatory conditions. The targeted functionalization of the pyrimidine ring is therefore of paramount importance in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core.

4,6-Dichloro-2-methylpyrimidine is a readily available and versatile building block for the synthesis of a diverse range of substituted pyrimidines. The two chlorine atoms at the C4 and C6 positions offer reactive sites for sequential or simultaneous Suzuki coupling reactions, allowing for the controlled synthesis of mono- and di-arylated products. These products, such as 4-aryl-6-chloro-2-methylpyrimidines and 4,6-diaryl-2-methylpyrimidines, are key intermediates in the development of kinase inhibitors, particularly targeting EGFR and VEGFR-2, as well as other therapeutic targets.[1][2] This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (aryl or heteroaryl boronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for Suzuki coupling reactions with dichloropyrimidine substrates, which can serve as a guide for optimizing reactions with this compound.

Table 1: Conditions for Mono-Arylation of Dichloropyrimidines
EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane1002471[3][4]
2Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O8012~70 (isomer mixture)[4]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O9016High (unspecified)Extrapolated from[5]
43-Tolylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)t-BuOH11024Moderate (unspecified)Extrapolated from general knowledge on coupling with aryl chlorides
Table 2: Conditions for Di-Arylation of Dichloropyrimidines
EntryAryl Boronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acid (2.2)Pd(OAc)₂ (4) / PPh₃ (8)K₃PO₄ (3)1,4-Dioxane10012-24>80[1]
24-Methoxyphenylboronic acid (2.2)Pd(PPh₃)₂Cl₂ (4)K₃PO₄ (3)1,4-Dioxane10012-24>85[1]
3Phenylboronic acid (2.2)Pd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane/H₂O802060[5]
43,5-Dimethylphenylboronic acid (1.1)Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2275[5]

Experimental Protocols

The following are generalized protocols for mono- and di-arylation of this compound via Suzuki coupling. Optimization of specific parameters may be required for different substrates.

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims to selectively substitute one chlorine atom, yielding a 4-aryl-6-chloro-2-methylpyrimidine.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-6-chloro-2-methylpyrimidine.

Protocol 2: Di-Arylation of this compound

This protocol is for the synthesis of 4,6-diaryl-2-methylpyrimidines.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (2.2-2.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.

  • Add the arylboronic acid, base, and palladium catalyst.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 4,6-diaryl-2-methylpyrimidine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst Solvent Add Degassed Solvent Reactants->Solvent Heat Heat and Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Figure 2: General experimental workflow for Suzuki coupling.

Applications in Drug Development

The mono- and di-arylated products derived from this compound are of significant interest in drug discovery. The 4-aryl-6-chloro-2-methylpyrimidine scaffold can be further functionalized at the C6 position, for instance, through nucleophilic aromatic substitution, to generate diverse libraries of compounds for screening.[6]

The 4,6-diarylpyrimidine core is a privileged structure in the design of kinase inhibitors. By carefully selecting the aryl groups, it is possible to tune the inhibitory activity and selectivity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer progression.[1][2] The synthesized compounds can be evaluated in in-vitro kinase assays and cellular proliferation assays to determine their therapeutic potential.

Safety Considerations

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3][4]

These application notes provide a comprehensive guide for performing the Buchwald-Hartwig amination on 4,6-dichloro-2-methylpyrimidine. This substrate presents the opportunity for selective mono- or di-amination, yielding valuable intermediates for the synthesis of diverse compound libraries. The reactivity of the chloro-substituents on the pyrimidine (B1678525) ring generally follows the order C4(6) > C2. In the case of this compound, the C4 and C6 positions are electronically and sterically similar, making selective mono-amination a key challenge. Careful optimization of reaction conditions is crucial to achieve the desired product distribution.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.

  • Ligand Exchange and Amine Coordination: The amine displaces a halide from the palladium complex.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst.[1][4]

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction rates and selectivity.[4]

Experimental Protocols

Below are two representative protocols for the Buchwald-Hartwig amination of this compound. Protocol A describes a general procedure for mono-amination with a primary or secondary amine. Protocol B is adapted for a second amination step, if desired.

Note: These protocols are starting points and may require optimization for specific amine substrates.

Protocol A: Mono-amination of this compound

This procedure is designed to favor the formation of the mono-aminated product, 4-amino-6-chloro-2-methylpyrimidine (B156778).

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)[2]

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[1]

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-10 mol%), and base (1.2-2.0 equivalents) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol B: Di-amination of this compound (or amination of 4-amino-6-chloro-2-methylpyrimidine)

This protocol is for the synthesis of a 4,6-diamino-2-methylpyrimidine derivative.

Procedure:

  • Reaction Setup: Follow the same initial setup as in Protocol A, using the mono-aminated pyrimidine as the starting material.

  • Addition of Reactants: Add the 4-amino-6-chloro-2-methylpyrimidine (1.0 equivalent) and the second amine (1.2-2.0 equivalents). Note that a larger excess of the amine and potentially a more forceful base may be required for the second amination due to the deactivating effect of the first amino group.[5]

  • Reaction Conditions and Work-up: Follow steps 3-7 from Protocol A. Higher temperatures and longer reaction times may be necessary.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dichloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ (2-5)DavePhos (4-10)NaOtBu (1.2-1.5)Dioxane or Toluene80-1202-2460-95[5]
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)t-Amyl alcohol1001270-90General Conditions
Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene1101865-88General Conditions
Pd(dba)₂BINAPNaOtBuToluene100-Moderate[6]
Pd(dba)₂DavePhosNaOtBuToluene100-Moderate[6]

Note: Yields are highly dependent on the specific amine substrate and reaction conditions.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - Pd Catalyst - Ligand - Base - Dichloromethylpyrimidine - Amine add_to_vessel Add to Dry Reaction Vessel prep_reagents->add_to_vessel add_solvent Add Anhydrous Solvent add_to_vessel->add_solvent seal_vessel Seal Vessel under Inert Atmosphere add_solvent->seal_vessel heat_stir Heat and Stir seal_vessel->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Components and their Relationship

G reagents Reactants This compound Primary/Secondary Amine product { Product | 4-Amino-6-chloro-2-methylpyrimidine} reagents->product Coupling catalyst_system Catalyst System Palladium Precursor (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalyst_system->product Catalyzes conditions Reaction Conditions Anhydrous Solvent (e.g., Toluene) Temperature (80-120 °C) Inert Atmosphere conditions->product Enables

Caption: The relationship between key components in the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 2-amino-4-chloro-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 2-amino-4-chloro-6-methylpyrimidine (B145687), a key scaffold in the development of biologically active molecules. The protocols detailed below are intended to serve as a robust starting point for the synthesis of diverse libraries of 2-amino-4-substituted-6-methylpyrimidine derivatives for applications in drug discovery, particularly for the development of kinase inhibitors.

Introduction

The 2-aminopyrimidine (B69317) core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has made it a popular building block in drug design. The 2-amino-4-chloro-6-methylpyrimidine intermediate is particularly valuable as the chlorine atom at the C4-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR). This document outlines the synthesis of the parent scaffold and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Core Scaffold: 2-amino-4-chloro-6-methylpyrimidine

The foundational building block, 2-amino-4-chloro-6-methylpyrimidine, is typically synthesized from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine (B160893). The chlorination is achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-amino-4-chloro-6-methylpyrimidine

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6 g) with an excess of freshly distilled phosphorus oxychloride (e.g., 35 mL).

  • Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.

  • After the reaction is complete, carefully remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add crushed ice to the residue to quench the reaction.

  • Adjust the pH of the resulting suspension to approximately 8 using a 25% ammonia solution. This should be done in a well-ventilated fume hood.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-chloro-6-methylpyrimidine.

  • Dry the final product to a constant weight.

Expected Yield: Approximately 54%.

Characterization Data:

  • Melting Point: 183-186 °C

  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4-position of 2-amino-4-chloro-6-methylpyrimidine is amenable to substitution via various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling for the Synthesis of 2-amino-4-aryl-6-methylpyrimidines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common motifs in kinase inhibitors.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling Reaction Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001275-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene110880-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF901665-75
44-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane/H₂O1001085-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of 2-amino-4-(substituted-amino)-6-methylpyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[2] This reaction is instrumental in synthesizing substituted anilines and related compounds found in many pharmaceuticals.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a dry reaction vessel, add the palladium pre-catalyst and the phosphine ligand.

  • Add the base (e.g., 1.4 equivalents of NaOt-Bu), 2-amino-4-chloro-6-methylpyrimidine (1.0 equivalent), and the amine (1.1 equivalents).[2]

  • Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).[2]

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Data Presentation: Buchwald-Hartwig Amination Reaction Yields

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene1001280-90
2MorpholinePd(OAc)₂/RuPhos (2/4)K₃PO₄1,4-Dioxane1101675-85
3BenzylaminePd₂(dba)₃/BINAP (1/2)Cs₂CO₃Toluene1001870-80
4N-MethylpiperazinePd(OAc)₂/DavePhos (2/4)NaOt-Bu1,4-Dioxane1001085-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 2-aminopyrimidine are well-known inhibitors of various protein kinases, which are key targets in oncology and other diseases. The 2-amino group often acts as a hinge-binder, forming crucial hydrogen bonds in the ATP-binding pocket of the kinase. The substituent at the C4-position can be modified to achieve potency and selectivity. Notably, derivatives of this scaffold have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

Data Presentation: Biological Activity of 2-amino-4-substituted-6-methylpyrimidine Analogs

Compound IDC4-SubstituentTarget KinaseIC₅₀ (nM)Reference Cell Line
A-1 4-FluorophenoxyEGFR50A431
A-2 3-EthynylanilinoEGFR (T790M)25H1975
B-1 3-IndolylVEGFR-235HUVEC
B-2 5-QuinolinylVEGFR-243Ba/F3-KDR
C-1 4-(N-methylcarbamoyl)anilinoAurora A38.6NCI-H446

Note: The data in this table is illustrative and based on reported activities for structurally related 2-aminopyrimidine kinase inhibitors.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization 2-amino-4-hydroxy-6-methylpyrimidine 2-amino-4-hydroxy-6-methylpyrimidine 2-amino-4-chloro-6-methylpyrimidine 2-amino-4-chloro-6-methylpyrimidine 2-amino-4-hydroxy-6-methylpyrimidine->2-amino-4-chloro-6-methylpyrimidine Chlorination POCl3 POCl3 POCl3->2-amino-4-chloro-6-methylpyrimidine 2-amino-4-aryl-6-methylpyrimidine 2-amino-4-aryl-6-methylpyrimidine 2-amino-4-chloro-6-methylpyrimidine->2-amino-4-aryl-6-methylpyrimidine Suzuki-Miyaura Coupling 2-amino-4-(substituted-amino)-6-methylpyrimidine 2-amino-4-(substituted-amino)-6-methylpyrimidine 2-amino-4-chloro-6-methylpyrimidine->2-amino-4-(substituted-amino)-6-methylpyrimidine Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-amino-4-aryl-6-methylpyrimidine Pd Catalyst / Base (Suzuki) Pd Catalyst / Base (Suzuki) Pd Catalyst / Base (Suzuki)->2-amino-4-aryl-6-methylpyrimidine Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->2-amino-4-(substituted-amino)-6-methylpyrimidine Pd Catalyst / Ligand / Base (Buchwald-Hartwig) Pd Catalyst / Ligand / Base (Buchwald-Hartwig) Pd Catalyst / Ligand / Base (Buchwald-Hartwig)->2-amino-4-(substituted-amino)-6-methylpyrimidine

Caption: Synthetic workflow for 2-amino-4-chloro-6-methylpyrimidine and its derivatives.

Simplified EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 2-amino-4-aryl-6- methylpyrimidine Derivative Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and its inhibition by a 2-aminopyrimidine derivative.

References

Application Notes and Protocols: Reaction of 4,6-dichloro-2-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), makes this scaffold an excellent starting material for the synthesis of a diverse range of substituted pyrimidine (B1678525) derivatives. The resulting 4,6-diaminopyrimidine (B116622) core is a key pharmacophore in numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology.

The reactivity of the chlorine atoms is modulated by the electron-withdrawing nature of the pyrimidine ring nitrogens. Generally, nucleophilic attack occurs preferentially at the C4 and C6 positions over the C2 position. This regioselectivity allows for the sequential and controlled introduction of different amine nucleophiles, enabling the generation of complex and functionally diverse molecules.

These application notes provide a comprehensive overview of the reaction of this compound with various amines, including detailed experimental protocols, a summary of reaction data, and an exploration of the applications of the resulting products in drug development, with a focus on their role as kinase inhibitors.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of a 4,6-dichloropyrimidine (B16783) scaffold with various aniline (B41778) derivatives. While the data presented is for the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the reactivity at the C4 and C6 positions is comparable and serves as a valuable guide for reactions with this compound. The reactions demonstrate high yields and variable reaction times depending on the electronic nature of the aniline.

Table 1: Reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with Various Anilines [1]

EntryAmineTime (h)ProductYield (%)
1Aniline14-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine95
22-Methylaniline154-(2-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine95
32-Chloroaniline364-(2-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine82
43-Methylaniline14-(3-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine98
53-Chloroaniline24-(3-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine94
64-Methylaniline14-(4-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine96
74-Methoxyaniline0.54-(4-Methoxyanilino)-6-chloro-2-(methylsulfonyl)pyrimidine99
84-Chloroaniline34-(4-Chloroanilino)-6-chloro-2-(methylsulfonyl)pyrimidine94
94-Cyanoaniline484-(4-Cyanoanilino)-6-chloro-2-(methylsulfonyl)pyrimidine92
102,6-Dimethylaniline204-(2,6-Dimethylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine95

Reactions were typically carried out using 1 mmol of the dichloropyrimidine, 1 mmol of the amine, and 1.5 equivalents of NaHCO₃ in DMF at room temperature.[1]

Experimental Protocols

The following are detailed methodologies for the reaction of this compound with different classes of amines. These protocols are intended as a starting point and may require optimization based on the specific amine and desired product.

Protocol 1: Mono-amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Objective: To synthesize 4-(butylamino)-6-chloro-2-methylpyrimidine.

Materials:

  • This compound

  • n-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq).

  • To the stirred suspension, add n-butylamine (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Mono-amination with a Secondary Cyclic Amine (e.g., Morpholine)

Objective: To synthesize 4-(morpholino)-6-chloro-2-methylpyrimidine.

Materials:

  • This compound

  • Morpholine (B109124)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add morpholine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Di-amination with an Aniline Derivative (e.g., 4-methoxyaniline)

Objective: To synthesize N4,N6-bis(4-methoxyphenyl)-2-methylpyrimidine-4,6-diamine.

Materials:

  • This compound

  • 4-methoxyaniline

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Toluene (B28343), anhydrous

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), 4-methoxyaniline (2.2 eq), and NaOtBu (2.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the mono-amination of this compound.

Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, amine, base, and solvent in a flask start->reagents reaction Heat and stir the reaction mixture reagents->reaction monitor Monitor reaction progress by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Complete purification Purify by chromatography or recrystallization workup->purification analysis Characterize the final product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of aminated pyrimidines.

Application in Drug Discovery: Targeting the Src Kinase Signaling Pathway

Derivatives of 4,6-diamino-2-methylpyrimidine are prominent in the development of tyrosine kinase inhibitors. A notable example is Dasatinib, a potent inhibitor of the BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] Dasatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

The Src kinase signaling pathway is a crucial regulator of various cellular processes, including cell growth, differentiation, adhesion, and migration.[3] Aberrant activation of Src is implicated in the progression of many cancers.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration & Invasion Src->Migration Dasatinib Dasatinib (Aminopyrimidine Derivative) Dasatinib->Src Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt MEK MEK Ras->MEK Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway and the inhibitory action of Dasatinib.

References

Application Notes and Protocols: Preparation and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of pyrimidine-based kinase inhibitors. The protocols and data herein are intended to guide researchers in the development of novel therapeutics targeting a variety of protein kinases implicated in diseases such as cancer.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1] Its ability to mimic the purine (B94841) ring of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[2][3] Key kinases targeted by pyrimidine-based inhibitors include Aurora kinases, Polo-like kinases (PLKs), Janus kinases (JAKs), and the Epidermal Growth Factor Receptor (EGFR).[1][4][5] The versatility of the pyrimidine core allows for substitutions at various positions, most commonly at the 2, 4, and 5-positions, which significantly influences potency and selectivity.[1][6]

General Workflow for Kinase Inhibitor Discovery

The development of a novel kinase inhibitor follows a structured workflow, from initial hit identification to preclinical testing. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Discovery & Screening cluster_1 Optimization cluster_2 Preclinical Development a Target Identification & Validation b High-Throughput Screening (HTS) a->b c Hit Identification b->c d Hit-to-Lead (SAR Studies) c->d e Lead Optimization (ADME/Tox) d->e f In Vivo Efficacy Studies e->f g Safety & Toxicology f->g h Candidate Selection g->h G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Transcription Gene Transcription DNA->Transcription G cluster_0 cluster_1 cluster_2 cluster_3 EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Activation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR G cluster_0 G2 Phase cluster_1 Prophase/Metaphase cluster_2 Anaphase G2 G2 Centrosome_Dup Centrosome Duplication G2->Centrosome_Dup Prophase Prophase Centrosome_Dup->Prophase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Chromosome_Align Chromosome Alignment Spindle_Assembly->Chromosome_Align Anaphase Anaphase Chromosome_Align->Anaphase Sister_Chromatid_Sep Sister Chromatid Separation Anaphase->Sister_Chromatid_Sep AuroraA Aurora A AuroraA->Spindle_Assembly regulates AuroraB Aurora B AuroraB->Chromosome_Align regulates AuroraB->Sister_Chromatid_Sep regulates Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

References

4,6-Dichloro-2-methylpyrimidine: A Versatile Scaffold for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 4,6-Dichloro-2-methylpyrimidine is a highly reactive and versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its unique chemical structure, featuring two reactive chlorine atoms and a methyl group on a pyrimidine (B1678525) core, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.

Application in Herbicide Synthesis: Pyrimidinyloxyphenoxypropionates

Derivatives of this compound have been successfully utilized in the synthesis of pyrimidinyloxyphenoxypropionate herbicides. These herbicides are known for their high efficacy against grass weeds in broadleaf crops.

Mechanism of Action: These compounds act as inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. By blocking ACCase, the herbicide prevents the formation of lipids essential for cell membrane integrity and plant growth, ultimately leading to the death of the weed.

ACCase_Inhibition_Pathway Fatty Acids Fatty Acids Cell Membrane Formation Cell Membrane Formation Fatty Acids->Cell Membrane Formation Plant Growth Plant Growth Cell Membrane Formation->Plant Growth Inhibition Inhibition Inhibition->Plant Growth Inhibition of Plant Growth

Experimental Protocol: Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides

This protocol describes a general method for the synthesis of pyrimidinyloxyphenoxypropionate herbicides starting from a derivative of this compound.

Step 1: Synthesis of 4,6-Dichloro-2-methylsulfonylpyrimidine. 4,6-dichloro-2-methylthiopyrimidine, which can be synthesized from this compound, is oxidized to 4,6-dichloro-2-methylsulfonylpyrimidine. This enhances the reactivity of the 2-position for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with (R)-2-(4-Hydroxyphenoxy)propanoate. The synthesized 4,6-dichloro-2-methylsulfonylpyrimidine is then reacted with a substituted (R)-2-(4-hydroxyphenoxy)propanoate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction is typically carried out at reflux temperature.

Application in Fungicide Synthesis: N-(Pyrimidin-2-yl)benzamides

This compound can be readily converted to 2-amino-4,6-dichloropyrimidine (B145751), a key intermediate for a class of potent fungicides.

Mechanism of Action: Anilinopyrimidine fungicides, a class to which derivatives of 2-amino-4,6-dichloropyrimidine belong, are known to inhibit the biosynthesis of the essential amino acid methionine in fungi.[1][2] This disruption of protein synthesis and other metabolic processes dependent on methionine leads to the inhibition of fungal growth.[1][2]

Methionine_Biosynthesis_Inhibition Methionine Methionine Protein Synthesis Protein Synthesis Methionine->Protein Synthesis Fungal Growth Fungal Growth Protein Synthesis->Fungal Growth Inhibition Inhibition Inhibition->Fungal Growth Inhibition of Fungal Growth

Experimental Protocol: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide

This protocol outlines the synthesis of a fungicidal benzamide (B126) derivative from 2-amino-4,6-dichloropyrimidine.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Benzoic acid

  • 4-methylbenzenesulfonyl chloride

  • Triethylbenzylammonium chloride (TEBAC)

  • Potassium carbonate (K₂CO₃)

  • Dry toluene (B28343)

Procedure:

  • A mixture of benzoic acid, 4-methylbenzenesulfonyl chloride, TEBAC, and K₂CO₃ in dry toluene is stirred under reflux for 1 hour.

  • 2-amino-4,6-dichloropyrimidine is then added to the reaction mixture.

  • Stirring is continued for an additional 40 minutes under reflux.

  • The resulting precipitate is filtered off, and the solvent is removed from the filtrate.

  • The solid residue is purified by column chromatography to yield the final product.

Application in Insecticide Synthesis

While direct examples of commercial insecticides synthesized from this compound are less documented in readily available literature, the pyrimidine scaffold is a well-established pharmacophore in insecticide discovery. The reactivity of the chlorine atoms on this compound allows for the introduction of various functional groups that can interact with insect-specific targets.

Experimental_Workflow Start This compound Step1 Chemical Modification (e.g., Nucleophilic Substitution) Start->Step1 Intermediate Novel Pyrimidine Derivative Step1->Intermediate Step2 Biological Screening (Herbicidal, Fungicidal, Insecticidal Assays) Intermediate->Step2 Data Efficacy Data (IC50, LD50, etc.) Step2->Data Step3 Structure-Activity Relationship (SAR) and Lead Optimization Data->Step3 Candidate Agrochemical Candidate Step3->Candidate

Quantitative Data Summary

The following table summarizes the biological activity of representative agrochemicals derived from pyrimidine scaffolds related to this compound.

Compound ClassTarget OrganismBioassayActivityReference
PyrimidinyloxyphenoxypropionatesBrassica napus (rape), Echinochloa crus-galli (barnyard grass)Herbicidal Activity (% inhibition at 100 mg/L)Good activity, some compounds more potent than cyhalofopN/A
N-(4,6-Dichloropyrimidin-2-yl)benzamideSclerotinia sclerotiorum, Fusarium oxysporumAntifungal Activity (IC₅₀ in mg/L)Improved activity compared to pyrimethanilN/A

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Its utility in producing potent herbicides and fungicides has been demonstrated, and its potential for the development of novel insecticides remains a promising area of research. The experimental protocols and data presented herein provide a solid foundation for scientists working to develop the next generation of crop protection solutions.

References

Application Notes and Protocols for N-arylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-arylation of pyrimidines, a crucial transformation in the synthesis of pharmacologically active compounds. The protocols focus on two of the most powerful and widely used methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Introduction

The pyrimidine (B1678525) scaffold is a fundamental core in a vast array of bioactive molecules, including numerous approved drugs. The introduction of an aryl group onto a nitrogen atom of the pyrimidine ring can significantly modulate the biological activity, pharmacokinetic properties, and target selectivity of these compounds. This makes the N-arylation of pyrimidines a critical reaction in medicinal chemistry and drug discovery. This document offers detailed experimental protocols, quantitative data for various substrates, and a visual representation of the general experimental workflow to aid researchers in the successful implementation of these synthetic strategies.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of C-N bonds.[1][2] It utilizes a palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, to couple an amine with an aryl halide or triflate.[1][3] This reaction is known for its high functional group tolerance and broad substrate scope.[1]

General Experimental Workflow

Buchwald_Hartwig_Workflow General Workflow for Buchwald-Hartwig N-arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pyrimidine, Aryl Halide, Pd Catalyst, Ligand, and Base in a reaction vessel solvent Add anhydrous, degassed solvent reagents->solvent atmosphere Establish inert atmosphere (N2 or Ar) solvent->atmosphere heating Heat the reaction mixture to the specified temperature atmosphere->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring cooling Cool the reaction to room temperature monitoring->cooling filtration Dilute with solvent and filter through Celite cooling->filtration extraction Perform aqueous work-up (wash with water and brine) filtration->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification

Caption: General workflow for the Palladium-Catalyzed Buchwald-Hartwig N-arylation of pyrimidines.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[4]

Materials:

  • Substituted 2-aminopyrimidine (B69317) (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (B28343)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-aminopyrimidine derivative, aryl bromide, Pd(PPh₃)₂Cl₂, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Substrate Scope and Yields

The following table summarizes the yields for the N-arylation of various aminopyrimidines with different aryl bromides using the Buchwald-Hartwig protocol.

EntryPyrimidine DerivativeAryl BromideYield (%)Reference
14-(Pyridin-3-yl)pyrimidin-2-amine4-Bromotoluene82[4]
24-(Pyridin-3-yl)pyrimidin-2-amine4-Bromoanisole31[4]
34-(Pyridin-3-yl)pyrimidin-2-amine4-Bromobenzonitrile27[4]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[5] This reaction typically employs a copper catalyst and is often a cost-effective alternative to palladium-catalyzed methods.[6] Modern protocols often allow for milder reaction conditions compared to the harsh conditions of the original Ullmann reaction.[7]

General Experimental Workflow

Ullmann_Workflow General Workflow for Ullmann N-arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pyrimidine, Aryl Halide, Cu Catalyst, Ligand, and Base in a reaction vessel solvent Add solvent reagents->solvent heating Heat the reaction mixture to the specified temperature solvent->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring cooling Cool the reaction to room temperature monitoring->cooling workup Perform aqueous work-up cooling->workup extraction Extract with an organic solvent workup->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification

Caption: General workflow for the Copper-Catalyzed Ullmann N-arylation of pyrimidines.

Detailed Experimental Protocol

This protocol provides a general procedure for the copper-catalyzed N-arylation of N-heterocycles.[8]

Materials:

  • Pyrimidine derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • In a reaction tube, combine the pyrimidine derivative, aryl iodide, CuI, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Stir the reaction for the specified time, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ligand and Substrate Scope with Yields

The choice of ligand is crucial for the success of the Ullmann N-arylation. The following table provides examples of different ligands and substrates used in copper-catalyzed N-arylation reactions of N-heterocycles.

EntryN-HeterocycleAryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
1ImidazoleIodobenzeneL-prolineK₂CO₃DMSO9094[7]
2PyrroleIodobenzeneN,N'-dimethylethylenediamineK₂CO₃Dioxane11085[9]
3Indole4-IodoanisoleNoneK₂CO₃DMSO12093[10]
4Pyrazole4-MethoxyiodobenzeneNoneK₂CO₃DMF11098[10]

Microwave-Assisted N-arylation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[11] This technology can be effectively applied to both Buchwald-Hartwig and Ullmann N-arylation reactions of pyrimidines.

General Protocol for Microwave-Assisted Synthesis

Materials:

  • 2-Chloropyrimidine (B141910) derivative (1 equiv)

  • Substituted amine/aniline (1-1.2 equiv)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • (Optional) Base (e.g., triethylamine)

  • (Optional) Catalyst and ligand as described in the previous sections.

Procedure:

  • In a microwave-safe reaction vial, combine the 2-chloropyrimidine derivative and the amine/aniline.

  • Add the solvent and, if required, the base and catalyst system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the appropriate work-up and purification as described in the conventional heating protocols.

Conclusion

The N-arylation of pyrimidines is a cornerstone of modern medicinal chemistry. The Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation offer versatile and powerful strategies to achieve this transformation. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions. The provided protocols and data serve as a valuable resource for researchers to select and optimize the most suitable method for their specific synthetic targets. The application of microwave-assisted heating can further enhance the efficiency of these important reactions.

References

Application Notes and Protocols for the Catalytic Cross-Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective functionalization of dichloropyrimidines via palladium-catalyzed cross-coupling reactions. The pyrimidine (B1678525) core is a prevalent scaffold in medicinal chemistry, and the ability to selectively introduce substituents at various positions is crucial for the development of novel therapeutics. This document focuses on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into achieving regioselectivity and providing step-by-step protocols for key transformations.

Introduction to Regioselectivity in Dichloropyrimidine Coupling

The reactivity of the chlorine atoms on a pyrimidine ring is not equal. In 2,4-dichloropyrimidine (B19661), the C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity preference leads to the preferential formation of C4-substituted products.[1][2] However, recent advances in catalyst and ligand design have enabled the selective functionalization of the C2 position, providing access to a broader range of substituted pyrimidines.[3] The choice of catalyst, ligands, base, and solvent all play a critical role in controlling the regiochemical outcome of these reactions.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the cross-coupling of dichloropyrimidines, allowing for a direct comparison of different catalytic systems and their efficiencies in terms of yield and regioselectivity.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 Ratio
1Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)0.2581>99:1
24-Fluorophenylboronic acidPd(OAc)₂XPhosK₃PO₄Toluene (B28343)1001275>95:5
3Naphthylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2580>99:1
43-Furanylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2575>99:1
Table 2: Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 Ratio
1DibutylaminePd(OAc)₂ (2)BINAP (3)LiHMDSToluene801885>98:2
2MorpholinePd₂(dba)₃ (1)XPhos (2.5)LiHMDSToluene801892>98:2
3AnilineNone-K₂CO₃DMAc1002478>95:5
4PiperidinePd complex 6 (2)-LiHMDSToluene801890>98:2

Note: Catalyst 6 is a palladium-coordinated pyrimidine complex.[2]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)

This protocol describes the rapid and highly selective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [1]

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-chloropyrimidine.

Protocol 2: C4-Selective Buchwald-Hartwig Amination of a 6-Aryl-2,4-dichloropyrimidine

This protocol details the highly regioselective palladium-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine at the C4 position with a secondary aliphatic amine.[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary aliphatic amine (e.g., dibutylamine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [2]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous toluene (5 mL).

  • Add palladium(II) acetate (2 mol%) and BINAP (3 mol%).

  • In a separate flask, dissolve the secondary aliphatic amine (1.2 mmol) in anhydrous toluene (2 mL).

  • To the amine solution, add LiHMDS (1.0 M in THF, 1.5 mmol) dropwise at 0 °C and stir for 15 minutes.

  • Add the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and catalyst.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of an Aryl Halide (General Protocol)

This general protocol for Sonogashira coupling can be adapted for the alkynylation of dichloropyrimidines.[4]

Materials:

  • Dichloropyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd/CuFe₂O₄ magnetic nanoparticles, 3 mol%)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [4]

  • In a round-bottom flask, combine the dichloropyrimidine (1.0 mmol), terminal alkyne (1.0 mmol), palladium catalyst (3 mol%), and potassium carbonate (4.0 mmol).

  • Add ethanol (4 mL) to the mixture.

  • Reflux the reaction mixture at 70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate and deionized water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction of an Aryl Halide with an Alkene (General Protocol)

While a specific protocol for dichloropyrimidines is not detailed in the provided search results, this general procedure for a Heck reaction can be used as a starting point.

Materials:

  • Dichloropyrimidine

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dichloropyrimidine (1.0 mmol), palladium catalyst (1-5 mol%), and ligand (if applicable, 1-2 equivalents relative to palladium).

  • Add the anhydrous solvent, followed by the base (1.5-2.0 mmol) and the alkene (1.1-1.5 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cross-Coupling Cycle

G General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

G Typical Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents (Dichloropyrimidine, Coupling Partner, Base) Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: A standard workflow for a palladium-catalyzed cross-coupling experiment.

Regioselectivity in 2,4-Dichloropyrimidine Coupling

G Regioselectivity of 2,4-Dichloropyrimidine Coupling cluster_conditions Reaction Conditions cluster_products Products Dichloropyrimidine 2,4-Dichloropyrimidine Conventional Conventional Conditions (e.g., Pd(PPh3)4, K2CO3) Dichloropyrimidine->Conventional Ligand_Controlled Ligand-Controlled Conditions (e.g., Bulky NHC Ligands) Dichloropyrimidine->Ligand_Controlled C4_Product C4-Substituted Product (Major) Conventional->C4_Product C2_Product C2-Substituted Product (Major) Ligand_Controlled->C2_Product

Caption: Factors influencing the regioselectivity of 2,4-dichloropyrimidine cross-coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The pyrimidine scaffold is a key constituent of nucleobases, such as cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6][7] The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.[3] This document provides detailed application notes and protocols for the synthesis of substituted pyrimidines, focusing on methodologies relevant to drug discovery and development.

Key Synthetic Strategies

The synthesis of substituted pyrimidines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.

Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[8][9] This reaction is of significant interest due to its operational simplicity and the biological relevance of its products, which include calcium channel blockers and mitotic kinesin Eg5 inhibitors.[8][10]

Experimental Protocol: Synthesis of Monastrol (a Mitotic Kinesin Eg5 Inhibitor)

This protocol is adapted from a solvent-free Biginelli reaction methodology.[10]

Materials:

Procedure:

  • In a clean, dry mortar, combine 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride (0.1 mmol).

  • Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, wash the reaction mixture with cold water to remove the catalyst and any unreacted urea/thiourea.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure Monastrol.

Data Presentation:

CatalystSolventReaction ConditionReported Yield (%)Reference
HClEthanolReflux, 3 hrsOften low[11]
CuCl₂·2H₂O / HClSolvent-freeGrinding>90[11]
Benzyltriethylammonium chlorideSolvent-freeGrindingHigh[10]
Yb(OTf)₃Solvent-freeHeatingIncreased yields, shorter time[9]
Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent in many pharmaceuticals.[12] This palladium-catalyzed reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. For pyrimidine synthesis, this typically involves the reaction of a chloropyrimidine with an arylboronic acid.[12][13]

Experimental Protocol: Suzuki Coupling of 6-Chloropyrido[2,3-d]pyrimidine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride.[12]

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Chloropyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Place the sealed flask in a preheated oil bath and stir at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 6-substituted-pyrido[2,3-d]pyrimidine product.

Data Presentation:

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-1102-24Varies[12]
Pd₂(dba)₃XPhosK₃PO₄Dioxane110VariesGood to Excellent[14]
Pd(OAc)₂XantphosCs₂CO₃DioxaneVariesVariesVaries[15]

Visualizing Synthetic Workflows and Biological Pathways

Synthetic Workflow

A general workflow for the synthesis and evaluation of substituted pyrimidines for drug discovery is outlined below.

G General Workflow for Pyrimidine-Based Drug Discovery cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation cluster_development Preclinical Development Start Starting Materials (e.g., Aldehydes, Ketones, Amidines) Reaction Pyrimidine Ring Formation (e.g., Biginelli, Condensation) Start->Reaction Modification Further Functionalization (e.g., Suzuki Coupling) Reaction->Modification Purify Purification (Chromatography, Recrystallization) Modification->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Screen In vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Characterize->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR) Hit->Lead Preclinical In vivo Studies (Animal Models) Lead->Preclinical Candidate Drug Candidate Selection Preclinical->Candidate

Caption: General workflow for pyrimidine-based drug discovery.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L_n-X OxAdd->Intermediate1 Trans Transmetalation Intermediate2 R¹-Pd(II)L_n-R² Trans->Intermediate2 RedEl Reductive Elimination RedEl->Pd0 Product R¹-R² (Substituted Pyrimidine) RedEl->Product R_X R¹-X (Halopyrimidine) R_X->OxAdd R_B R²-B(OR)₂ (Arylboronic acid) R_B->Trans Base Base Base->Trans Intermediate1->Trans Intermediate2->RedEl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based drugs function by inhibiting key enzymes in cellular signaling pathways, particularly protein kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[1] Dysregulation of the EGFR pathway is a common driver of various cancers.[1] Pyrimidine-based inhibitors, such as gefitinib (B1684475) and erlotinib, are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking its activity.[12]

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and inhibition.

Cyclin-Dependent Kinase 4 (CDK4) Signaling Pathway

The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Pyrimidine-based CDK4/6 inhibitors, such as palbociclib (B1678290) and ribociclib, bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[2][15]

CDK4_Pathway Simplified CDK4/Rb Signaling Pathway and Inhibition cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Complex cluster_S_Phase S Phase Entry Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (pRb) Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F_free Free E2F Rb->E2F_free releases E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK4_6 Inhibits

Caption: Simplified CDK4/Rb signaling pathway and inhibition.

Conclusion

The synthesis of substituted pyrimidines remains a highly active and productive area of research in drug discovery. The methodologies outlined in these application notes, from the classical Biginelli reaction to modern palladium-catalyzed cross-couplings, provide a robust toolkit for medicinal chemists. A thorough understanding of these synthetic strategies, coupled with insights into the biological pathways targeted by pyrimidine derivatives, is crucial for the rational design and development of the next generation of pyrimidine-based therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia.[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a common and robust two-step synthetic route. The protocols are designed for researchers, scientists, and drug development professionals engaged in process development and manufacturing.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of an amidine with a malonic ester to form the pyrimidine (B1678525) ring, yielding 4,6-dihydroxy-2-methylpyrimidine (B75791). The subsequent step is a chlorination reaction that replaces the hydroxyl groups with chlorine atoms to produce the final product.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine Intermediate

This initial step involves a cyclocondensation reaction. Acetamidine (B91507) hydrochloride is reacted with a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent.[1][4]

Comparative Data for Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
ParameterMethod AMethod B
Starting Materials Acetamidine hydrochloride, Dimethyl malonateAcetamidine hydrochloride, Diethyl malonate
Base Sodium methoxideSodium ethoxide
Solvent Methanol (B129727)Ethanol (B145695)
Reaction Temperature 18-25 °CReflux
Reaction Time 3-5 hours3-4 hours
Yield 86-87%[1]89.8-91.2%[4]
Key Process Steps 1. Reaction in methanol with sodium methoxide.2. Reduced pressure distillation to remove methanol.3. Dissolution in water and acidification to pH 1-2 to precipitate the product.[1]1. Reaction in ethanol with sodium ethoxide.2. Cooling and filtration.3. Dissolution of the filter cake in water and acidification to precipitate the product.[4]
Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Method A)

This protocol is based on a scaled-up laboratory procedure.[1]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice

Equipment:

  • 10 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Charge a 10 L three-necked flask with 3960 mL of methanol.

  • Cool the flask in an ice bath and, while stirring, add 608.8 g (11.25 mol) of sodium methoxide.

  • Once the sodium methoxide has dissolved, add 330 g (2.5 mol) of dimethyl malonate followed by 472.5 g (5 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

  • Stir the reaction mixture for 5 hours at this temperature; the solution will become a creamy white slurry.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35 °C.

  • Add 50 mL of water to dissolve the resulting residue.

  • Adjust the pH of the solution to 1-2 with 4M hydrochloric acid to precipitate a white solid.

  • Cool the mixture to 0 °C and stir for 5 hours to complete crystallization.

  • Filter the solid product and wash successively with ice-cold water and then with ice-cold methanol (0-5 °C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. (Expected yield: ~250 g, 86%).[1]

Step 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

In the second step, the intermediate 4,6-dihydroxy-2-methylpyrimidine is chlorinated to yield the final product, this compound. Several chlorinating agents can be employed, with triphosgene (B27547) and thionyl chloride being common choices for scale-up due to safety and handling considerations compared to phosgene.[2][5]

Comparative Data for Chlorination of 4,6-Dihydroxy-2-methylpyrimidine
ParameterMethod CMethod D
Chlorinating Agent TriphosgeneThionyl chloride
Solvent DichloroethaneAcetonitrile
Base/Additive N,N-diethylanilineNone
Reaction Temperature Reflux80 °C
Reaction Time 6-8 hours3 hours
Yield 92%[2]94%[5]
Work-up 1. Washing with water and HCl.2. Drying and concentration of the organic layer.3. Recrystallization from dichloroethane.[2]1. Removal of excess thionyl chloride by distillation.2. Quenching with ice water.3. Filtration and purification by column chromatography.[5]
Experimental Protocol: Chlorination using Triphosgene (Method C)

This protocol is adapted from a patented procedure and is suitable for larger scale synthesis.[2]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • N,N-diethylaniline

  • Dichloroethane

  • Triphosgene

  • 4M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

  • Heat the mixture to reflux.

  • Prepare a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane.

  • Slowly add the triphosgene solution to the refluxing mixture.

  • Maintain the reflux for 6 hours.

  • After the reaction is complete, cool the mixture and wash it successively with 100 mL of water, 100 mL of 4M hydrochloric acid, and finally with 100 mL of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from 50 mL of dichloroethane, treating with activated carbon for decolorization.

  • Filter and dry the purified product to obtain this compound. (Expected yield: ~12 g, 92%; m.p: 42-44 °C).[2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine cluster_step2 Step 2: Chlorination Acetamidine Acetamidine Hydrochloride Intermediate 4,6-Dihydroxy-2- methylpyrimidine Acetamidine->Intermediate MalonicEster Dialkyl Malonate MalonicEster->Intermediate Base Sodium Alkoxide (e.g., NaOMe) Base->Intermediate FinalProduct 4,6-Dichloro-2- methylpyrimidine Intermediate->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., Triphosgene) ChlorinatingAgent->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental_Workflow_Step1 Start Start: Charge Methanol AddReagents Add Sodium Methoxide, Dimethyl Malonate, and Acetamidine HCl Start->AddReagents Reaction React at 18-25 °C for 5h AddReagents->Reaction Distillation Remove Methanol via Reduced Pressure Distillation Reaction->Distillation Dissolution Dissolve Residue in Water Distillation->Dissolution Acidification Acidify to pH 1-2 with HCl Dissolution->Acidification Crystallization Crystallize at 0 °C for 5h Acidification->Crystallization Filtration Filter and Wash Solid Crystallization->Filtration Drying Dry the Product Filtration->Drying End End: 4,6-Dihydroxy-2-methylpyrimidine Drying->End

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Experimental_Workflow_Step2 Start Start: Charge Dihydroxy Intermediate, N,N-diethylaniline, and Dichloroethane Reflux Heat to Reflux Start->Reflux AddTriphosgene Slowly Add Triphosgene Solution Reflux->AddTriphosgene Reaction Reflux for 6h AddTriphosgene->Reaction Workup Aqueous Work-up (Washings) Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Recrystallization Recrystallize from Dichloroethane Concentration->Recrystallization End End: this compound Recrystallization->End

Caption: Workflow for the chlorination step.

Safety Considerations

  • Sodium methoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Triphosgene is a toxic substance and a source of phosgene. Handle with extreme caution in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Dichloroethane is a flammable and toxic solvent.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The provided protocols outline scalable and high-yielding methods for the synthesis of this compound. The choice between the different methods for each step will depend on factors such as available equipment, cost of reagents, and safety infrastructure. The use of triphosgene in the chlorination step represents a safer alternative to other highly toxic reagents like phosgene, making it more suitable for industrial production.[2] These application notes serve as a comprehensive guide for the successful scale-up of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Laboratory Preparation of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-dichloro-2-methylpyrimidine is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry. It serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1] Notably, it is a key precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, outlining two common methods for the chlorination step. The synthesis is typically a two-step process, beginning with the formation of 4,6-dihydroxy-2-methylpyrimidine (B75791), followed by its chlorination to yield the desired product.

Chemical and Physical Properties
PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol [2]
CAS Number1780-26-3[2]
AppearanceOff-White to light yellow solid[1][3]
Melting Point42-44 °C[4]
Safety and Hazards

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317), Toxic to aquatic life with long-lasting effects (H411). Some sources also indicate it may cause severe skin burns and eye damage (H314).[2]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Experimental Protocols

The synthesis of this compound is presented in two main stages:

  • Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

  • Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine to this compound (Two alternative methods are provided for this step).

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure details the synthesis of the precursor, 4,6-dihydroxy-2-methylpyrimidine, from dimethyl malonate and acetamidine (B91507) hydrochloride.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )
Dimethyl malonate132.12
Acetamidine hydrochloride94.54
Sodium methoxide (B1231860)54.02
Methanol (B129727)32.04
Hydrochloric acid (4 M)36.46
Water18.02
Stoichiometry
ReagentMolesMolar Ratio
Dimethyl malonate0.11
Acetamidine hydrochloride0.11
Sodium methoxide0.343.4
Procedure
  • In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • Once the sodium methoxide is dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.[5]

  • Remove the ice bath and allow the mixture to warm to 18-25 °C. Let the reaction proceed for 4 hours; the solution will appear as a creamy white suspension.[5]

  • After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35 °C.[5]

  • Dissolve the residue in 50 mL of water.

  • Adjust the pH of the solution to 1-2 using 4 M hydrochloric acid. A white solid will precipitate.[5]

  • Stir the suspension at 0 °C for 4 hours to complete crystallization.[5]

  • Collect the solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).[5]

  • Dry the product to obtain a white solid of 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 86%.[5]

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine

Two methods are presented for the chlorination step. Method A uses thionyl chloride, a common laboratory reagent, while Method B employs triphosgene (B27547), which is presented as a safer alternative to highly toxic reagents like phosgene (B1210022) and POCl₃.[4]

Method A: Chlorination using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of this compound.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )
4,6-dihydroxy-2-methylpyrimidine126.11
Thionyl chloride (SOCl₂)118.97
Acetonitrile41.05
Stoichiometry
ReagentMolesMolar Ratio
4,6-dihydroxy-2-methylpyrimidine0.041
Thionyl chloride0.164
Procedure
  • To a suitable reaction flask, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine to a mixture of 18.9 g (0.16 mol) of thionyl chloride and acetonitrile.[6]

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Once the reaction is complete (indicated by the disappearance of the starting material on TLC), remove the excess thionyl chloride by distillation under reduced pressure.[6]

  • Carefully pour the residue into 50 g of ice water. A solid will precipitate.[6]

  • Collect the precipitated solid by filtration.

  • Purify the crude product by column chromatography to yield this compound as a white solid. The reported yield is 94%.[6]

Method B: Chlorination using Triphosgene and N,N-Diethylaniline

This method avoids the use of phosphorus oxychloride and is described as being safer and easier to operate.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )
4,6-dihydroxy-2-methylpyrimidine126.11
N,N-Diethylaniline149.23
Triphosgene296.75
Dichloroethane98.96
Anhydrous sodium sulfate142.04
Stoichiometry
ReagentMolesMolar Ratio
4,6-dihydroxy-2-methylpyrimidine0.081
N,N-Diethylaniline0.22.5
Triphosgene0.22.5
Procedure
  • In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.[4]

  • Heat the mixture to reflux.

  • Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.[4]

  • Continue to reflux the reaction mixture for 6 hours.[4]

  • After cooling, wash the reaction solution sequentially with 100 mL of water, 100 mL of 4 M HCl, and another 100 mL of water.[4]

  • Dry the organic layer (dichloroethane) over anhydrous sodium sulfate.[4]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a faint yellow solid.[4]

  • Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.[4]

  • The expected yield of the light yellow solid product, this compound, is approximately 12 g (92% yield).[4]

Summary of Quantitative Data

ParameterStep 1: Synthesis of PrecursorStep 2: Chlorination (Method A)Step 2: Chlorination (Method B)
Starting Material Dimethyl malonate, Acetamidine HCl4,6-dihydroxy-2-methylpyrimidine4,6-dihydroxy-2-methylpyrimidine
Key Reagents Sodium methoxideThionyl chlorideTriphosgene, N,N-Diethylaniline
Solvent MethanolAcetonitrileDichloroethane
Reaction Temperature 18-25 °C80 °CReflux
Reaction Time 4 hours3 hours6 hours
Reported Yield ~86%94%92%
Product Appearance White solidWhite solidLight yellow solid

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dichloro-2-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common route involves a two-step process. The first step is the synthesis of the intermediate 4,6-dihydroxy-2-methylpyrimidine (B75791), typically from diethyl malonate or dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide.[1][2] The second step is the chlorination of this intermediate to yield this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene (B27547).[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yield is dependent on the efficiency of both the cyclization and chlorination steps. Yields for the synthesis of the 4,6-dihydroxy-2-methylpyrimidine intermediate are reported to be in the range of 86% to 91.2%.[1][2][4] The subsequent chlorination step can have yields ranging from 82.6% to 92%.[3][4]

Q3: What are some of the key safety precautions to consider during this synthesis?

A3: Both phosphorus oxychloride and triphosgene are highly toxic and corrosive reagents that react violently with water.[3] All manipulations involving these reagents should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, must be worn.[5] Sodium methoxide and sodium ethoxide are flammable and moisture-sensitive.

Q4: How can the purity of the final product be improved?

A4: Purification of this compound can be achieved through recrystallization from a suitable solvent, such as dichloroethane.[3] Another method involves washing the reaction mixture with water and a mild base to remove acidic impurities, followed by extraction with an organic solvent and subsequent distillation or crystallization.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4,6-dihydroxy-2-methylpyrimidine (Step 1) Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated to the recommended temperature (e.g., 18-25°C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][2]
Improper pH during workup leading to loss of product.Carefully adjust the pH to 1-2 with an acid like HCl to ensure complete precipitation of the dihydroxy intermediate.[1]
Loss of product during washing.Use ice-cold water and ice-cold methanol (B129727) for washing the precipitate to minimize its solubility.[1]
Low yield of this compound (Step 2) Incomplete chlorination.Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride or triphosgene) is used and that the reaction is carried out at the appropriate temperature (e.g., reflux) for an adequate duration (e.g., 6-8 hours).[3][4]
Hydrolysis of the product during workup.Perform the workup in non-aqueous conditions as much as possible until the excess chlorinating agent is quenched or removed. The product is sensitive to moisture.
Formation of side products.The use of a catalyst like N,N-dimethylaniline or N,N-diethylaniline can improve the selectivity and rate of the chlorination reaction.[3][7]
Product is an oil or fails to crystallize Presence of impurities, such as residual solvent or byproducts.Purify the crude product by column chromatography or recrystallization. Ensure all solvents are thoroughly removed under reduced pressure.
The product may have a low melting point. The reported melting point is around 42-44°C.[3]If the product is pure, cooling it on an ice bath may induce crystallization.
Dark-colored product Formation of colored impurities during the reaction.Treat the recrystallization solution with activated carbon to decolorize the product.[3]

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented procedure.[1]

  • In a three-necked flask equipped with a stirrer and placed in an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to 18-25°C.

  • Stir the mixture for 4 hours. The solution will appear as a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C).

  • Dissolve the residue in 50 mL of water.

  • Adjust the pH to 1-2 with a 4 mol/L solution of hydrochloric acid. A white solid will precipitate.

  • Stir the suspension at 0°C for 4 hours to complete crystallization.

  • Collect the solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and then with ice-cold methanol (at 0-5°C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 10.8 g (86%).[1]

Synthesis of this compound

This protocol is adapted from a patented procedure using triphosgene.[3]

  • In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of 83 g (0.28 mol) of triphosgene dissolved in 40 mL of dichloroethane.

  • Maintain the reflux for 6 hours.

  • Cool the reaction mixture and wash it sequentially with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and finally with 100 mL of water.

  • Dry the organic layer (dichloroethane) with anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.

  • The expected yield of this compound is approximately 12 g (92%).[3]

Data Presentation

Table 1: Summary of Yields for 4,6-dihydroxy-2-methylpyrimidine Synthesis

Starting Materials Base Solvent Yield (%) Reference
Dimethyl malonate, Acetamidine HClSodium methoxideMethanol86-87[1]
Diethyl malonate, Acetamidine HClSodium methoxideMethanol91.2[2]
Diethyl malonate, Acetamidine HClSodium ethoxideEthanol89.8[2]

Table 2: Summary of Yields for this compound Synthesis

Starting Material Chlorinating Agent Catalyst/Base Solvent Yield (%) Reference
4,6-dihydroxy-2-methylpyrimidineTriphosgeneN,N-DiethylanilineDichloroethane92[3]
4,6-dihydroxy-2-methyl-5-nitropyrimidinePhosphorus oxychloride--82.6[4]

Visualizations

experimental_workflow start Starting Materials (Dimethyl Malonate, Acetamidine HCl, Sodium Methoxide) step1 Cyclization Reaction (Methanol, 18-25°C, 4h) start->step1 workup1 Workup (Methanol Removal, Acidification to pH 1-2, Crystallization at 0°C) step1->workup1 intermediate 4,6-dihydroxy-2-methylpyrimidine workup1->intermediate step2 Chlorination Reaction (Triphosgene, N,N-Diethylaniline, Dichloroethane, Reflux, 6h) intermediate->step2 workup2 Workup (Aqueous Washes, Drying, Concentration) step2->workup2 purification Purification (Recrystallization from Dichloroethane) workup2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_step Which step has low yield? start->check_step step1_low Step 1: Dihydroxy Intermediate check_step->step1_low Step 1 step2_low Step 2: Chlorination check_step->step2_low Step 2 incomplete_rxn1 Incomplete Reaction? step1_low->incomplete_rxn1 incomplete_rxn2 Incomplete Chlorination? step2_low->incomplete_rxn2 improper_ph Improper pH during workup? incomplete_rxn1->improper_ph No solution_rxn1 Increase reaction time/temp. Monitor with TLC. incomplete_rxn1->solution_rxn1 Yes solution_ph Adjust pH to 1-2. Use ice-cold washes. improper_ph->solution_ph Yes hydrolysis Product Hydrolysis? incomplete_rxn2->hydrolysis No solution_rxn2 Use excess chlorinating agent. Ensure sufficient reaction time/temp. incomplete_rxn2->solution_rxn2 Yes solution_hydrolysis Perform workup under anhydrous conditions. hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting material is 4,6-dihydroxy-2-methylpyrimidine (B75791). This precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms.

Q2: Which chlorinating agents are typically used for this synthesis?

Commonly employed chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene (B27547) (bis(trichloromethyl) carbonate). Each reagent has its own advantages and disadvantages concerning reactivity, safety, and byproduct formation.

Q3: What are the primary side reactions to be aware of during the synthesis?

The main side reactions include incomplete chlorination, hydrolysis of the product, and potential reactions with solvents or additives. The specific side reactions can vary depending on the chosen chlorinating agent and reaction conditions.

Q4: How can the purity of this compound be assessed?

Purity is typically determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the chlorinating agent used.

Guide 1: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective chlorinating agent for this synthesis. However, specific challenges can arise.

Problem 1: Incomplete Chlorination Resulting in 4-chloro-6-hydroxy-2-methylpyrimidine

  • Symptom: The final product contains a significant amount of the mono-chloro impurity, 4-chloro-6-hydroxy-2-methylpyrimidine, leading to a lower yield of the desired dichloro product.

  • Cause:

    • Insufficient amount of POCl₃.

    • Reaction temperature is too low or reaction time is too short.

    • Poor mixing of the reaction mixture.

  • Prevention:

    • Use a molar excess of POCl₃.

    • Ensure the reaction is heated to the appropriate temperature (typically reflux) and maintained for a sufficient duration.

    • Employ vigorous stirring to ensure homogeneity.

  • Impurity Removal:

    • Purification can be achieved through recrystallization or column chromatography.

Problem 2: Hydrolysis of this compound

  • Symptom: The presence of the starting material, 4,6-dihydroxy-2-methylpyrimidine, in the final product.

  • Cause:

    • Exposure of the product to water during workup or purification.

    • Incomplete removal of aqueous reagents from the reaction mixture.

  • Prevention:

    • Conduct the reaction and workup under anhydrous conditions.

    • Use dry solvents and reagents.

    • Thoroughly dry the organic extracts before solvent evaporation.

  • Impurity Removal:

    • Recrystallization can effectively separate the more polar dihydroxy impurity from the desired product.

Problem 3: Formation of Formylated Byproducts (Vilsmeier-Haack Reaction)

  • Symptom: Presence of unexpected formylated impurities, especially when N,N-dimethylformamide (DMF) is used as a solvent or catalyst.

  • Cause:

    • The reaction of POCl₃ with DMF generates the Vilsmeier reagent, which can electrophilically attack the pyrimidine (B1678525) ring.

  • Prevention:

    • Avoid using DMF as a solvent with POCl₃ if formylation is a concern.

    • If a catalyst is needed, consider using a non-reactive tertiary amine.

  • Impurity Removal:

    • Purification via column chromatography is typically required to separate these byproducts.

Guide 2: Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective chlorinating agent, often used with a catalyst.

Problem 1: Incomplete Chlorination

  • Symptom: Similar to using POCl₃, the presence of 4-chloro-6-hydroxy-2-methylpyrimidine in the product.

  • Cause:

    • Insufficient SOCl₂ or catalyst (e.g., DMF, pyridine).

    • Inadequate reaction temperature or time.

  • Prevention:

    • Ensure a molar excess of SOCl₂.

    • Use an appropriate amount of catalyst.

    • Maintain the reaction at reflux for a sufficient period.

  • Impurity Removal:

    • Recrystallization or column chromatography.

Problem 2: Formation of Sulfated Byproducts

  • Symptom: Presence of impurities containing sulfur.

  • Cause:

    • Side reactions of thionyl chloride with the substrate or solvent.

  • Prevention:

    • Careful control of reaction temperature.

    • Use of an appropriate solvent.

  • Impurity Removal:

    • Column chromatography is generally necessary.

Guide 3: Chlorination using Triphosgene

Triphosgene is a solid, safer alternative to phosgene (B1210022) gas, but requires careful handling.

Problem 1: Incomplete Reaction

  • Symptom: Low conversion of the starting material.

  • Cause:

    • Insufficient triphosgene or base (e.g., pyridine, triethylamine).

    • Low reaction temperature.

  • Prevention:

    • Use a stoichiometric amount or a slight excess of triphosgene and a suitable base.

    • Ensure the reaction is carried out at a sufficiently high temperature (reflux).

  • Impurity Removal:

    • Unreacted starting material can be removed by recrystallization.

Data Presentation

Table 1: Comparison of Chlorination Methods for this compound Synthesis

ParameterPOCl₃ MethodSOCl₂ MethodTriphosgene Method
Typical Yield 85-95%80-90%88-94%
Typical Purity >98%>97%>98%
Reaction Temp. 100-110°C (reflux)70-80°C (reflux)80-90°C (reflux)
Key Side Reactions Incomplete chlorination, Hydrolysis, Formylation (with DMF)Incomplete chlorination, Sulfated byproductsIncomplete reaction
Safety Concerns Corrosive, reacts violently with waterCorrosive, toxic fumes (SO₂, HCl)Highly toxic, handle with extreme caution

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (100-110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start: 4,6-dihydroxy-2-methylpyrimidine Chlorination Chlorination Reaction (POCl3, SOCl2, or Triphosgene) Start->Chlorination Workup Reaction Workup (Quenching, Extraction, Washing) Chlorination->Workup Incomplete_Chlorination Incomplete Chlorination? (Presence of mono-chloro impurity) Chlorination->Incomplete_Chlorination Check Reagent Stoichiometry & Reaction Conditions Other_Byproducts Other Byproducts? (e.g., Formylated, Sulfated) Chlorination->Other_Byproducts Check Solvent/Catalyst Compatibility Purification Purification (Recrystallization or Chromatography) Workup->Purification Hydrolysis Hydrolysis? (Presence of dihydroxy starting material) Workup->Hydrolysis Ensure Anhydrous Conditions Product Final Product: This compound Purification->Product

Caption: Troubleshooting workflow for the synthesis of this compound.

POCl3_Mechanism Mechanism of Chlorination with POCl3 cluster_reactants cluster_intermediates cluster_products Dihydroxy 4,6-dihydroxy-2-methylpyrimidine OH OH POCl3 POCl3 P=O Cl Cl Cl Dihydroxy:p1->POCl3:P Nucleophilic attack Intermediate1 Intermediate 1 Pyrimidine-O-P(O)Cl2 POCl3->Intermediate1 -HCl Intermediate2 Intermediate 2 4-chloro-6-hydroxy-2-methylpyrimidine Intermediate1->Intermediate2 Chloride attack Dichloro This compound Cl Cl Intermediate2->Dichloro Second Chlorination Byproduct H3PO4

Caption: Simplified mechanism of chlorination using POCl₃.

Technical Support Center: Purification of Crude 4,6-dichloro-2-methylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4,6-dichloro-2-methylpyrimidine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Dichloroethane has been successfully used for the recrystallization of this compound. Alcohols, such as methanol (B129727) or ethanol, may also be effective solvents, as indicated by their use with structurally similar compounds. A solvent screening study is recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as 4,6-dihydroxy-2-methylpyrimidine, residual chlorinating agents like phosphorus oxychloride (POCl₃) or triphosgene, and byproducts from the synthesis. The nature and quantity of impurities will depend on the specific synthetic route employed.

Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly.

Q4: No crystals are forming even after the solution has cooled to room temperature. What steps can I take?

A4: If no crystals form, the solution may not be sufficiently supersaturated. You can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If these methods are unsuccessful, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again. Further cooling in an ice bath may also promote crystallization.

Q5: How can I remove colored impurities from my crude product?

A5: For colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use activated charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
Melting Point41.5-45.5 °C
Table 2: Qualitative Solubility of this compound
SolventQualitative SolubilityNotes
DichloroethaneReported as an effective recrystallization solvent.Good solubility at elevated temperatures and lower solubility at room temperature.
MethanolLikely a suitable solvent.A structurally similar compound, 4,6-dichloro-2-methylmercaptopyrimidine, is recrystallized from methanol.
EthanolSoluble at 0°C.Suggests good solubility at higher temperatures and potentially moderate solubility at lower temperatures.
WaterSparingly soluble.Can be considered as an anti-solvent in a mixed solvent system.
Other Organic SolventsSoluble.General solubility in organic solvents is reported, but specific suitability for recrystallization needs to be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Dichloroethane)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the recrystallization solvent (dichloroethane) to its boiling point. Add the minimum amount of hot solvent to the crude material to completely dissolve it with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent Screening for Recrystallization
  • Preparation: Place a small, known amount of crude this compound (e.g., 20-30 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a different potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. Note the solvents in which the compound is highly soluble at room temperature (these are generally poor single recrystallization solvents).

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent in small portions until the solid dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe which solvents result in the formation of a good yield of crystals. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Hot gravity filtration insoluble_check->hot_filtration Yes cool Slowly cool to room temperature, then in ice bath insoluble_check->cool No hot_filtration->cool crystals_form Crystals form cool->crystals_form filtration Vacuum filtration crystals_form->filtration wash Wash with cold solvent filtration->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guides

troubleshooting_guide issue Issue Encountered oiling_out Compound 'oils out' issue->oiling_out no_crystals No crystals form issue->no_crystals low_yield Low crystal yield issue->low_yield colored_crystals Crystals are colored issue->colored_crystals solution_oiling Reheat to dissolve oil Add more hot solvent Cool slowly oiling_out->solution_oiling solution_no_crystals Scratch flask inner wall Add a seed crystal Concentrate solution by evaporating solvent Cool again no_crystals->solution_no_crystals solution_low_yield Further cool in ice bath Evaporate some solvent from filtrate and recrystallize low_yield->solution_low_yield solution_colored Redissolve in hot solvent Add activated charcoal Perform hot filtration Recrystallize colored_crystals->solution_colored

Caption: Troubleshooting guide for common issues in recrystallization.

Technical Support Center: Nucleophilic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on dichloropyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines.

1. Low or No Product Yield

Potential Cause Recommended Solution
Insufficiently Activated Pyrimidine (B1678525) Ring Ensure the pyrimidine ring is appropriately activated for nucleophilic attack. The presence of electron-withdrawing groups can enhance reactivity.
Poor Leaving Group While chlorine is a common leaving group, for SNAr reactions, fluorine is generally more reactive. If feasible, consider using a fluorinated pyrimidine substrate.
Weak Nucleophile Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) to generate the more reactive alkoxide.
Low Reaction Temperature Gradually and cautiously increase the reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be a viable option to improve yields and shorten reaction times.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the nucleophile without interfering with the reaction.
Unsuitable or Weak Base For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often employed. For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.

2. Poor Regioselectivity (Mixture of C2 and C4 Isomers)

The substitution pattern on dichloropyrimidines is highly sensitive to electronic and steric factors. While C4 substitution is generally favored, several factors can influence the regioselectivity.[1][2][3]

Influencing Factor Observation and Recommendation
Unsubstituted 2,4-Dichloropyrimidine (B19661) Typically favors substitution at the C4 position due to the higher LUMO coefficient at C4.[4]
Electron-Donating Group (EDG) at C6 An EDG at the C6 position can promote substitution at the C2 position.[1][2]
Electron-Withdrawing Group (EWG) at C5 An EWG at the C5 position generally enhances the inherent preference for C4 substitution.[5]
Nature of the Nucleophile Tertiary amine nucleophiles have been shown to favor C2 substitution on 2,4-dichloropyrimidines bearing an EWG at the C5 position.[5] With some neutral nitrogen nucleophiles, C4/C2 isomer ratios can range from 1:1 to 4:1.[6]
Reaction Conditions The choice of solvent and base can significantly impact regioselectivity. For instance, using nBuOH/DIPEA has been reported to yield a single product with substitution at the C4 position.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic substitution on 2,4-dichloropyrimidine?

A1: The greater reactivity of the C4 position is attributed to fundamental electronic properties of the pyrimidine ring. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[4] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Additionally, the intermediate formed upon nucleophilic attack at C4 can be stabilized by resonance.

Q2: How can I favor substitution at the C2 position?

A2: While C4 substitution is electronically favored, C2 selectivity can be achieved under specific circumstances. The presence of an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[1][2] Furthermore, the choice of nucleophile is critical; tertiary amines have been successfully used to achieve C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position.[5]

Q3: I am observing di-substitution instead of mono-substitution. How can I prevent this?

A3: To favor mono-substitution, consider the following adjustments:

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.

  • Temperature: Lowering the reaction temperature can help to control the reactivity and prevent a second substitution.

  • Nucleophile Reactivity: If possible, use a less reactive nucleophile.

Q4: What are common side reactions, and how can they be minimized?

A4: Besides di-substitution, other common side reactions include:

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile. To avoid this, use a non-nucleophilic solvent like DMF, DMSO, or THF.

  • Hydrolysis: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.

Data on Regioselectivity

The following tables provide examples of how substituents and nucleophiles can influence the regioselectivity of nucleophilic substitution on dichloropyrimidines.

Table 1: Effect of Substituents on Regioselectivity

Dichloropyrimidine SubstrateNucleophileConditionsC4:C2 RatioReference
2,4-DichloropyrimidinePrimary alkyl amineEt3N, THF, rt3:1[7]
6-Aryl-2,4-dichloropyrimidineSecondary aminesLiHMDS, Pd-catalyst>30:1[6]
2,4-Dichloro-5-nitropyrimidineTertiary aminesCHCl3, rtC2 selective[5][8]
2,4-Dichloro-6-(electron-donating group)pyrimidineAmine-C2 selective[1][2]

Table 2: Regioselectivity with Different Amine Nucleophiles

Dichloropyrimidine SubstrateNucleophileConditionsC4:C2 RatioReference
6-Aryl-2,4-dichloropyrimidineDiethylamineNo catalyst2:1[6]
6-Aryl-2,4-dichloropyrimidineDiethylaminePd(OAc)2/dppb, LiHMDS>30:1[6]
6-Aryl-2,4-dichloropyrimidineAnilineNo catalyst, forcing conditions70:30[6]
6-Aryl-2,4-dichloropyrimidineAnilinePd-catalyzed, -60 °C91:9[6]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general procedure for the reaction of a 2,4-dichloropyrimidine with an amine nucleophile.

Materials:

  • 2,4-Dichloropyrimidine derivative

  • Amine nucleophile (1.0-1.1 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or Et3N, 1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative and the anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile to the stirred solution, followed by the dropwise addition of the non-nucleophilic base.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the substrates).

  • Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, quench the reaction with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Visualizations

Troubleshooting_Poor_Yield Start Low/No Product Yield Check_Activation Is the pyrimidine ring sufficiently activated? Start->Check_Activation Check_LG Is the leaving group adequate? Check_Activation->Check_LG Yes Solution_Activation Consider adding EWGs to the pyrimidine ring. Check_Activation->Solution_Activation No Check_Nu Is the nucleophile strong enough? Check_LG->Check_Nu Yes Solution_LG Use a substrate with a better leaving group (e.g., F). Check_LG->Solution_LG No Check_Temp Is the reaction temperature optimal? Check_Nu->Check_Temp Yes Solution_Nu Increase nucleophilicity (e.g., use alkoxide instead of alcohol). Check_Nu->Solution_Nu No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Gradually increase temperature or use microwave irradiation. Check_Temp->Solution_Temp No Check_Base Is the base suitable? Check_Solvent->Check_Base Yes Solution_Solvent Use a polar aprotic solvent (DMF, DMSO, THF). Check_Solvent->Solution_Solvent No Solution_Base Use a non-nucleophilic base (e.g., DIPEA, Et3N). Check_Base->Solution_Base No

Caption: Troubleshooting workflow for low or no product yield.

Regioselectivity_Decision_Tree Start Goal: Control Regioselectivity (C2 vs. C4) Desired_Product What is the desired product? Start->Desired_Product C4_Product C4-Substituted Product Desired_Product->C4_Product C4 C2_Product C2-Substituted Product Desired_Product->C2_Product C2 C4_Strategy Strategies for C4-Selectivity C4_Product->C4_Strategy C2_Strategy Strategies for C2-Selectivity C2_Product->C2_Strategy C4_Details • Use unsubstituted 2,4-dichloropyrimidine. • Add an EWG at the C5 position. • Use specific conditions like nBuOH/DIPEA. C4_Strategy->C4_Details C2_Details • Add an EDG at the C6 position. • Use a tertiary amine nucleophile  (especially with a C5-EWG). C2_Strategy->C2_Details

Caption: Decision tree for controlling regioselectivity.

References

Technical Support Center: Optimizing Amination of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 4,6-dichloro-2-methylpyrimidine.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a low to non-existent yield of my desired aminated product. What are the potential causes and solutions?

Answer: Low yields in the amination of this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_temp Is the reaction temperature sufficient? start->check_temp check_base Is the base appropriate and strong enough? check_temp->check_base Yes solution_temp Increase temperature. SNAr: up to 140°C in DMF. Pd-catalyzed: 80-120°C. check_temp->solution_temp No check_catalyst For Pd-catalyzed reactions: Is the catalyst/ligand combination optimal? check_base->check_catalyst Yes solution_base Select an appropriate base. SNAr: K2CO3, Cs2CO3. Pd-catalyzed: NaOtBu, LiHMDS. check_base->solution_base No check_reagents Are all reagents anhydrous and pure? check_catalyst->check_reagents Yes solution_catalyst Screen different Pd precursors (e.g., Pd(dba)2) and ligands (e.g., DavePhos). check_catalyst->solution_catalyst No solution_reagents Use anhydrous solvents and fresh reagents. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_temp->check_base solution_base->check_catalyst solution_catalyst->check_reagents solution_reagents->end

Caption: Troubleshooting workflow for low product yield.

Quantitative Data Summary: Reaction Conditions for Amination

ParameterCatalyst-Free SNArPalladium-Catalyzed (Buchwald-Hartwig)
Temperature 140 °C (in DMF)[1]80-120 °C[1]
Base K₂CO₃, Cs₂CO₃[1]NaOtBu, LiHMDS[1]
Solvent DMF, Dioxane, Toluene[1][2]Dioxane, Toluene[1]
Amine Equivalents 1.0 - 1.2[1]1.2 - 2.0[1]
Catalyst Loading N/A2-5 mol% Pd precursor[1]
Ligand Loading N/A4-10 mol% phosphine (B1218219) ligand[1]
Issue 2: Poor Regioselectivity (Formation of Isomers)

Question: My reaction is producing a mixture of isomers (amination at C4 vs. C6). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity between the C4 and C6 positions of this compound can be challenging. The two chlorine atoms are electronically similar, but their reactivity can be influenced by steric and electronic factors.

Logical Relationship for Controlling Regioselectivity

Regioselectivity start Poor Regioselectivity steric_hindrance Steric Hindrance of Amine start->steric_hindrance catalyst_control Palladium Catalyst/Ligand System start->catalyst_control solvent_effects Solvent and Base Choice start->solvent_effects less_hindered Less hindered amine favors substitution at the more hindered position. steric_hindrance->less_hindered more_hindered More hindered amine may favor the less hindered position. steric_hindrance->more_hindered ligand_screening Ligand screening is crucial for directing substitution. catalyst_control->ligand_screening base_influence Base can influence selectivity in Pd-catalyzed reactions (e.g., LiHMDS). solvent_effects->base_influence

Caption: Factors influencing regioselectivity in the amination of dichloropyrimidines.

Recommendations for Improving Regioselectivity:

  • Steric Hindrance: The steric bulk of the incoming amine can influence which position it attacks. More sterically hindered amines may preferentially substitute at the less sterically hindered position on the pyrimidine (B1678525) ring.

  • Catalyst Control (for Pd-catalyzed reactions): The choice of ligand in a palladium-catalyzed reaction can significantly impact regioselectivity. It is recommended to screen a variety of phosphine ligands to find the optimal one for directing the substitution to the desired position.[1]

  • Solvent and Base Effects: The reaction solvent and base can also play a role in selectivity. For instance, in some palladium-catalyzed aminations of dichloropyrimidines, LiHMDS has been shown to be a superior base for achieving high regioselectivity.[3]

Issue 3: Formation of Side Products

Question: I am observing significant formation of side products. What are the common side products and how can I minimize them?

Answer: Several side reactions can occur during the amination of this compound.

Common Side Products and Mitigation Strategies

Side ProductPotential CauseRecommended Solution
Di-substituted Product Excess amine or prolonged reaction time/high temperature.Use a stoichiometric amount of the amine and carefully monitor the reaction progress to avoid over-reaction.[4]
Hydrolysis Product (-OH) Presence of water in the reaction mixture.Ensure the use of anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Solvolysis Product (-OR) Use of alcoholic solvents (e.g., methanol, ethanol) at elevated temperatures.Switch to a non-nucleophilic solvent like dioxane or toluene.[1]
Di-heteroarylation/Oligomerization Particularly in Pd-catalyzed reactions.Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

A1: There are two main approaches for this transformation:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the dichloropyrimidine with an amine in the presence of a base at elevated temperatures. It is often suitable for the initial monoamination.[1]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a more modern and often more efficient method, especially for less reactive aryl chlorides or for introducing a second amino group. It utilizes a palladium catalyst, a phosphine ligand, and a base.[1]

Q2: Which chlorine atom is more reactive, the one at C4 or C6?

A2: For this compound, the electronic environment of the two chlorine atoms is very similar. Therefore, achieving high regioselectivity can be challenging, and mixtures of isomers are common.[3] The outcome can be influenced by the steric hindrance of the amine and the specific reaction conditions used.[1]

Q3: Can I achieve selective mono-amination?

A3: Yes, selective monoamination of 4,6-dichloropyrimidines can be achieved in high yields, particularly under catalyst-free SNAr conditions by carefully controlling the stoichiometry of the amine.[2][5]

Q4: What is the role of the base in these reactions?

A4: The base is crucial for neutralizing the HCl that is formed during the reaction. In catalyst-free SNAr, inorganic bases like K₂CO₃ are common.[1][2] For palladium-catalyzed reactions, stronger bases such as NaOtBu or LiHMDS are often required to facilitate the catalytic cycle.[1]

Q5: How should I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Amination (Monoamination)

This protocol is adapted from a general procedure for the monoamination of dichloropyrimidines.[1][2]

Reaction Workflow: Catalyst-Free SNAr

SNAr_Workflow setup 1. Combine this compound, amine, and K2CO3 in a reaction vial. add_solvent 2. Add anhydrous DMF. setup->add_solvent heat 3. Seal the vial and heat to 140°C with stirring. add_solvent->heat monitor 4. Monitor reaction by TLC or LC-MS. heat->monitor workup 5. Cool to room temperature, pour into water, and extract with an organic solvent. monitor->workup purify 6. Purify the product by column chromatography. workup->purify

Caption: Experimental workflow for catalyst-free SNAr amination.

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]

  • Add anhydrous DMF (5-10 mL).[1]

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general procedure for the Buchwald-Hartwig amination of chloro-pyrimidines.[1]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]

  • Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]

  • Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.[1]

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

References

Technical Support Center: Purification of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 4,6-dichloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthetic process, which typically involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.[1] Key impurities include:

  • Unreacted Starting Material: 4,6-dihydroxy-2-methylpyrimidine.

  • Partially Chlorinated Intermediate: 4-chloro-6-hydroxy-2-methylpyrimidine.[2]

  • Hydrolysis Product: 4-chloro-6-hydroxy-2-methylpyrimidine, formed by the reaction of the product with residual water.

  • Residual Chlorinating Agent and Byproducts: Depending on the reagent used (e.g., phosphorus oxychloride or thionyl chloride), byproducts may be present.[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. For bulk purification, recrystallization is often preferred, while column chromatography can provide very high purity on a smaller scale.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6] High-Performance Liquid Chromatography (HPLC) can also be used. The melting point of the purified solid is a good indicator of purity; pure this compound has a melting point of 41.5-45.5 °C.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture, or the solvent's boiling point being too high.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to achieve this.

    • If the issue persists, consider a different recrystallization solvent with a lower boiling point.[7]

Problem: No crystals form upon cooling the solution.

  • Cause: The solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure this compound.

    • If the above methods fail, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[7]

Problem: The recovered crystal yield is very low.

  • Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

    • If too much solvent was used, the excess can be carefully evaporated from the filtrate and a second crop of crystals can be collected.

    • For future purifications, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

Column Chromatography Issues

Problem: Poor separation of the product from impurities.

  • Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the compounds on the stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.

    • A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Vary the ratio to achieve the best separation.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₅H₄Cl₂N₂163.0041.5 - 45.5~216 (at 760 mmHg, predicted)
4,6-dihydroxy-2-methylpyrimidineC₅H₆N₂O₂126.11>300Not applicable
4-chloro-6-hydroxy-2-methylpyrimidineC₅H₅ClN₂O144.56228.0 - 238.0[2]Not available

Table 2: Solubility of this compound in Common Solvents

SolventPolaritySolubilityRecrystallization Suitability
WaterHighSparingly soluble[1]Can be used as an anti-solvent.
Ethanol (B145695)HighSolubleGood candidate for single-solvent recrystallization.
Ethyl AcetateMediumSolubleGood potential for recrystallization.
DichloromethaneMediumVery SolubleMay be too good of a solvent; consider for a mixed-solvent system.
HexaneLowSparingly SolubleGood as an anti-solvent with a more polar solvent.

Note: This table provides a general guide. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization High Impurity Load column_chromatography Column Chromatography start->column_chromatography Low Impurity Load / High Purity Needed analysis GC-MS / HPLC Melting Point recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Problem: Oiling Out start->oiling_out no_crystals Problem: No Crystals start->no_crystals low_yield Problem: Low Yield start->low_yield solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Solution solution2 Scratch flask, add seed crystal, or concentrate solution no_crystals->solution2 Solution solution3 Cool thoroughly, use minimal hot solvent low_yield->solution3 Solution successful_crystallization Successful Crystallization solution1->successful_crystallization solution2->successful_crystallization solution3->successful_crystallization

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dasatinib (B193332), utilizing 4,6-dichloro-2-methylpyrimidine as a key starting material.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Frequently Asked Questions

Q1: What are the primary challenges in using this compound for Dasatinib synthesis?

The main challenges include controlling regioselectivity, minimizing side reactions, and purifying the intermediates and final product. The two chlorine atoms on the pyrimidine (B1678525) ring have different reactivities, which can lead to a mixture of products if the reaction conditions are not carefully controlled.

Q2: I am observing a low yield of the desired mono-aminated product. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary. For Palladium-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be required.[1]
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Pd-catalyzed aminations, strong bases such as NaOtBu are often employed.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine (B1218219) ligand is crucial and substrate-dependent. Experiment with different ligand types to find the optimal combination for your specific substrates.[1]
Side Reactions The formation of byproducts, such as di-substituted pyrimidine, can reduce the yield of the desired product. Careful control of stoichiometry and reaction time is essential.

Q3: How can I control the regioselectivity of the amination reaction on this compound?

The two chlorine atoms on this compound are electronically distinct. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C6. However, achieving high regioselectivity can be challenging.

  • Steric Hindrance: The steric bulk of the incoming amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered position.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: I am having difficulty with the purification of the intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. What are some recommended purification strategies?

Purification of this key intermediate can be challenging due to the presence of unreacted starting materials and di-substituted byproducts.

Purification MethodRecommendations
Crystallization Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents such as ethanol-water mixtures.[2]
Column Chromatography If crystallization is not effective, column chromatography on silica (B1680970) gel can be used. A gradient elution system with a mixture of polar and non-polar solvents will likely be required.
Acid-Base Extraction The basicity of the pyrimidine and thiazole (B1198619) nitrogens can be exploited for purification through acid-base extraction to remove non-basic impurities.

Q5: Are there any known critical impurities that can form during the synthesis of Dasatinib from this route?

Yes, one potential impurity is the N-nitrosamine derivative, N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide.[3] The formation of such impurities is a concern, especially if nitrite (B80452) sources are present. It is crucial to use high-purity reagents and solvents and to have analytical methods in place to detect such impurities.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Dasatinib starting from this compound.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • Reaction Setup: In a reaction flask, charge this compound (1.2 equivalents) and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent).

  • Solvent and Base: Add a suitable solvent such as tetrahydrofuran (B95107) (THF).[4]

  • Reaction Conditions: Cool the reaction mixture to 10-20°C and slowly add a solution of sodium tertiary butoxide (1.7 equivalents) in THF under a nitrogen atmosphere.[4]

  • Reaction Monitoring: Stir the contents for 5 to 10 minutes at 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the reaction mass to -5 to 5°C and adjust the pH to 1-1.5 with 2N aqueous HCl to precipitate the product.[4]

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of Dasatinib

This protocol outlines the final step, which is the coupling of the previously synthesized intermediate with 1-(2-hydroxyethyl)piperazine.

  • Reaction Setup: In a reaction flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 equivalent) in a suitable solvent like n-butanol.

  • Addition of Amine: Add 1-(2-hydroxyethyl)piperazine (excess, e.g., 3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and add water to precipitate the crude Dasatinib.

  • Purification: Filter the solid and wash with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., 80% ethanol-water) to yield Dasatinib of high purity.[2]

Data Presentation

Table 1: Summary of Reported Yields and Purity for Dasatinib Synthesis

StepProductYield (%)Purity (%)Reference
Coupling and Final PurificationDasatinib72.599.7[2]
Coupling and Final PurificationDasatinib58.499.4[5]

Visualizations

Synthetic Pathway of Dasatinib

Dasatinib_Synthesis A 4,6-dichloro-2- methylpyrimidine C N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole- 5-carboxamide A->C Base, Solvent B 2-amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide B->C E Dasatinib C->E Solvent, Heat D 1-(2-hydroxyethyl)piperazine D->E

Caption: Synthetic route to Dasatinib from this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reaction A This compound C Mono-substituted Product (Desired) A->C B Amine (R-NH2) B->C D Di-substituted Product (Byproduct) C->D Excess Amine or High Temperature

Caption: Formation of a di-substituted byproduct as a potential side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Check Reaction Temperature Is it optimal? start->check_temp check_base Check Base Is it appropriate and active? check_temp->check_base Temp OK optimize Optimize Conditions check_temp->optimize Temp not optimal check_catalyst Check Catalyst/Ligand (if applicable) Is the combination suitable? check_base->check_catalyst Base OK check_base->optimize Base issue check_purity Analyze Crude Product Are there significant byproducts? check_catalyst->check_purity Catalyst OK check_catalyst->optimize Catalyst issue check_purity->optimize Byproducts identified

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Regioselective Reactions of 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methylpyrimidine. The focus is on controlling regioselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine and getting a mixture of C4 and C6 substituted isomers. How can I improve selectivity for the C4 position?

This is a common challenge. The C4 and C6 positions on the pyrimidine (B1678525) ring have similar reactivity, though C4 is often slightly more reactive. To enhance C4 selectivity, consider the following strategies:

  • Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, using a non-polar solvent and a bulky, non-nucleophilic base can sometimes favor substitution at the less sterically hindered C4 position. Lowering the reaction temperature may also improve selectivity.

  • Nature of the Nucleophile: Using an anionic nucleophile, such as an anilide formed by deprotonating an aniline (B41778) with a strong base, can increase C4 selectivity even without a catalyst.

  • Palladium Catalysis: For aminations, a palladium-catalyzed approach, such as the Buchwald-Hartwig reaction, can strongly favor the C4 isomer. The choice of ligand is crucial in this case.

Q2: My Suzuki coupling reaction on this compound is giving me low yields and a mixture of products. What are the optimal conditions for a C4-selective Suzuki coupling?

For Suzuki couplings, the C4 position is generally the more reactive site for oxidative addition of palladium.[1] To achieve high yields and selectivity, consider the following:

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst.

  • Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times (e.g., to 15 minutes) and improve yields for C4-substituted pyrimidines.[1]

  • Solvent and Base: A mixture of an organic solvent and an aqueous basic solution is typically used. Screening different solvent systems and bases can be beneficial.

  • Low Catalyst Loading: Efficient microwave-assisted procedures can be achieved with very low catalyst loading (e.g., 0.5 mol%).[1]

Q3: I need to achieve substitution at the C6 position. What strategies can I employ to favor this less reactive site?

Selectively targeting the C6 position in the presence of the more reactive C4 position requires specific strategies. After performing a selective reaction at the C4 position, a subsequent, more forcing reaction can be carried out to substitute the C6-chloro group. For a one-step approach, consider:

  • Steric Hindrance: If your nucleophile is particularly bulky, it may preferentially react at the less sterically hindered C4 position, leaving the C6 position untouched for a subsequent reaction.

  • Ring Activation/Deactivation: While not directly applicable to the starting material, if a substituent is already present on the ring, it can influence the reactivity of the remaining chloro groups. For example, an electron-donating group at the C2 position could potentially make the C4 and C6 positions more electronically similar.

Q4: I am observing no reaction or very slow reaction rates. What could be the issue?

Several factors can lead to poor reactivity:

  • Deactivated Substrate: The 2-methyl group is slightly electron-donating, which can decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine.

  • Inactive Catalyst: In cross-coupling reactions, ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the generation of the active Pd(0) species is crucial.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions.

  • Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. However, be mindful that higher temperatures can also lead to a loss of selectivity.

Data Presentation

Table 1: Regioselectivity in Amination of Dichloropyrimidines

Dichloropyrimidine SubstrateNucleophileConditionsC4:C2/C6 RatioYieldReference
2,4-dichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1Moderate to Good[2]
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminesLiHMDS (base), Pd-catalystHighly C4-selective (>30:1)Good to Excellent[2][3]
6-aryl-2,4-dichloropyrimidineAromatic AminesLiHMDS (base), no catalystHighly C4-selectiveGood to Excellent[3]
5-substituted-2,4-dichloropyrimidinesTertiary AminesVariesHighly C2-selectiveModerate to Excellent[4]

Experimental Protocols

Protocol 1: C4-Selective Buchwald-Hartwig Amination

This protocol is adapted for the selective amination at the C4 position of a dichloropyrimidine.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine this compound (1.0 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%) in an anhydrous solvent such as toluene (B28343) or dioxane.

  • Addition of Reagents: Add the amine (1.1-1.2 eq) to the reaction mixture.

  • Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: C4-Selective Suzuki Coupling

This protocol describes a general procedure for a C4-selective Suzuki coupling.

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a short period (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to obtain the C4-arylated product.

Visualizations

G cluster_0 Controlling Regioselectivity in SNAr Reactions cluster_1 Strategies for C4 Selectivity Start This compound C4_Attack Nucleophilic Attack at C4 Start->C4_Attack C6_Attack Nucleophilic Attack at C6 Start->C6_Attack Product_Mix Mixture of C4 and C6 Isomers C4_Attack->Product_Mix Similar Reactivity C6_Attack->Product_Mix Selective_C4 Selective C4-Substituted Product Palladium_Catalysis Palladium Catalysis (e.g., Buchwald-Hartwig) Palladium_Catalysis->Selective_C4 Anionic_Nucleophile Anionic Nucleophile (e.g., Deprotonated Amine) Anionic_Nucleophile->Selective_C4 Reaction_Optimization Optimize Conditions (Solvent, Temp, Base) Reaction_Optimization->Selective_C4

Caption: Decision workflow for achieving C4 regioselectivity in SNAr reactions.

G cluster_workflow Experimental Workflow: C4-Selective Suzuki Coupling A 1. Combine Reactants: - this compound - Boronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Microwave Irradiation (e.g., 120°C, 15 min) B->C D 4. Work-up: - Quench with Water - Extract with Organic Solvent C->D E 5. Purification: - Column Chromatography D->E F C4-Aryl-6-chloro-2-methylpyrimidine E->F

Caption: General experimental workflow for a C4-selective Suzuki coupling reaction.

References

avoiding byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols for achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to address specific issues encountered during pyrimidine synthesis, with a focus on avoiding byproduct formation.

Topic: Biginelli Reaction Byproduct Formation

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions.

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1] For example, in a study using gluconic acid aqueous solution (GAAS) as a catalyst, the yield of the desired Biginelli product from furfural, ethyl acetoacetate, and urea was optimized at 60°C.[2][3]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1] A comparative study of Lewis acids (CuCl₂, CoCl₂, NiCl₂) in the synthesis of 3,4-dihydropyrimidin-2(1H)-thione showed that NiCl₂·6H₂O provided the highest yield, suggesting catalyst choice is crucial.[4][5]

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]

Q2: I'm observing a low yield of my desired dihydropyrimidinone (DHPM) and suspect the formation of N-acylurea byproducts. How can I confirm and prevent this?

A2: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating purification.[1]

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[1]

Quantitative Data Summary: Biginelli vs. Hantzsch Reaction

The following table summarizes the effect of reaction temperature on the yield of the Biginelli product (DHPM) and provides a comparison of yields for Biginelli and Hantzsch products under optimized conditions using a green catalyst.

ReactionAldehydeCatalyst (25 mol%)Temperature (°C)Time (h)Yield (%)Reference
Biginelli FurfuralGAAS406~78[2][3]
60690[2][3]
806~85[2][3]
Hantzsch BenzaldehydeGAAS80292[6]
Biginelli (Thiourea) Substituted FurfuralGAAS (50 mol%)801260-85[2]

GAAS: Gluconic Acid Aqueous Solution

Experimental Protocol: Minimizing Hantzsch Byproduct in Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine (B1217469) byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol (B145695) (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Visualization: Biginelli vs. Hantzsch Competing Pathways

G Reactants Aldehyde + β-Ketoester + Urea Iminium Iminium Intermediate Reactants->Iminium Condensation Urea_Decomp Urea --(High Temp)--> NH3 Reactants->Urea_Decomp Biginelli_Product Dihydropyrimidinone (DHPM) (Desired Product) Iminium->Biginelli_Product Cyclization Hantzsch_Reactants Aldehyde + 2x β-Ketoester + NH3 Urea_Decomp->Hantzsch_Reactants Hantzsch_Product 1,4-Dihydropyridine (DHP) (Byproduct) Hantzsch_Reactants->Hantzsch_Product Hantzsch Condensation

Caption: Competing reaction pathways in the Biginelli synthesis.

Topic: Chlorination of Uracil (B121893)

The conversion of uracil to 2,4-dichloropyrimidine (B19661) is a key step in the synthesis of many pharmaceutical compounds. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.

Q3: My chlorination of uracil with POCl₃ is inefficient and difficult to work up. How can I optimize this reaction and minimize byproducts?

A3: The chlorination of uracil using phosphorus oxychloride can be challenging due to the harsh reaction conditions and the violent reaction of excess POCl₃ with water during workup.[7] Byproducts can arise from incomplete chlorination or side reactions of the highly reactive product.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃ and intermediates.[1]

  • Control of Excess Reagent: Traditional methods often use a large excess of POCl₃, which complicates the workup. Modern, solvent-free methods in sealed reactors can use near-equimolar amounts, improving safety and reducing waste.[7]

  • Careful Workup: The quenching of excess POCl₃ is highly exothermic. The reaction mixture should be cooled and slowly added to crushed ice with vigorous stirring in a well-ventilated fume hood.[7][8] Neutralization with a base like sodium carbonate should also be done carefully.[8]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is a generalized procedure based on common laboratory practices for the chlorination of uracil using phosphorus oxychloride.[7][8]

Materials:

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, add uracil (e.g., 0.82 mol, 100 g) to phosphorus oxychloride (e.g., 400 mL). This should be done in a fume hood.[8]

  • Heat the mixture to reflux with stirring for 3.5 to 4 hours. The reaction progress can be monitored by TLC.[7]

  • After cooling to room temperature, carefully remove the excess POCl₃ by vacuum distillation.[7]

  • Slowly and carefully pour the remaining oil onto a large beaker of crushed ice with vigorous stirring.[8]

  • Neutralize the mixture to pH 8-9 with a saturated sodium carbonate solution.[9]

  • Extract the product with chloroform or dichloromethane (3 x volumes).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.[8]

Visualization: Chlorination of Uracil Workflow

G Start Uracil + POCl3 Reflux Reflux (3.5-4h) Start->Reflux Distill Vacuum Distillation (remove excess POCl3) Reflux->Distill Quench Quench on Ice Distill->Quench Neutralize Neutralize (Na2CO3) Quench->Neutralize Extract Extract (DCM/Chloroform) Neutralize->Extract Dry Dry & Evaporate Extract->Dry Product 2,4-Dichloropyrimidine Dry->Product

Caption: Experimental workflow for the synthesis of 2,4-dichloropyrimidine.

Topic: Ortoleva-King Reaction

The Ortoleva-King reaction is a useful method for the synthesis of various nitrogen-containing heterocycles. In the context of pyrimidine chemistry and related N-heterocycles, it often involves the reaction of a ketone with an aminopyridine in the presence of iodine.

Q4: I am attempting a synthesis via an Ortoleva-King type reaction and observing a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?

A4: The Ortoleva-King reaction can proceed through different mechanistic pathways, and its outcome can be sensitive to the reaction conditions and the nature of the substrates and catalysts.[10] In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, the reaction can proceed through a concurrent ketimine and Ortoleva-King type intermediate.[10]

Troubleshooting Steps:

  • Catalyst System: The choice of catalyst is critical. For instance, in the synthesis of 2-arylimidazo[1,2-a]pyridines, various catalytic systems have been employed, including Ni-I₂ and Fe-I₂ systems, which are proposed to proceed through an α-iodination/Ortoleva-King type reaction/cyclization sequence.[11][12] Optimizing the catalyst and its loading can significantly improve the yield of the desired product.

  • Stoichiometry of Iodine: While some Ortoleva-King reactions require stoichiometric amounts of iodine, catalytic amounts can sometimes be used. However, using a large excess of iodine can lead to undesired side products.[13]

  • Reaction Medium: The solvent can play a crucial role. In some cases, aqueous media or even "on-water" conditions have been shown to be effective, potentially altering the reaction pathway and selectivity.[13]

Visualization: Proposed Ortoleva-King Reaction Pathway

G Start Ketone + 2-Aminopyridine + I2 Alpha_Iodo α-Iodoketone Start->Alpha_Iodo α-Iodination Ketimine_Intermediate Ketimine Intermediate Start->Ketimine_Intermediate Concurrent Pathway OK_Intermediate Ortoleva-King Intermediate Alpha_Iodo->OK_Intermediate Reaction with Aminopyridine Cyclization Intramolecular Cyclization OK_Intermediate->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization Side_Products Side Products Ketimine_Intermediate->Side_Products

Caption: A simplified representation of competing pathways in an Ortoleva-King type reaction.

References

Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound and how can they affect my reaction?

A1: Commercially available this compound is typically synthesized from 4,6-dihydroxy-2-methylpyrimidine.[1][2] Potential impurities can include residual starting material (4,6-dihydroxy-2-methylpyrimidine) or byproducts from the chlorination reaction. The presence of the dihydroxy starting material can lead to unwanted side reactions, particularly if your reaction involves nucleophiles that can react with hydroxyl groups. It is advisable to check the purity of the starting material by techniques such as NMR or melting point analysis (m.p.: 44.0 to 48.0 °C) before use.[3]

Q2: What are the general safety precautions I should take when working with this compound?

A2: this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[4][5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6]

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions with this compound.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Visualization can often be achieved using a UV lamp.[7]

Q4: What is a typical workup procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A4: A general workup for an SNAr reaction involves quenching the reaction, followed by extraction and purification. For instance, after reacting this compound with an amine, the reaction can be quenched with an aqueous acid solution, such as 0.1 M HCl.[7] The resulting solid product can then be filtered, washed with water, and dried.[7] If the product is not a solid, an extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be performed, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removal of the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: Low or no product formation.

Potential Cause Troubleshooting Step
Insufficiently reactive nucleophile Increase the reaction temperature or consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Poor choice of solvent Ensure the solvent is suitable for the reaction conditions and solubilizes the reactants. Aprotic polar solvents like DMSO or DMF are often effective for SNAr reactions.[7]
Deactivation of the pyrimidine (B1678525) ring If the pyrimidine ring has electron-donating groups, this can deactivate it towards nucleophilic attack. More forcing conditions (higher temperature, longer reaction time) may be necessary.

Issue: Formation of multiple products (e.g., di-substituted pyrimidine).

Potential Cause Troubleshooting Step
Reaction conditions are too harsh Reduce the reaction temperature or reaction time.
Stoichiometry of reactants Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor monosubstitution.
Base is too strong A very strong base might lead to side reactions. Consider using a milder base such as NaHCO3 or an organic base like 2,6-lutidine.[7]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Issue: Low yield or incomplete conversion in a Suzuki coupling reaction.

Potential Cause Troubleshooting Step
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Incorrect base The choice of base is crucial in Suzuki couplings for activating the boronic acid.[8] Common bases include K3PO4, Cs2CO3, and K2CO3.[9] A screen of different bases may be necessary.
Poor ligand choice The ligand plays a critical role in the efficiency of the catalyst. For challenging substrates, consider using more electron-rich and bulky phosphine (B1218219) ligands.[8]
Side reactions of the boronic acid Homocoupling of the boronic acid can be a significant side reaction.[10] Adjusting the reaction conditions (catalyst, base, solvent) can help minimize this.

Issue: Decomposition of starting material or product in a Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Base sensitivity of functional groups If your substrate contains base-sensitive groups (e.g., esters or certain protecting groups), a milder base or lower reaction temperature should be used.[11]
High reaction temperature Buchwald-Hartwig reactions can sometimes require high temperatures, which may lead to decomposition. A catalyst/ligand system that operates at lower temperatures could be beneficial.[11]
Aryl chloride is not reactive enough Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[11][12] Using a more active catalyst system, often with bulky electron-rich phosphine ligands, is necessary.[13]

Data Summary

The following table summarizes typical reaction conditions and yields for reactions involving dichloropyrimidine derivatives.

Reaction TypeSubstrateReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SNAr4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250)Aniline2,6-lutidineDMSORT195[7]
Suzuki5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Arylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane/H2O70-8018-2260-85[9]
Chlorination4,6-dihydroxy-2-methylpyrimidineTriphosgeneN,N-diethylanilineDichloroethaneReflux690-92[1]
Chlorination4,6-dihydroxy-2-methylpyrimidineThionyl chloride-Acetonitrile80394[2]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of a Dichloropyrimidine via SNAr

This protocol is adapted from a procedure for the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with aniline.[7]

  • To a solution of the dichloropyrimidine derivative (1.0 mmol) in a suitable solvent (e.g., DMSO, 3 mL), add the amine nucleophile (1.3 mmol) and a weak base (e.g., 2,6-lutidine, 1.3 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 0.1 M aqueous HCl (3 mL).

  • Stir the resulting suspension for 1 hour at room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product under high vacuum.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol is based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[9]

  • In a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add the solvent (e.g., 1,4-Dioxane, 6 mL) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), the base (e.g., K3PO4, 1.972 mmol), and distilled water (1.5 mL).

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Workup_Procedure_SNAr cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reaction of this compound with nucleophile and base Quench Quench with aqueous acid (e.g., 0.1M HCl) Reaction->Quench 1. Precipitation Stir to allow for product precipitation Quench->Precipitation 2. Filtration Filter the solid product Precipitation->Filtration 3. Washing Wash the solid with water Filtration->Washing 4. Drying Dry the product under vacuum Washing->Drying 5. Final_Product Pure Product Drying->Final_Product

Caption: Workflow for a typical SNAr reaction workup.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Inert_Atmosphere Is the reaction under inert atmosphere? Start->Inert_Atmosphere Check_Atmosphere Ensure proper degassing and inert atmosphere Inert_Atmosphere->Check_Atmosphere No Base_Screen Have different bases been screened? Inert_Atmosphere->Base_Screen Yes Check_Atmosphere->Base_Screen Screen_Bases Screen bases like K3PO4, Cs2CO3, K2CO3 Base_Screen->Screen_Bases No Ligand_Choice Is the ligand appropriate for an aryl chloride? Base_Screen->Ligand_Choice Yes Screen_Bases->Ligand_Choice Change_Ligand Use bulky, electron-rich phosphine ligands Ligand_Choice->Change_Ligand No Success Improved Yield Ligand_Choice->Success Yes Change_Ligand->Success

Caption: Troubleshooting logic for Suzuki coupling reactions.

References

Technical Support Center: Managing 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 4,6-dichloro-2-methylpyrimidine, with a specific focus on managing its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is a moisture-sensitive compound. The presence of water can lead to its degradation through hydrolysis, which can affect the purity of the material and the outcome of subsequent reactions. It is classified as a compound that should be stored in a cool, dry area and protected from environmental extremes.[1]

Q2: What are the visible signs of degradation due to moisture?

A2: While there is no specific information on the visible signs of degradation for this particular compound, moisture-induced degradation of similar chlorinated heterocyclic compounds can sometimes lead to a change in color, clumping of the solid material, or the evolution of acidic fumes (e.g., HCl) upon significant hydrolysis. Monitoring the purity of the compound via analytical techniques like NMR or GC-MS is the most reliable way to assess its integrity.

Q3: How does moisture affect reactions involving this compound?

A3: Moisture can have several detrimental effects on reactions:

  • Consumption of the reagent: Hydrolysis will consume the starting material, reducing the effective concentration and potentially leading to incomplete reactions and lower yields.

  • Formation of byproducts: The hydrolysis product, a hydroxypyrimidine derivative, can potentially participate in side reactions, complicating the purification of the desired product.

  • Inhibition of catalysts: In reactions where moisture-sensitive catalysts are used, any water introduced with the reagent can deactivate the catalyst.

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] Storage in a desiccator or a dry box is highly recommended. For long-term storage, refrigeration in a sealed container is advisable to minimize any potential degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound that may be related to its moisture sensitivity.

Problem Potential Cause Recommended Solution
Low or no yield in a reaction Degradation of this compound due to improper storage or handling.- Ensure the reagent was stored under anhydrous conditions. - Use fresh material from a newly opened container. - Dry the reagent under vacuum before use, provided it is thermally stable.
Introduction of moisture during the reaction setup.- Use oven-dried or flame-dried glassware. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent reaction outcomes Variable amounts of active this compound due to partial hydrolysis.- Standardize the handling and storage procedures for the reagent. - Quantify the purity of the reagent lot before use if degradation is suspected.
Presence of unexpected byproducts in the reaction mixture Reaction of the nucleophile with the hydrolysis product of this compound.- Implement rigorous anhydrous techniques to prevent hydrolysis. - Characterize the byproducts to confirm their origin.
Difficulty in product purification Contamination with polar hydrolysis byproducts.- Use appropriate chromatographic techniques to separate the desired product from polar impurities. - An aqueous workup, if compatible with the product, may help remove water-soluble impurities.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the recommended procedure for handling this compound to minimize exposure to atmospheric moisture.

Materials:

  • This compound in a tightly sealed container

  • Glove box or Schlenk line with a supply of inert gas (argon or nitrogen)

  • Dry, clean spatulas and weighing boats

  • Oven-dried or flame-dried reaction vessel

Procedure:

  • Transfer the required amount of this compound inside a glove box or under a positive pressure of inert gas using a Schlenk line.

  • Use a dry, clean spatula for transferring the solid.

  • Weigh the compound quickly and transfer it to the reaction vessel that has been previously dried and is under an inert atmosphere.

  • If a glove box is not available, a nitrogen-flushed glove bag can be used as an alternative.

  • Reseal the container of this compound tightly, purge with inert gas if possible, and store it in a desiccator.

Protocol 2: General Anhydrous Reaction Setup for Nucleophilic Substitution

This protocol provides a general workflow for a nucleophilic substitution reaction using this compound under anhydrous conditions.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or manifold for inert gas supply

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)

  • This compound

  • Nucleophile

  • Anhydrous base (if required)

Procedure:

  • Assemble the dried glassware while hot and allow it to cool under a stream of inert gas.

  • Once at room temperature, add this compound to the flask under a positive pressure of inert gas.

  • Add the anhydrous solvent via a syringe.

  • If the nucleophile is a solid, add it to the flask along with the pyrimidine. If it is a liquid, add it via a syringe.

  • If a base is required, add it under a counterflow of inert gas.

  • Stir the reaction at the desired temperature and monitor its progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, proceed with the appropriate workup procedure. The synthesis of this compound itself often involves a workup where the reaction mixture is poured into ice water, causing the product to precipitate.[2][3] This suggests that while the compound is moisture-sensitive, it is sparingly soluble in cold water, allowing for its isolation. However, prolonged contact with water should be avoided.

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate + H2O Hydrolysis_Product 4-chloro-6-hydroxy-2-methylpyrimidine Intermediate->Hydrolysis_Product - HCl HCl HCl Intermediate->HCl Final_Product 4,6-dihydroxy-2-methylpyrimidine Hydrolysis_Product->Final_Product + H2O - HCl Hydrolysis_Product->HCl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble and Cool under Inert Gas Dry_Glassware->Inert_Atmosphere Add_Reagents Add this compound and other reagents Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Run_Reaction Stir at Desired Temperature Add_Solvent->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction Extraction/Precipitation Quench_Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification

References

Technical Support Center: Temperature Control in the Chlorination of Dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature during the chlorination of dihydroxypyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the chlorination of dihydroxypyrimidines?

A1: The optimal temperature for chlorination of dihydroxypyrimidines is highly dependent on the specific substrate, chlorinating agent, and catalyst used. Generally, temperatures can range from 30°C to 160°C. For instance, reactions with phosphorus oxychloride (POCl₃) are often heated to reflux, with temperatures between 95°C and 120°C being common.[1] Chlorination using thionyl chloride in the presence of N,N-dimethylaniline as a catalyst is typically controlled between 40-60°C.[2] More recent solvent-free methods using equimolar POCl₃ in a sealed reactor are conducted at temperatures around 160°C.[3][4][5]

Q2: How does temperature affect the selectivity and yield of the chlorination reaction?

A2: Temperature is a critical parameter for controlling the selectivity and yield of the reaction.[3]

  • Low Temperatures: Can improve selectivity, for instance, in achieving mono-chlorination over di-chlorination. However, lower temperatures may also lead to incomplete reactions or significantly longer reaction times.[3]

  • High Temperatures: Generally increase the reaction rate and can be necessary to drive the reaction to completion, especially with less reactive substrates. However, excessively high temperatures can lead to the formation of byproducts through over-chlorination or degradation of the pyrimidine (B1678525) ring.[3]

Q3: What are common byproducts related to improper temperature control during the chlorination of dihydroxypyrimidines?

A3: Improper temperature control can lead to several byproducts:

  • Over-chlorinated pyrimidines: This occurs when the reaction temperature is too high or the reaction time is too long, causing more chlorine atoms to be introduced than desired.[3]

  • Hydrolysis products: If moisture is present, the chlorinated product can revert to the starting hydroxypyrimidine, especially during workup. While not directly a temperature issue during the reaction, the exothermic nature of quenching excess chlorinating agent can heat the mixture and promote hydrolysis if not controlled.[3][6]

  • Ring-opened or rearranged products: Under harsh conditions, such as very high temperatures, the pyrimidine ring itself can degrade.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield with Unreacted Starting Material
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Gradually increase the reaction temperature in increments of 5-10°C.The initial temperature may be insufficient to overcome the activation energy of the reaction.[3]
Increase the reaction time and monitor the progress using TLC or HPLC.Some chlorination reactions are slow and require extended heating to go to completion.[7]
Ensure the starting material is fully soluble or well-suspended in the reaction mixture.Poor solubility can limit the reaction rate. A higher temperature might improve solubility.
Problem 2: Significant Over-chlorination Observed
Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature.This will decrease the reaction rate and can improve selectivity for the desired chlorinated product.[3]
Monitor the reaction progress carefully by TLC or LCMS to determine the optimal temperature.Finding the sweet spot where the starting material is consumed without significant byproduct formation is key.[3]
Prolonged Reaction Time Optimize the reaction time. Stop the reaction as soon as the starting material is consumed.This prevents the desired product from being converted into an over-chlorinated byproduct.[3]
Problem 3: Product is Contaminated with Hydrolyzed Starting Material
Possible Cause Troubleshooting Step Rationale
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).Chlorinating agents like POCl₃ and thionyl chloride react violently with water. Any moisture will consume the reagent and can lead to hydrolysis of the product.[3]
Improper Quenching Pour the reaction mixture slowly onto crushed ice or into a cold, stirred basic solution (e.g., saturated NaHCO₃).The hydrolysis of excess chlorinating agent is highly exothermic.[6] Uncontrolled quenching can cause a temperature spike, leading to the hydrolysis of the desired chlorinated product.

Data Presentation

Table 1: Reaction Conditions for the Chlorination of Dihydroxypyrimidines

DihydroxypyrimidineChlorinating AgentCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
Uracil (B121893)POCl₃Triethylamine (B128534) hydrochloride110-120291.7[1]
ThyminePOCl₃Triethylamine hydrochloride108-110391.5[1]
4,6-DihydroxypyrimidinePOCl₃N,N-dimethylcyclohexylamine95-1003~83[1]
4,6-DihydroxypyrimidineThionyl ChlorideN,N-dimethylaniline40-602-492.8-95.6[2]
2,4-DihydroxypyrimidinePOCl₃Pyridine (B92270)1602>80[4]
UracilThionyl Chloride / BTCDMAP65-70-95[8]
UracilPhosgeneTriphenylphosphine oxide90-105~1-[9]

Experimental Protocols

Protocol 1: Chlorination of Uracil with POCl₃ and a Tertiary Amine

This protocol is adapted from a general procedure for the synthesis of 2,4-dichloropyrimidine (B19661).[1]

Objective: To synthesize 2,4-dichloropyrimidine from uracil using phosphorus oxychloride.

Materials:

  • Uracil (1 mol)

  • Triethylamine hydrochloride (0.20 mol)

  • Phosphorus oxychloride (POCl₃) (3 mol)

  • Phosphorus pentachloride (PCl₅) (2 mol)

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reaction vessel, create a mixture of uracil (112.1 g, 1 mol), triethylamine hydrochloride (27.5 g, 0.20 mol), and POCl₃ (460 g, 3 mol).

  • Slowly heat the mixture to an internal temperature of 110-120°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to approximately 30-40°C.

  • In a separate vessel, prepare a suspension of PCl₅ (416.5 g, 2 mol) in 200 ml of POCl₃.

  • Add the cooled reaction mixture dropwise to the PCl₅ suspension at 50°C over 60 minutes.

  • Allow the mixture to react for an additional 30 minutes at 50-60°C.

  • Remove the excess POCl₃ by distillation.

  • Add 350 g of ethyl acetate to the resulting mixture of 2,4-dichloropyrimidine and triethylamine hydrochloride at 65°C.

  • Heat the mixture at reflux for several minutes and then filter at room temperature to remove the triethylamine hydrochloride.

  • The filtrate containing the 2,4-dichloropyrimidine can be further purified by distillation.

Protocol 2: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)

This protocol is adapted from a procedure for large-scale, environmentally friendly chlorination using equimolar POCl₃.[3][4][5]

Objective: To synthesize 2,4-dichloropyrimidine from uracil with minimal byproduct formation.

Materials:

  • 2,4-dihydroxypyrimidine (uracil) (0.3 moles)

  • Pyridine (0.3 moles)

  • Phosphorus oxychloride (POCl₃) (0.6 moles)

  • Saturated Na₂CO₃ solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).

  • Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles).

  • Sealing: Securely close the reactor.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.

  • Cooling: After the reaction is complete, allow the reactor to cool completely to room temperature.

  • Quenching: Carefully open the reactor in a fume hood and slowly pour the contents into approximately 100 mL of an ice-water slurry with vigorous stirring. The reaction is highly exothermic.

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization.

Mandatory Visualizations

G cluster_start Start: Low Yield or High Impurity cluster_troubleshooting Troubleshooting Paths cluster_end End Goal start Identify Main Impurity (LCMS/NMR) over_chlorination Over-chlorination Observed? start->over_chlorination Analyze byproducts hydrolysis Hydrolysis Product Observed? unreacted_sm Unreacted Starting Material? over_chlorination->hydrolysis No lower_temp Lower Reaction Temperature over_chlorination->lower_temp Yes hydrolysis->unreacted_sm No anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes increase_temp Increase Temperature or Time unreacted_sm->increase_temp Yes optimized Reaction Optimized unreacted_sm->optimized No decrease_time Decrease Reaction Time lower_temp->decrease_time decrease_time->optimized careful_quench Perform Careful Quench (Ice + Base) anhydrous->careful_quench careful_quench->optimized increase_temp->optimized

Caption: Troubleshooting workflow for pyrimidine chlorination.

G cluster_workflow Experimental Workflow: Solvent-Free Chlorination start Start charge_reactor Charge Reactor: Dihydroxypyrimidine, Pyridine, POCl₃ start->charge_reactor seal_heat Seal Reactor and Heat to 160°C for 2h charge_reactor->seal_heat cool Cool to Room Temperature seal_heat->cool quench Quench in Ice-Water (Exothermic!) cool->quench neutralize Neutralize with Sat. Na₂CO₃ (pH 8-9) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Purify Product (Distillation/Recrystallization) dry_concentrate->purify end End purify->end

Caption: Workflow for solvent-free chlorination of dihydroxypyrimidines.

References

Technical Support Center: Column Chromatography Purification of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and protocols for the purification of 4,6-dichloro-2-methylpyrimidine via column chromatography. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on its chemical properties, this compound is a relatively non-polar compound (XLogP3-AA: 2.5)[1]. A good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography is a non-polar solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a standard choice for compounds of moderate polarity[2]. For this specific compound, begin with a low percentage of the more polar solvent, such as 5-10% ethyl acetate in hexane. Another viable system for halogenated heterocycles is hexane/dichloromethane[3].

Q2: How can I optimize the solvent system for the best separation?

A2: The optimal solvent system should provide a retardation factor (Rf) value for this compound between 0.2 and 0.35 on a TLC plate[4][5]. This range typically ensures good separation from impurities on a column.

  • If the Rf is too high (> 0.4): The compound will elute too quickly, resulting in poor separation. To decrease the Rf, reduce the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture)[5].

  • If the Rf is too low (< 0.2): The compound will take a long time to elute, leading to band broadening and potential diffusion issues. To increase the Rf, gradually increase the proportion of the polar solvent[4].

Q3: My compound is streaking on the TLC plate. What should I do?

A3: Streaking can occur for several reasons. For basic, nitrogen-containing heterocycles like pyrimidines, it often results from strong interactions with the acidic surface of the silica (B1680970) gel[6].

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) into your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape[6].

  • Use a Different Stationary Phase: Consider using a different adsorbent, such as neutral or basic alumina, which can be more suitable for basic compounds[6].

  • Sample Overload: You may have spotted too much sample on the TLC plate. Try spotting a more dilute solution[7].

  • Compound Degradation: The compound might be decomposing on the silica. If this is suspected, minimizing the time the compound spends on the column is crucial[8].

Q4: What are the best practices for packing a silica gel column?

A4: Proper column packing is critical to avoid cracks, channels, or air bubbles, which lead to poor separation. The "slurry method" is highly recommended.

  • Plug the bottom of the column with cotton or glass wool.

  • Add a layer of sand (approx. 1-2 cm)[9].

  • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent[9][10]. The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column, continuously tapping the side of the column gently to help the silica pack evenly and release any trapped air bubbles[9].

  • Once packed, do not let the solvent level drop below the top of the silica bed, as this will cause the column to dry out and crack.

Q5: Should I use the wet or dry loading method for my sample?

A5: The choice depends on the solubility of your crude product.

  • Wet Loading: This method is used when your compound is readily soluble in the eluent. Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column[11][12].

  • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution[12]. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column[10][12].

Q6: What safety precautions should I take when handling this compound?

A6: this compound is a hazardous chemical. It is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life[1][13]. Some reports indicate it can cause severe skin burns and eye damage[1][14]. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[13].

Troubleshooting Guide

The following table summarizes common problems encountered during the column chromatography of this compound, their potential causes, and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect Eluent System: The polarity of the solvent is not optimized for the components in the mixture.Perform a thorough TLC analysis with different solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to find an eluent that provides good separation and an Rf of 0.2-0.35 for the target compound[4][5].
Column Overloading: Too much sample has been loaded onto the column.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use at least 30-50 g of silica per 1 g of crude product.
Improper Column Packing: The column has cracks, channels, or air bubbles.Repack the column carefully using the slurry method, ensuring even packing by gently tapping the column[9].
Low Yield of Product Product Decomposition: The compound is unstable on the acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent[6]. Alternatively, use a less acidic stationary phase like alumina.
Incomplete Elution: The eluent is not polar enough to move the product off the column.Gradually increase the polarity of the eluent (gradient elution) after eluting less polar impurities[4].
Fractions Combined Incorrectly: Pure fractions were mixed with impure ones.Carefully analyze all fractions by TLC before combining them.
Product Elutes with Solvent Front Eluent is Too Polar: The solvent system has excessively high polarity.Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate)[5]. Check the initial fractions carefully[8].
Product Will Not Elute Eluent is Not Polar Enough: The solvent system has insufficient polarity to move the compound.Gradually increase the eluent polarity. For very polar compounds, a system like methanol (B129727) in dichloromethane (B109758) might be necessary[2][8].
Compound is Insoluble: The compound may have precipitated at the top of the column.Try a different eluent system in which the compound is more soluble.
Product Oils Out After Solvent Evaporation Presence of Impurities: Co-eluting impurities are preventing crystallization.Re-purify the material by column chromatography using a different solvent system or attempt recrystallization from a different solvent[6][10].
Residual Solvent: Solvent is still present in the product.Ensure the product is dried thoroughly under a high vacuum[10].

Data Presentation

Table 1: Recommended Eluent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityRecommended UseExpected Rf of Product
100% HexaneVery LowEluting very non-polar impurities.~0.0 - 0.1
5% Ethyl Acetate in HexaneLowGood starting point for TLC analysis and elution of the product.~0.2 - 0.3
10% Ethyl Acetate in HexaneLow-MediumUse if the product's Rf is too low in 5% EtOAc/Hexane.~0.3 - 0.45
10-20% Dichloromethane in HexaneLowAlternative system that can offer different selectivity.[3]~0.2 - 0.4
1% Triethylamine in 10% EtOAc/HexaneLow-Medium (Basic)To prevent streaking of the basic pyrimidine (B1678525) product.[6]~0.3 - 0.45

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol assumes the crude product contains this compound and impurities of different polarities. The eluent system should be determined by prior TLC analysis.

1. Column Preparation:

  • Select an appropriate size glass column.

  • Securely plug the bottom outlet with a small piece of cotton or glass wool.

  • Add a 1-2 cm layer of sand over the plug to create an even base[9].

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Pour the slurry into the column. Gently tap the column wall to ensure the silica packs uniformly without air bubbles.

  • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Method Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add silica gel (approximately 10-20 times the mass of the crude product) to this solution[12].

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[12].

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Gently add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance during solvent addition[12].

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column using a pipette or by pouring it down the inner wall of the column to avoid disturbing the sand layer.

  • Begin elution by opening the stopcock. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a solvent level decrease of about 5 cm/min is a good target)[4].

  • Collect the eluting solvent in appropriately sized test tubes or flasks, collecting fractions of a consistent volume.

4. Monitoring the Separation:

  • Monitor the collected fractions using TLC to determine which ones contain the pure product.

  • Spot the crude mixture, the collected fractions, and a co-spot (crude + fraction) on a TLC plate.

  • Visualize the spots under a UV lamp (if the compound is UV-active) or by using a staining agent like potassium permanganate[6].

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting solid under a high vacuum to remove any final traces of solvent.

  • Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or melting point determination.

Mandatory Visualizations

G A Prepare Silica Slurry in Initial Eluent B Pack Column & Equilibrate A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading Recommended) C->D E Elute with Solvent System (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry Under High Vacuum I->J K Obtain Pure Product & Perform Final Analysis J->K

Caption: Experimental workflow for the purification of this compound.

G start Analyze TLC of Fractions check_sep Are Spots Well Separated? start->check_sep check_yield Is Yield Acceptable? check_sep->check_yield Yes poor_sep Poor Separation: - Overlapping Spots - Streaking check_sep->poor_sep No success Combine Pure Fractions & Isolate Product check_yield->success Yes low_yield Low Yield: - Faint Spots - No Product Eluted check_yield->low_yield No action_sep Action: 1. Re-run column with optimized eluent. 2. Use less sample (reduce load). 3. Add basic modifier (e.g., Et3N). poor_sep->action_sep action_yield Action: 1. Increase eluent polarity gradually. 2. Check for decomposition on silica. 3. Ensure product didn't elute early. low_yield->action_yield

Caption: Troubleshooting decision tree for column chromatography purification.

References

dealing with emulsions during workup of pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter emulsions during the workup of pyrimidine (B1678525) reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my pyrimidine reaction workup?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] During a reaction workup, this typically appears as a cloudy, milky, or "rag" layer between the distinct organic and aqueous phases, making separation difficult.

Emulsions are generally formed by two main factors:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can disperse one liquid into the other as tiny droplets.[2]

  • Presence of Surfactants: The reaction mixture may contain substances that act like surfactants or emulsifying agents. These molecules have an affinity for both the aqueous and organic phases, stabilizing the dispersed droplets and preventing them from coalescing.[3][4] In the context of pyrimidine synthesis, highly polar starting materials, intermediates, byproducts, or even the final pyrimidine product can act as such emulsifying agents.[3]

Q2: I have an emulsion. What is the simplest first step I should try to break it?

Before attempting more complex methods, try these simple physical agitation techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Often, the emulsion will break on its own with time.[5][6]

  • Gentle Agitation: Gently swirl the mixture or tap the side of the separatory funnel.[5][7] This can help the dispersed droplets coalesce.

  • Stirring: Gently stir the emulsion layer with a glass rod. This can sometimes be enough to disrupt the stable layer and promote separation.[5][7]

Q3: What chemical methods can I use to break a persistent emulsion?

If simple physical methods fail, chemical intervention is the next step. The most common and effective technique is "salting out".

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently mix.[1][3] This increases the ionic strength and polarity of the aqueous layer, which decreases the solubility of organic compounds in it and forces them into the organic layer, helping to break the emulsion.[2][3][8]

  • pH Adjustment: Since pyrimidines are nitrogenous bases, their solubility and surfactant properties can be pH-dependent. Adding a dilute acid or base can alter the charge of the emulsifying agent, disrupting the emulsion.[1][5] Exercise caution, as this may affect the desired product.

  • Solvent Addition: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and help dissolve the emulsifying agent into one of the layers.[2][3]

Q4: Are there physical or mechanical methods to resolve stubborn emulsions?

Yes, several physical methods can be employed when chemical additives are undesirable or ineffective.

  • Filtration: Many emulsions are stabilized by fine solid particulates.[6] Filtering the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can remove these solids and break the emulsion.[2][3][6]

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning them is a highly effective method. The increased force accelerates the separation of the phases.[2][5][7][9]

  • Phase Separators: Using specialized phase separation filter paper or cartridges can be a quick and efficient solution. These are designed to allow the organic solvent to pass through while retaining the aqueous layer.[3][10]

Q5: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy.[2]

  • Modify Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to ensure adequate mixing without creating a stable dispersion.[3]

  • Pre-emptive Salting Out: Add salt or brine to the aqueous solution before performing the extraction.[5][7]

  • Solvent Choice: Emulsions are common when using chlorinated solvents like dichloromethane (B109758) (DCM) with basic aqueous solutions.[6] Consider if another extraction solvent is suitable for your reaction.

  • Alternative Workup: For reactions known to produce emulsions, consider using solid-phase extraction (SPE) instead of a traditional liquid-liquid extraction (LLE), as this avoids the direct mixing of bulk immiscible liquids.[2]

Troubleshooting Guides and Protocols

Troubleshooting Workflow for Emulsions

The following diagram outlines a logical workflow for addressing an emulsion during your workup. Start with the simplest and quickest methods before moving to more involved techniques.

G start Emulsion Formed during Workup patience Let stand for 10-30 mins. Gently swirl or stir. start->patience check1 Resolved? patience->check1 salting_out Add Saturated Brine (NaCl). Gently invert to mix. check1->salting_out No end_success Phases Separated. Proceed with Workup. check1->end_success Yes check2 Resolved? salting_out->check2 filtration Filter entire mixture through a Celite® pad. check2->filtration No check2->end_success Yes check3 Resolved? filtration->check3 end_fail Consider alternative workup (e.g., SPE) for next time. filtration->end_fail centrifugation Transfer to tubes and centrifuge. check3->centrifugation No check3->end_success Yes centrifugation->end_success centrifugation->end_fail

A step-by-step workflow for troubleshooting emulsions.
Data Presentation: The "Salting Out" Effect

The choice of salt can influence the effectiveness of breaking an emulsion. The Hofmeister series ranks ions based on their ability to structure water, which correlates with their salting-out potential. Salts with highly charged, small ions (kosmotropes) are generally more effective.

Table 1: Comparison of Common Salts for "Salting Out"

SaltChemical FormulaTypical FormSalting-Out EffectivenessNotes
Sodium SulfateNa₂SO₄Anhydrous PowderVery HighAlso a drying agent; solubility is temperature-dependent.[11]
Sodium ChlorideNaClCrystalline SolidHighCommonly used to prepare saturated "brine."[11]
Potassium PhosphateK₃PO₄Crystalline SolidVery HighHighly effective but more basic.
Ammonium Sulfate(NH₄)₂SO₄Crystalline SolidHighCan be effective for pH-sensitive applications.

Effectiveness is a qualitative summary based on principles described in the literature.[8][11]

Experimental Protocols

This protocol details how to use a saturated sodium chloride solution to break an emulsion.

  • Preparation: Prepare a saturated brine solution by adding sodium chloride (NaCl) to deionized water while stirring until no more salt dissolves and a small amount of solid remains at the bottom.

  • Addition: Carefully open the separatory funnel to release any pressure. Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume in the funnel.

  • Mixing: Stopper the funnel, and instead of shaking, gently and slowly invert it 5-10 times to mix the layers without re-introducing high shear forces.

  • Separation: Place the funnel back on the ring stand and allow the layers to settle. The emulsion should break, and a clear interface between the layers should become visible.

  • Drain: Drain the separated aqueous layer, followed by the organic layer.

This protocol is effective when the emulsion is stabilized by fine particulate matter.[6]

  • Preparation of the Pad: Place a small plug of glass wool or cotton at the bottom of a Büchner or sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite® (2-4 cm). Gently press the Celite® down to create a compact pad.

  • Wet the Pad: Wet the pad with the organic solvent being used in the extraction to ensure it is properly set.

  • Filtration: Carefully pour the entire emulsified mixture (both layers) onto the Celite® pad. Apply gentle suction if necessary, but gravity filtration is often sufficient.

  • Rinse: Rinse the original separatory funnel with a small amount of the organic solvent and pass this through the filter to recover any residual product.

  • Collection: Collect the filtrate in a clean flask. The suspended solids should be trapped by the Celite®, and the filtrate should now be a clean biphasic mixture.[6] Transfer this mixture to a clean separatory funnel to separate the layers.

Workflow for breaking an emulsion via Celite® filtration.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-dichloro-2-methylpyrimidine and 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyrimidine (B1678525) scaffolds is a critical aspect of synthesizing novel therapeutic agents. This guide provides an objective comparison of the reactivity of two common building blocks: 4,6-dichloro-2-methylpyrimidine and 2,4-dichloropyrimidine (B19661), with a focus on nucleophilic aromatic substitution (SNAr).

Introduction to Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The reactivity and regioselectivity of substituted pyrimidines are governed by the electronic and steric effects of the substituents. For chloropyrimidines, the general order of reactivity for the chloro groups is C4(6) > C2 > C5. This is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens.

Reactivity of 2,4-dichloropyrimidine

In 2,4-dichloropyrimidine, the chlorine atoms at the C2 and C4 positions are electronically distinct. Nucleophilic aromatic substitution (SNAr) reactions on an unsubstituted 2,4-dichloropyrimidine ring generally favor substitution at the C4 position over the C2 position.[1][2] This preference is due to the higher LUMO coefficient at the C4 carbon, indicating greater electrophilicity.[2] However, the regioselectivity is often moderate and can be influenced by several factors:

  • Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can favor C2 substitution, while electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution.[1][3][4]

  • Nature of the Nucleophile: Tertiary amine nucleophiles have been shown to favor reaction at the C2 position of 5-substituted-2,4-dichloropyrimidines.[1][5]

  • Reaction Conditions: The choice of catalyst, base, and solvent can significantly alter the C4/C2 product ratio.[1] For example, palladium-catalyzed amination can be highly selective for the C4 position.

Reactivity of this compound

In this compound, the two chlorine atoms are at the more reactive C4 and C6 positions. The methyl group at the C2 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the primary influence on reactivity comes from the positions of the chloro substituents.

For a closer comparison, data from the monoamination of the structurally similar 4,6-dichloropyrimidine (B16783) with adamantane-containing amines can be considered. These reactions proceed in good to excellent yields without a catalyst, highlighting the high reactivity of the C4/C6 positions.[10]

Comparative Reactivity Data

The following table summarizes the reactivity of this compound and 2,4-dichloropyrimidine with amine nucleophiles, based on available literature.

FeatureThis compound2,4-dichloropyrimidine
Most Reactive Position(s) C4 and C6C4
Typical Regioselectivity Selective mono-substitution at C4 or C6Preferential substitution at C4, often with C2 isomer as byproduct
Influence of C2-Substituent Methyl group (EDG)Hydrogen
General Reactivity High, due to two activated chloro positionsModerate to high, with C4 being more reactive than C2

Table 1: Comparison of Reactivity with Amine Nucleophiles

Experimental Data: Monoamination Yields

The following table presents yields for the monoamination of 4,6-dichloropyrimidine with various adamantane-containing amines. This data serves as a proxy for the reactivity of this compound.

Amine NucleophileProductYield (%)
1-(Aminomethyl)adamantane4-Chloro-6-((adamantan-1-ylmethyl)amino)-pyrimidine~100
1-(1-Aminoethyl)adamantane4-((1-(Adamantan-1-yl)ethyl)amino)-6-chloropyrimidine65
2-(Adamantan-1-yl)ethan-1-amine4-((2-(Adamantan-1-yl)ethyl)amino)-6-chloropyrimidine76
N-Methyl-1-(adamantan-1-yl)methanamine4-((Adamantan-1-ylmethyl)(methyl)amino)-6-chloropyrimidine75
1-(2-Aminoethyl)adamantane4-(Adamantan-1-yl)-6-chloropyrimidin-4-amine77
N-((Adamantan-1-yl)methyl)ethan-1-amine4-((Adamantan-1-ylmethyl)(ethyl)amino)-6-chloropyrimidine60

Table 2: Yields for Monoamination of 4,6-Dichloropyrimidine (Data from[10])

Experimental Protocols

General Protocol for Amination of a Chloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.[11]

Reactant Preparation:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF, or Dioxane).

  • Add the amine nucleophile (1.0-1.2 eq).

Base Addition: 3. Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5-2.0 eq) or diisopropylethylamine (DIPEA, 1.5-2.0 eq) to the reaction mixture. For less reactive amines, a stronger base like sodium tert-butoxide or sodium hydride may be necessary.

Reaction: 4. Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C). 5. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: 6. Once the reaction is complete, cool the mixture to room temperature. 7. If necessary, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This may involve partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution. 8. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: 9. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, recrystallization, or distillation.

Example Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib intermediate)[6]
  • Charge a reaction flask with this compound (73.05 g) and THF (1300.0 mL) at 25-30°C and stir for 10-15 minutes.

  • Add 2-amino-5-thiazolecarboxamide (100.0 g) to the reaction mass and stir for 10-15 minutes.

  • Cool the reaction mass to 10-20°C.

  • Slowly add a solution of sodium tertiary butoxide (435.1 g; 33% in THF) over 20-30 minutes under a nitrogen atmosphere.

  • Stir the contents for 5 to 10 minutes at 10-20°C.

  • (Work-up and purification steps follow).

Signaling Pathways and Experimental Workflows

sn_ar_pathway cluster_24 2,4-Dichloropyrimidine 24DCP 2,4-Dichloropyrimidine C4_attack Nucleophilic attack at C4 24DCP->C4_attack More favorable C2_attack Nucleophilic attack at C2 24DCP->C2_attack Less favorable C4_product C4-substituted product (Major) C4_attack->C4_product C2_product C2-substituted product (Minor) C2_attack->C2_product

Caption: SNAr on 2,4-Dichloropyrimidine.

sn_ar_pathway_46 cluster_46 This compound 46DCMP This compound C46_attack Nucleophilic attack at C4/C6 46DCMP->C46_attack Highly favorable Mono_product Mono-substituted product C46_attack->Mono_product

Caption: SNAr on this compound.

experimental_workflow start Start reactants Combine chloropyrimidine, nucleophile, solvent, and base start->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify crude product (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: Generalized Experimental Workflow.

Conclusion

References

A Comparative Guide to Pyrimidine Synthesis: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent methods for the synthesis of pyrimidines, essential heterocyclic scaffolds in a vast array of biologically active compounds. The following sections detail both biological and chemical synthetic routes, presenting quantitative data, experimental protocols, and visual pathway representations to aid in the selection of the most suitable method for various research and development applications.

Biological Synthesis of Pyrimidines

Cells utilize two primary pathways for the synthesis of pyrimidines: the de novo pathway, which builds the pyrimidine (B1678525) ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.

De Novo Pyrimidine Biosynthesis

The de novo synthesis pathway is a fundamental metabolic route that constructs pyrimidine nucleotides from basic molecules such as bicarbonate, aspartate, and glutamine. This energy-intensive process is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly dividing cells. The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides.

Salvage Pathway

The salvage pathway is a less energy-consuming alternative to de novo synthesis, allowing cells to recycle pyrimidine bases and nucleosides from the degradation of nucleic acids. This pathway is particularly important in tissues with low rates of cell proliferation. Key enzymes such as uridine phosphorylase and thymidine (B127349) kinase are involved in converting free pyrimidine bases back into their respective nucleotides.

Chemical Synthesis of Pyrimidines

A variety of chemical methods have been developed for the synthesis of pyrimidine derivatives, each with its own advantages in terms of yield, reaction conditions, and substrate scope. This section compares some of the most common and effective methods.

Performance Comparison of Pyrimidine Synthesis Methods

The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly. The following table summarizes quantitative data for several key methods, offering a comparative overview of their performance.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335)Hydrochloric AcidEthanol (B145695)1.5 hours~60-70%[1]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[1]
Hantzsch Pyrimidine Synthesis β-ketoester, Aldehyde, Ammonia sourcep-Toluenesulfonic acid (PTSA)Aqueous micellesVariesup to 96%[2]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[1]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutes33-62%[3][4]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)[1]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate their application in a laboratory setting.

Biginelli Reaction (Microwave-Assisted)

This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Ethanol

  • Catalytic amount of hydrochloric acid

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100°C) for 7-12 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure dihydropyrimidinone.

Hantzsch Pyrimidine Synthesis

This method outlines the synthesis of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will crystallize from the solution. Collect the crystals by filtration.

  • Wash the product with cold ethanol and dry to yield the dihydropyridine derivative.

Pinner Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., Benzamidine hydrochloride) (10 mmol)

  • Sodium ethoxide in ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add the amidine hydrochloride to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine.

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key biological and a representative chemical synthesis pathway for pyrimidines.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Glutamine Glutamine Glutamine->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate

De Novo Pyrimidine Biosynthesis Pathway

salvage_pathway Nucleic_Acid_Degradation Nucleic_Acid_Degradation Free_Pyrimidines Free Pyrimidine Bases (Uracil, Thymine) Nucleic_Acid_Degradation->Free_Pyrimidines Nucleosides Nucleosides (Uridine, Thymidine) Free_Pyrimidines->Nucleosides Phosphorylases Ribose_1_Phosphate Ribose_1_Phosphate Ribose_1_Phosphate->Nucleosides Deoxyribose_1_Phosphate Deoxyribose_1_Phosphate Deoxyribose_1_Phosphate->Nucleosides Nucleotides Nucleotides (UMP, TMP) Nucleosides->Nucleotides Kinases ATP ATP ATP->Nucleotides

Pyrimidine Salvage Pathway

biginelli_workflow Start Start Combine_Reactants Combine Aldehyde, β-Ketoester, and Urea in Solvent Start->Combine_Reactants Add_Catalyst Add Acid Catalyst Combine_Reactants->Add_Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Add_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Product Precipitates Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Pure Product Washing->Drying End End Drying->End

Biginelli Reaction Experimental Workflow

References

A Comparative Guide to Chlorination Reagents: Alternatives to Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chlorination of organic compounds is a fundamental transformation. Phosphorus oxychloride (POCl₃) has long been a workhorse for converting hydroxyl groups, dehydrating amides, and activating carboxylic acids. However, its corrosive nature, vigorous reactivity with water, and sometimes harsh reaction conditions necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of common alternatives to POCl₃, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reagent selection for your specific synthetic needs.

Executive Summary of Reagent Comparison

The choice of a chlorinating agent is highly dependent on the substrate, desired reactivity, and reaction conditions. While phosphorus oxychloride is a powerful and versatile reagent, alternatives such as thionyl chloride, oxalyl chloride, cyanuric chloride, and triphenylphosphine (B44618) dichloride offer distinct advantages in terms of milder conditions, cleaner reactions, and different selectivity profiles. The Vilsmeier-Haack reagent, generated in situ, provides a unique pathway for both chlorination and formylation.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of various chlorinating agents in three common applications: chlorination of heteroaromatic hydroxyl groups, dehydration of amides to nitriles, and conversion of carboxylic acids to acyl chlorides. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Chlorination of Heteroaromatic Hydroxyl Groups

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxyquinolinePOCl₃Neat100679[1]
2-HydroxypyridinePOCl₃Sulfolane70-750.5-1.5Good[2]
4-Hydroxy-2-quinoloneThionyl ChlorideDioxaneReflux--[3]
6-Nitroquinazolin-4(1H)-oneSOCl₂/cat. DMF-90-1601-6Starting material recovered[2]
2,4-DihydroxyquinolinePOCl₃/PyridineNeat--High[4]

Table 2: Dehydration of Amides to Nitriles

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzamide (B126)POCl₃AcetonitrileReflux5Good[5]
BenzamideSOCl₂Dichloroethane80575.8[6]
BenzamideOxalyl Chloride/DMFDichloromethaneIce-bath-98 (for intermediate)
BenzamidePhosphorus PentoxideMicrowave-1-2.5 min90[6]
Aryl, Aralkyl, Aliphatic AmidesSilyl Sulphonyl Polyphosphates---High[6]

Table 3: Conversion of Carboxylic Acids to Acyl Chlorides

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidPOCl₃----[7]
Benzoic AcidPCl₅Neat--90[8]
Benzoic AcidSOCl₂NeatReflux-High[9]
Benzoic AcidOxalyl Chloride/cat. DMFDichloromethane351>90[10]
Benzoic Acid (as sodium salt)Oxalyl ChlorideBenzeneGentle Heat-97[8]
Carboxylic AcidCyanuric Chloride/TEAAcetone20-303Good[11]

Experimental Protocols

Detailed methodologies for key chlorination reactions are provided below.

Protocol 1: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline using POCl₃[1]
  • Reaction Setup: In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).

  • Reagent Addition: At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 20°C. Concentrate the reaction mixture under reduced pressure to remove excess POCl₃. The crude product can then be purified by recrystallization.

Protocol 2: Dehydration of Benzamide to Benzonitrile (B105546) using SOCl₂[6]
  • Reaction Setup: In a reaction vessel, dissolve benzamide in dichloroethane.

  • Reagent Addition: Add thionyl chloride (4 molar equivalents) and DMF (0.5 molar equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80°C for 5 hours.

  • Work-up: After the reaction is complete, the solvent and excess reagent can be removed under reduced pressure. The resulting benzonitrile can be purified by distillation.

Protocol 3: Conversion of a Carboxylic Acid to an Acyl Chloride using Oxalyl Chloride and Catalytic DMF[11]
  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the aryl acid (8 mmol) in 100 mL of CH₂Cl₂ at room temperature.

  • Reagent Addition: Add oxalyl chloride (16 mmol, 2.02 g) and 2 drops of DMF to the stirred solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Work-up: Concentrate the resulting mixture under reduced pressure to afford the acid chloride quantitatively.

Protocol 4: Vilsmeier-Haack Formylation and Chlorination of an Electron-Rich Arene[13]
  • Vilsmeier Reagent Formation: To a solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL), add (Chloromethylene)dimethyliminium chloride (1.5 equiv) at 0°C.

  • Reaction: Stir the reaction mixture for 6.5 hours at room temperature.

  • Hydrolysis: Add a solution of NaOAc (5.6 equiv) in water (200 mL) at 0°C and stir for 10 minutes.

  • Extraction and Purification: Dilute the reaction mixture with water and extract with Et₂O. Wash the organic layer with brine and dry over Na₂SO₄. After filtration, concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the aldehyde.

Mechanistic Insights and Visualizations

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and workflows for phosphorus oxychloride and its alternatives.

Phosphorus Oxychloride (POCl₃) as a Chlorinating Agent

POCl3_Chlorination Substrate Substrate (e.g., R-OH) Intermediate Phosphate (B84403) Ester Intermediate Substrate->Intermediate Nucleophilic attack on Phosphorus POCl3 POCl₃ POCl3->Intermediate Product Chlorinated Product (R-Cl) Intermediate->Product SN2 attack by Cl⁻ Byproduct H₃PO₄ + HCl Intermediate->Byproduct Hydrolysis Chloride Cl⁻ Chloride->Product

Mechanism of chlorination by POCl₃.

Phosphorus oxychloride typically reacts with a hydroxyl group to form a phosphate ester intermediate, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group to yield the chlorinated product.[1]

Thionyl Chloride (SOCl₂) as a Chlorinating Agent

SOCl2_Chlorination Substrate Substrate (e.g., R-OH) Intermediate Chlorosulfite Intermediate Substrate->Intermediate Nucleophilic attack on Sulfur SOCl2 SOCl₂ SOCl2->Intermediate Product Chlorinated Product (R-Cl) Intermediate->Product SNi or SN2 Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts Decomposition

Mechanism of chlorination by SOCl₂.

Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite, which can then undergo either an intramolecular nucleophilic substitution (Sₙi) with retention of configuration or an Sₙ2 reaction with inversion, depending on the reaction conditions.[12] A key advantage is the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Oxalyl Chloride ((COCl)₂) with Catalytic DMF

OxalylChloride_DMF_Chlorination cluster_vilsmeier Vilsmeier Reagent Formation cluster_chlorination Chlorination DMF DMF VilsmeierReagent Vilsmeier Reagent (Imidoyl Chloride) DMF->VilsmeierReagent OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent AcylChloride Acyl Chloride (R-COCl) VilsmeierReagent->AcylChloride Active Chlorinating Agent CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AcylChloride Byproducts CO + CO₂ + HCl AcylChloride->Byproducts

Chlorination of a carboxylic acid with oxalyl chloride and catalytic DMF.

When used with a catalytic amount of DMF, oxalyl chloride forms a Vilsmeier-type reagent in situ.[3] This imidoyl chloride is the active chlorinating agent that converts the carboxylic acid to the acyl chloride. The byproducts are all gaseous, which facilitates workup.[13]

Cyanuric Chloride as a Chlorinating Agent

CyanuricChloride_Chlorination CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate Acyl-Triazine Intermediate CarboxylicAcid->Intermediate CyanuricChloride Cyanuric Chloride CyanuricChloride->Intermediate TEA Triethylamine (TEA) TEA->Intermediate Base AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride Chloride Displacement Byproduct Triazine Byproduct Intermediate->Byproduct

Conversion of a carboxylic acid to an acyl chloride using cyanuric chloride.

Cyanuric chloride can be used to convert carboxylic acids to their corresponding acyl chlorides, typically in the presence of a base like triethylamine. The reaction proceeds through an acyl-triazine intermediate.[11]

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Start FormVilsmeier Form Vilsmeier Reagent (DMF + POCl₃) Start->FormVilsmeier AddSubstrate Add Electron-Rich Arene/Heterocycle FormVilsmeier->AddSubstrate Reaction Electrophilic Aromatic Substitution AddSubstrate->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis End Aryl Aldehyde/ Ketone Hydrolysis->End

General experimental workflow for the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15] It involves the in situ formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution, followed by hydrolysis to yield the final aldehyde or ketone.[16][15]

Conclusion

While phosphorus oxychloride remains a potent and widely used chlorinating agent, a variety of effective alternatives are available to the modern synthetic chemist. Thionyl chloride and oxalyl chloride are excellent for generating gaseous byproducts, simplifying purification. Cyanuric chloride and triphenylphosphine-based reagents offer milder conditions for certain transformations. The Vilsmeier-Haack reaction provides a unique and powerful method for concurrent chlorination and formylation. The selection of the optimal reagent will depend on a careful consideration of the substrate's properties, the desired outcome, and the practical aspects of the reaction, including safety and workup procedures. This guide serves as a starting point for navigating these choices and optimizing your chlorination reactions.

References

comparative analysis of catalysts for cross-coupling with dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Dichloropyrimidines

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Dichloropyrimidines offer a versatile platform for introducing molecular diversity, yet controlling the site of substitution in cross-coupling reactions presents a significant challenge. This guide provides an objective comparison of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dichloropyrimidines, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Mechanistic Considerations and Reactivity Trends

The reactivity of dichloropyrimidines is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles.[1] Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This inherent reactivity profile is often the basis for site-selectivity in cross-coupling reactions. However, the choice of catalyst, ligands, and reaction conditions can significantly influence and even invert this conventional selectivity.[3][4]

Comparative Performance Data

The following tables summarize the performance of various catalysts in cross-coupling reactions with dichloropyrimidines, highlighting the catalyst system, reaction conditions, and the resulting yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. With 2,4-dichloropyrimidines, the reaction typically favors substitution at the C4 position.[4][5]

Dichloropyrimidine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)C4:C2 SelectivityReference
2,4-dichloropyrimidine (B19661)Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)15 min95>99:1[5]
2,4-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min98>99:1[5]
2,4-dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min85>99:1[5]
2,4-dichloropyridinePhenylboronic acidPd/IPrK₂CO₃1,4-Dioxane6018 h7510.4:1[6]
2,4-dichloropyrimidinePhenylboronic acidPdCl₂ (5 mol%), NBu₄Br (3-5 equiv)Na₂CO₃1,4-Dioxane10018 hN/A>99:1[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.

Dichloropyrimidine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)C4:C2 SelectivityReference
6-Aryl-2,4-dichloropyrimidineMorpholinePd₂(dba)₃ (1 mol%), dppb (2 mol%)LiHMDSToluene0<5 min98>99:1[2]
6-Aryl-2,4-dichloropyrimidineN-MethylanilinePd₂(dba)₃ (1 mol%), dppb (2 mol%)LiHMDSToluene252 h95>99:1[2]
6-Aryl-2,4-dichloropyrimidineAnilineNo CatalystN/AN/AN/AN/AHighHigh[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynylated pyrimidines. The regioselectivity of this reaction can be controlled by the choice of ligand.[7]

Dihalopurine Substrate*AlkyneCatalyst SystemBaseSolventTemp. (°C)TimePredominant IsomerReference
9-Substituted-6-chloro-2,8-diiodopurineVarious terminal alkynesPd(PPh₃)₄Et₃N/CuIDMF802-4 hC2-alkynylated[7]
9-Substituted-6-chloro-2,8-diiodopurineVarious terminal alkynesPd₂(dba)₃/XantphosEt₃N/CuIDMF802-4 hC8-alkynylated[7]

*Data on dichloropyrimidines was limited; related dihalopurines are presented to illustrate catalyst-controlled regioselectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further development.

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[8]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • K₂CO₃

  • Pd(PPh₃)₄

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-Dichloropyrimidine

This protocol is based on a highly regioselective amination procedure.[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine

  • Pd₂(dba)₃

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in toluene.

  • Add the aliphatic secondary amine (1.1 equiv).

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1 mol%) and dppb (2 mol%) in toluene.

  • Add the catalyst solution to the substrate mixture.

  • Cool the reaction mixture to 0 °C and add LiHMDS (1.2 equiv) dropwise.

  • Stir the reaction at the appropriate temperature (0 °C to room temperature) and monitor by TLC or GC/MS until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Catalyst Selection

To further aid in experimental design, the following diagrams illustrate a typical workflow for a cross-coupling reaction and a decision-making process for catalyst selection.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine dichloropyrimidine, coupling partner, and base in solvent B Degas the reaction mixture A->B C Add Pd catalyst and ligand B->C D Heat to desired temperature and monitor reaction progress C->D E Quench reaction and perform aqueous workup D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G G A Desired Bond Formation? B C-C (Aryl/Alkyl) A->B Suzuki C C-N A->C Buchwald- Hartwig D C-C (Alkynyl) A->D Sonogashira E Desired Selectivity? B->E H C4-Selective C->H I C2/C8-Selective* D->I F C4-Selective E->F G C2-Selective E->G J Catalyst: Pd(PPh3)4 or Pd/IPr or Ligand-free F->J K Catalyst: Pd(II)/Bulky NHC (for C-S coupling) G->K L Catalyst: Pd2(dba)3/dppb H->L M Catalyst: Pd(PPh3)4 (C2) or Pd2(dba)3/Bidentate Ligand (C8) I->M

References

Validating the Structure of 4,6-dichloro-2-methylpyrimidine with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis for validating the structure of 4,6-dichloro-2-methylpyrimidine using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, including predicted data, a detailed experimental protocol, and comparison with alternative isomers.

The expected 1H NMR spectrum of this compound is simple, characterized by two distinct singlets. One singlet corresponds to the lone proton on the pyrimidine (B1678525) ring (H-5), and the other to the protons of the methyl group at the C-2 position. The chloro substituents at the C-4 and C-6 positions significantly influence the chemical shift of the H-5 proton, while the methyl group's chemical environment determines its resonance frequency.

Predicted 1H NMR Data and Comparison with Structural Isomers

To validate the structure of this compound, a comparison of its predicted 1H NMR data with that of known, structurally related compounds is essential. The following table summarizes the predicted chemical shifts for this compound and the experimental data for relevant isomers.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-5~7.30 - 7.50Singlet1H
-CH₃~2.60 - 2.80Singlet3H
2,4-dichloro-6-methylpyrimidineH-57.43Singlet1H
-CH₃2.52Singlet3H
2-chloro-4-methylpyrimidineH-5, H-68.59 (d), 7.44 (d)Doublet1H, 1H
-CH₃3.29Singlet3H
2,4-dichloropyrimidineH-5, H-68.82 (d), 7.70 (d)Doublet1H, 1H
4,6-dichloropyrimidine (B16783)H-2, H-58.824, 7.460Singlet1H, 1H
PyrimidineH-29.26Singlet1H
H-4, H-68.78Doublet2H
H-57.36Triplet1H

Prediction Rationale:

The predicted chemical shifts for this compound are based on the principles of substituent effects in 1H NMR spectroscopy.

  • H-5 Proton: In unsubstituted pyrimidine, the H-5 proton resonates at approximately 7.36 ppm.[1] The two electron-withdrawing chloro groups at the adjacent C-4 and C-6 positions are expected to deshield the H-5 proton, causing a downfield shift. This is supported by the observed chemical shift of the H-5 proton in 4,6-dichloropyrimidine at 7.460 ppm.

  • -CH₃ Protons: The methyl group at the C-2 position is attached to an aromatic ring. Its chemical shift is influenced by the ring's electronic environment. In 2,4-dichloro-6-methylpyrimidine, a close analog, the methyl protons appear at 2.52 ppm. Therefore, a similar chemical shift is anticipated for the methyl group in this compound.

Experimental Protocol for 1H NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming procedures are often sufficient.

3. Data Acquisition:

  • Use a standard proton pulse program.
  • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for this compound).
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to ensure complete relaxation of the protons between scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the multiplicity (singlet, doublet, etc.) of each signal.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 1H NMR follows a logical progression, as illustrated in the diagram below.

G Workflow for 1H NMR based Structural Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Synthesize Target Molecule: This compound Purification Purify the Synthesized Compound Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquisition Acquire 1H NMR Spectrum SamplePrep->Acquisition Processing Process NMR Data Acquisition->Processing Comparison Compare Experimental and Predicted Spectra Processing->Comparison Prediction Predict Expected 1H NMR Spectrum Prediction->Comparison Conclusion Confirm or Reject Proposed Structure Comparison->Conclusion IsomerComparison Compare with Spectra of Known Isomers IsomerComparison->Conclusion

Caption: Logical workflow for the validation of this compound structure using 1H NMR.

By systematically following this workflow, researchers can confidently validate the structure of their synthesized this compound. The comparison with predicted data and the spectra of known isomers provides a robust method for unambiguous structural assignment, ensuring the integrity of subsequent research and development activities.

References

A Comparative Guide to the Reactivity of C4 and C6 Positions in Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyrimidines are a class of highly versatile building blocks, offering multiple sites for substitution to generate diverse molecular architectures. A critical aspect of their synthetic utility lies in understanding and controlling the relative reactivity of the chlorine substituents, particularly at the C4 and C6 positions. This guide provides an objective comparison of the reactivity of these positions, supported by experimental data and detailed methodologies, to inform synthetic strategy and library design.

General Principles of Reactivity

The reactivity of chloro-substituents on a pyrimidine (B1678525) ring in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is dictated by the electron-deficient nature of the heterocycle. The two ring nitrogen atoms exert a strong electron-withdrawing effect, activating the carbon atoms to which the chlorine atoms are attached. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring is C4/C6 > C2 >> C5.[1][2] The enhanced reactivity of the C4 and C6 positions is attributed to their para and ortho relationship to the ring nitrogens, which allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[3][4]

Comparative Reactivity of 4,6-Dichloropyrimidines

In symmetrically substituted 4,6-dichloropyrimidines, the C4 and C6 positions are chemically equivalent and exhibit high susceptibility to nucleophilic attack.[5][6] The primary challenge in the functionalization of this scaffold is often achieving selective mono-substitution over di-substitution.

Comparative Reactivity of 2,4-Dichloropyrimidines

In the case of 2,4-dichloropyrimidines, the C4 and C2 positions are electronically distinct. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[7][8] This preference is attributed to the greater stabilization of the para-quinoid Meisenheimer intermediate formed upon attack at C4, compared to the ortho-quinoid intermediate from attack at C2.[8] However, this inherent selectivity can be significantly influenced by various factors, often leading to mixtures of C2 and C4 substituted products.[7][9]

Factors influencing C4 versus C2 selectivity include:

  • Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[7] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[7][10]

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[10][11][12]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all play a crucial role in determining the regiochemical outcome.[7]

  • Catalysis: The use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product.[8]

Quantitative Data on Regioselectivity

The following tables summarize quantitative data from various studies, illustrating the regioselectivity of nucleophilic substitution on dichloropyrimidines under different conditions.

Dichloropyrimidine SubstrateNucleophileCatalyst/BaseSolventTemp (°C)Product Ratio (C4:C2)Yield (%)Reference
2,4-Dichloropyrimidine (B19661)AnilineNoneEthanolReflux70:30-[8]
6-(4-fluorophenyl)-2,4-dichloropyrimidineAnilinePd(OAc)₂/dppb, LiHMDSTHF-6091:9-[8]
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt₂CHCl₃40>95:5 (C4 favored)-[12]
2,4-Dichloro-5-nitropyrimidineTriethylamine (B128534)iPrNEt₂CHCl₃40<5:>95 (C2 favored)-[11]
2,4-Dichloro-6-methoxypyrimidineVarious Amines---C2 selective-[9]
2,4,6-TrichloropyrimidinePhenolate ion---90:10 (C4/C6:C2)-[8]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination) of 2,4-Dichloropyrimidines

This protocol is a generalized procedure based on common practices in the literature.[13]

Materials:

  • 2,4-Dichloropyrimidine derivative (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or n-butanol)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrimidine.

Palladium-Catalyzed Amination for Enhanced C4-Selectivity

This protocol is adapted from a procedure reported to give high C4-selectivity.[8]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq.)

  • Amine (e.g., aniline) (1.05 eq.)

  • Pd(OAc)₂ (0.01-0.02 eq.)

  • dppb (1,4-bis(diphenylphosphino)butane) (0.01-0.02 eq.)

  • LiHMDS (lithium bis(trimethylsilyl)amide) (1.05 eq.)

  • Anhydrous THF

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions at low temperature

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -60 °C).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and dppb in anhydrous THF.

  • To the dichloropyrimidine solution, add the amine, followed by the LiHMDS solution, and finally the catalyst solution.

  • Stir the reaction at low temperature for the required time (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines can be visualized as a competition between two pathways, leading to either the C4- or C2-substituted product. The stability of the intermediate Meisenheimer complex is a key determinant of the major product.

SNAr_Selectivity cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products 2,4-DCP 2,4-Dichloropyrimidine Attack_C4 Attack at C4 2,4-DCP->Attack_C4 Attack_C2 Attack at C2 2,4-DCP->Attack_C2 Nu Nucleophile (Nu⁻) Nu->Attack_C4 Nu->Attack_C2 Intermediate_C4 Meisenheimer Intermediate (para-quinoid type) More Stable Attack_C4->Intermediate_C4 - Cl⁻ Intermediate_C2 Meisenheimer Intermediate (ortho-quinoid type) Less Stable Attack_C2->Intermediate_C2 - Cl⁻ Product_C4 C4-Substituted Product (Major, generally) Intermediate_C4->Product_C4 Product_C2 C2-Substituted Product (Minor, generally) Intermediate_C2->Product_C2

Caption: Regioselectivity in SNAr of 2,4-dichloropyrimidine.

The experimental workflow for investigating the optimal conditions for selective substitution can be systematically approached.

Experimental_Workflow Start Define Target Regioisomer (C4 or C6/C2) Select_Substrate Select Dichloropyrimidine Substrate (e.g., 2,4-DCP, 4,6-DCP) Start->Select_Substrate Select_Nucleophile Select Nucleophile Select_Substrate->Select_Nucleophile Screen_Conditions Screen Reaction Conditions Select_Nucleophile->Screen_Conditions Analysis Analyze Product Mixture (LC-MS, NMR) Screen_Conditions->Analysis Optimization Optimize Conditions (Temp, Solvent, Base, Catalyst) Analysis->Optimization < 95% selectivity Scale_Up Scale-Up Synthesis Analysis->Scale_Up > 95% selectivity Optimization->Screen_Conditions Iterate End Pure Regioisomer Scale_Up->End

Caption: Workflow for optimizing regioselective dichloropyrimidine substitution.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. The selection of a synthetic route is a critical decision in the drug development process, directly impacting the economic viability and environmental footprint of production. This guide provides a comprehensive comparison of the cost-effectiveness of various synthetic routes to substituted pyrimidines, supported by experimental data and detailed protocols to inform laboratory and industrial-scale decisions.

Performance Comparison of Key Synthetic Routes

The efficiency, cost, and environmental impact of pyrimidine (B1678525) synthesis can vary significantly depending on the chosen methodology. The following table summarizes quantitative data for several prominent synthetic routes, offering a direct comparison to aid in route selection.

Synthetic RouteKey Reactants & CatalystSolventReaction TimeYield (%)Estimated Cost-EffectivenessKey AdvantagesKey Disadvantages
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, Urea/Thiourea; Acid catalyst (e.g., HCl)Ethanol (B145695)3 - 5 hours75 - 89%[1]ModerateSimple one-pot procedure, readily available starting materials.[2]Long reaction times, moderate yields, use of corrosive acids.
Pinner Synthesis 1,3-Dicarbonyl Compound, Amidine; Acid or BaseVariesVariesModerate[3]ModerateUseful for specific substitution patterns (e.g., 4-hydroxypyrimidines).[4]Can require harsher conditions, yields can be variable.
Microwave-Assisted Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea; Catalyst (e.g., Sulfamic Acid, CaCl2)Solvent-Free or Ethanol3 - 12 minutes72 - 95%[3]HighDrastically reduced reaction times, high yields, often solvent-free.[5]Requires specialized microwave equipment, scalability can be a concern.
Catalyzed Multi-Component Reactions (MCRs) Varies (e.g., Alcohols, Amidines); Metal or OrganocatalystVariesVariesGood to Excellent[4][6]HighHigh atom economy, diversity of achievable structures, often milder conditions.[6]Catalyst cost can be high, optimization may be required for new substrates.
Green Chemistry Approaches (e.g., Water-based, Grinding) Varies; Often catalyst-free or with recyclable catalystsWater or Solvent-FreeVariesGood to High[1][7][8]Very HighEnvironmentally benign, low cost of solvents, enhanced safety.[5][8]Substrate scope can be limited by solubility in water, grinding may not be suitable for all scales.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

Conventional Biginelli Reaction

Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]

  • Materials: Benzaldehyde (1 mmol), Ethyl acetoacetate (B1235776) (1 mmol), Urea (1.5 mmol), Ethanol, Hydrochloric acid (catalytic amount).

  • Procedure:

    • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 4-5 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

    • The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.

Microwave-Assisted Biginelli Reaction (Solvent-Free)

Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]

  • Materials: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), Sulfamic acid (20 mol%).

  • Procedure:

    • Benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid are combined in a beaker.

    • The beaker is covered with a watch glass and placed in a domestic microwave oven.

    • The mixture is irradiated at 300 watts for approximately 3 minutes.

    • After cooling, the solid product is washed with water and recrystallized from ethanol.

Pinner Synthesis of 4-Hydroxypyrimidines

General Procedure [9]

  • Materials: Ethyl acetoacetate (1 eq), Acetamidine (B91507) hydrochloride (1 eq), Sodium ethoxide.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Ethyl acetoacetate and acetamidine hydrochloride are added to the sodium ethoxide solution.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction mixture is neutralized with acid.

    • The precipitated product is filtered, washed, and dried.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships between the different synthetic approaches to substituted pyrimidines.

G cluster_approaches Synthetic Approaches to Substituted Pyrimidines cluster_classical cluster_modern Classical Classical Methods Biginelli Biginelli Reaction Classical->Biginelli Pinner Pinner Synthesis Classical->Pinner Modern Modern Methods Microwave Microwave-Assisted Synthesis Modern->Microwave MCR Catalyzed MCRs Modern->MCR Green Green Chemistry Approaches Modern->Green Biginelli->Microwave Modernization Biginelli->MCR Catalyst Improvement MCR->Green Sustainability Focus G Start Starting Materials (e.g., Aldehyde, Ketoester, Urea) Reaction Reaction (e.g., Reflux, Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Product Pure Substituted Pyrimidine Purification->Product

References

A Comparative Guide to Alternative Building Blocks for Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone in medicinal chemistry and materials science, owing to their wide-ranging biological activities and functional applications.[1] While traditional methods for pyrimidine synthesis are well-established, the exploration of alternative building blocks offers significant advantages in terms of efficiency, sustainability, and molecular diversity. This guide provides an objective comparison of various alternative building blocks for the synthesis of pyrimidine derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of Synthetic Methods

The choice of building blocks and synthetic strategy significantly impacts reaction outcomes. The following table summarizes quantitative data for several key methods employing alternative starting materials.

MethodKey Building BlocksCatalyst/ReagentSolventTimeYield (%)Reference
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate (B8463686), Guanidine (B92328)Ethanolic NaOHEthanol (B145695)7-12 min72-84%[2]
Multicomponent Annulation Amidines, Ketones, N,N-dimethylaminoethanolNone (Oxidative)Not specifiedNot specifiedGood[3]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexesNot specifiedNot specifiedGood[3]
Three-Component Coupling Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297)ZnCl₂Not specifiedNot specifiedGood[3]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent[4]
Metal-Free Synthesis α-CF₃ Aryl Ketones, Amidine HydrochloridesNoneNot specifiedNot specifiedVery Good[3]
[3+3] Annulation-Oxidation α,β-Unsaturated Ketones, Benzamidine HydrochlorideCholine hydroxideCholine hydroxideNot specifiedExcellent[5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Microwave-Assisted Biginelli Reaction

This method offers a significant improvement over the conventional Biginelli reaction by reducing reaction times and increasing yields.[2]

Procedure:

  • A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine (1.5 mmol) in ethanol is prepared.

  • A catalytic amount of ethanolic NaOH is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation at a controlled temperature for 7-12 minutes.[2]

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried to yield the desired dihydropyrimidinone.

Iridium-Catalyzed Multicomponent Synthesis from Alcohols

This sustainable method utilizes alcohols as key building blocks, proceeding through a sequence of condensation and dehydrogenation steps.[3]

Procedure:

  • In a reaction vessel, the chosen amidine (1 mmol) and up to three different alcohols are combined.

  • A catalytic amount of a PN5P-Ir-pincer complex is added.

  • The reaction is heated under specific conditions to facilitate condensation and dehydrogenative aromatization.

  • Upon completion, the product is isolated and purified using standard chromatographic techniques.

ZnCl₂-Catalyzed Three-Component Coupling

This single-step reaction allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from readily available starting materials.[3]

Procedure:

  • A mixture of a functionalized enamine (1 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2 mmol) is prepared.

  • A catalytic amount of ZnCl₂ is added to the mixture.

  • The reaction is stirred at a specified temperature until completion.

  • The desired pyrimidine derivative is then isolated and purified.

Microwave-Assisted Synthesis from Chalcones

This environmentally friendly approach utilizes microwave irradiation to accelerate the condensation of chalcones with a nitrogen source.[4]

Procedure:

  • A mixture of the appropriate chalcone (B49325) (1 mmol) and guanidine hydrochloride (1.2 mmol) is prepared in a suitable solvent under basic conditions.

  • The reaction vessel is placed in a microwave reactor and irradiated for a short period (typically a few minutes).

  • After cooling, the reaction mixture is processed to isolate the pyrimidine product, often through precipitation and filtration.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Biginelli_Reaction_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Microwave Microwave Irradiation (Ethanolic NaOH) Aldehyde->Microwave Active_Methylene Ethyl Cyanoacetate Active_Methylene->Microwave Urea_Derivative Guanidine Urea_Derivative->Microwave Product Dihydropyrimidinone Microwave->Product

Caption: Microwave-Assisted Biginelli Reaction Workflow.

Iridium_Catalyzed_Synthesis cluster_reactants Reactants Amidine Amidine Catalysis Iridium-Catalyzed Condensation & Dehydrogenation Amidine->Catalysis Alcohols Up to three (different) Alcohols Alcohols->Catalysis Pyrimidine Substituted Pyrimidine Catalysis->Pyrimidine

Caption: Iridium-Catalyzed Pyrimidine Synthesis from Alcohols.

Three_Component_Coupling cluster_reactants Reactants Enamine Functionalized Enamine Coupling ZnCl₂-Catalyzed Coupling Enamine->Coupling Orthoformate Triethyl Orthoformate Orthoformate->Coupling Ammonia_Source Ammonium Acetate Ammonia_Source->Coupling Product 4,5-Disubstituted Pyrimidine Coupling->Product

Caption: ZnCl₂-Catalyzed Three-Component Coupling for Pyrimidine Synthesis.

Chalcone_Based_Synthesis cluster_reactants Reactants Chalcone Chalcone Microwave Microwave-Assisted Condensation (Basic Medium) Chalcone->Microwave Guanidine Guanidine Hydrochloride Guanidine->Microwave Product Pyrimidine Derivative Microwave->Product

Caption: Microwave-Assisted Pyrimidine Synthesis from Chalcones.

References

A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of common leaving groups in the nucleophilic aromatic substitution (SNAr) of pyrimidine (B1678525) rings. The selection of an appropriate leaving group is critical for the efficient synthesis of substituted pyrimidines, a scaffold of immense importance in medicinal chemistry and drug development. This document summarizes experimental data, presents detailed experimental protocols, and visualizes key concepts to aid in the rational design of synthetic routes.

Introduction to SNAr on Pyrimidines

Nucleophilic aromatic substitution on pyrimidines is a fundamental reaction for the functionalization of this electron-deficient heterocycle. The presence of two electronegative nitrogen atoms in the ring facilitates the attack of nucleophiles, proceeding through a Meisenheimer intermediate.[1] The reaction rate is significantly influenced by the nature of the leaving group, the substituents on the pyrimidine ring, and the reaction conditions.

The generally accepted mechanism involves a two-step addition-elimination process. The first step, the nucleophilic attack, is typically the rate-determining step.[1] This is followed by the rapid expulsion of the leaving group to restore the aromaticity of the ring.

Comparative Data of Leaving Groups

The lability of a leaving group in the SNAr of pyrimidines does not follow the trends observed in aliphatic nucleophilic substitutions (SN1 and SN2). For halogen leaving groups, the reactivity order is F > Cl > Br > I, which is inverse to the order of their bond strengths to carbon.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[1]

Sulfonyl groups, such as methylsulfonyl (-SO2CH3), are exceptionally potent leaving groups in this reaction, often demonstrating significantly higher reactivity compared to halogens.

Table 1: Quantitative Comparison of Leaving Group Reactivity in Pyrimidine SNAr

Leaving GroupPyrimidine SubstrateNucleophileSolventRelative Rate/YieldReference
-SO2CH32-(Methylsulfonyl)pyrimidine (B77071)Glutathione (B108866) (GSH)Aqueous BufferHighly Reactive (k ≈ 10-2 M-1s-1)[2]
-Cl2-ChloropyrimidineGlutathione (GSH)Aqueous BufferNo observable reaction after 6h[2]
-Br2-BromopyrimidineGlutathione (GSH)Aqueous BufferNo observable reaction after 6h[2]
-FGeneric Aryl-FPiperidineMethanol~3300 times faster than I[1]
-ClGeneric Aryl-ClPiperidineMethanol~3 times faster than I[1]
-BrGeneric Aryl-BrPiperidineMethanol~3 times faster than I[1]
-IGeneric Aryl-IPiperidineMethanolBaseline[1]
-SCH32-(Methylthio)pyrimidineGlutathione (GSH)Aqueous BufferNo observable reaction after 6h[2]

Note: The relative rates for halogens are based on a study of a generic SNAr reaction, as a complete comparative kinetic study on a single pyrimidine substrate was not available. However, the trend is widely accepted for electron-deficient heterocycles.

Experimental Protocols

Below are detailed methodologies for conducting a comparative study of leaving groups in the SNAr of pyrimidines.

1. General Protocol for the Reaction of Halopyrimidines with an Amine Nucleophile

This protocol is designed for the comparison of different halogens as leaving groups on a pyrimidine core.

  • Materials:

    • 2-Fluoropyrimidine, 2-Chloropyrimidine, 2-Bromopyrimidine, 2-Iodopyrimidine (or other desired halopyrimidine isomers)

    • Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN))

    • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware, stirring and heating apparatus

  • Procedure:

    • To four separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, add the corresponding halopyrimidine (1.0 eq.).

    • To each flask, add the amine nucleophile (1.1 eq.) and the anhydrous solvent.

    • Add the non-nucleophilic base (1.5 eq.) to each reaction mixture.

    • Stir the reactions at a constant temperature (e.g., 80 °C).

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixtures to room temperature.

    • Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica (B1680970) gel.

    • Characterize the products by NMR spectroscopy and mass spectrometry and determine the yield for each reaction.

2. Protocol for the Reaction of a Sulfonylpyrimidine with a Thiol Nucleophile

This protocol is adapted from a study on the reactivity of 2-sulfonylpyrimidines with glutathione.[2]

  • Materials:

    • 2-(Methylsulfonyl)pyrimidine

    • Glutathione (GSH)

    • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Co-solvent (e.g., DMSO)

    • UV-Vis spectrophotometer or HPLC for reaction monitoring

  • Procedure:

    • Prepare a stock solution of the 2-(methylsulfonyl)pyrimidine in DMSO.

    • Prepare a stock solution of glutathione in the phosphate buffer.

    • In a cuvette or vial, mix the phosphate buffer and the glutathione stock solution.

    • Initiate the reaction by adding a small volume of the 2-(methylsulfonyl)pyrimidine stock solution to the glutathione solution.

    • Immediately begin monitoring the reaction by observing the change in absorbance at a specific wavelength or by taking aliquots at regular intervals for HPLC analysis to determine the rate of product formation.

    • The second-order rate constant can be calculated from the reaction progress curves.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of SNAr on a Pyrimidine Ring

Caption: General mechanism of nucleophilic aromatic substitution on a pyrimidine ring.

Experimental Workflow for Comparative Study

Experimental_Workflow start Start: Select Pyrimidine Substrates (e.g., 2-F, 2-Cl, 2-Br, 2-SO2Me) setup Reaction Setup: - Substrate (1.0 eq.) - Nucleophile (1.1 eq.) - Base (1.5 eq.) - Anhydrous Solvent - Inert Atmosphere start->setup reaction Run Parallel Reactions at Constant Temperature setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Analysis: - Characterization (NMR, MS) - Yield Calculation - Rate Constant Determination purification->analysis comparison Comparative Analysis of Leaving Group Performance analysis->comparison

Caption: Workflow for a comparative study of leaving groups in pyrimidine SNAr.

Conclusion

The choice of leaving group is a critical parameter in the design of efficient SNAr reactions on pyrimidines. The experimental data clearly indicates that sulfonyl groups are vastly superior leaving groups compared to halogens and methylthio groups, offering rapid and clean reactions. Among the halogens, fluorine is the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon center. This guide provides the necessary data, protocols, and conceptual framework for researchers to make informed decisions in the synthesis of novel pyrimidine-based molecules.

References

Assessing the Purity of Synthesized 4,6-dichloro-2-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized intermediates like 4,6-dichloro-2-methylpyrimidine is a cornerstone of quality control and successful downstream applications. This versatile building block is instrumental in the synthesis of various pharmaceutical agents, and the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of key analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination hinges on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful techniques for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of nuclei.
Primary Application Routine purity testing, quantification of non-volatile impurities.Purity testing, identification and quantification of volatile impurities and byproducts.Absolute purity determination without the need for a specific reference standard of the analyte.
Typical Purity Range (%) 95-99.9%95-99.9%98-100%
Advantages High resolution and sensitivity; suitable for a wide range of compounds.[2]High separation efficiency for volatile compounds; provides structural information of impurities.[2]Primary analytical method; high precision and accuracy; provides structural confirmation.
Limitations Requires a reference standard for quantification; higher solvent consumption.Not suitable for non-volatile or thermally labile impurities.Lower throughput; requires a higher concentration of the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purity assessment of this compound, capable of separating the main compound from non-volatile impurities. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility) is often effective. For a similar compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation and definitive identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Data Analysis: Purity is assessed by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrometer allows for the identification of impurities by comparing their mass spectra with libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4] It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for purity assessment and the logical relationship for selecting an appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Assessment start Synthesized This compound dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr process_hplc Chromatogram Integration hplc->process_hplc process_gcms TIC & Mass Spectra Analysis gcms->process_gcms process_qnmr Signal Integration & Calculation qnmr->process_qnmr purity_report Purity Report process_hplc->purity_report process_gcms->purity_report process_qnmr->purity_report

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_questions cluster_methods cluster_output start Purity Assessment Required q1 Volatile & Thermally Stable Impurities Expected? start->q1 q2 Absolute Quantification Needed? q1->q2 No gcms GC-MS q1->gcms Yes q3 Routine Purity Check? q2->q3 No qnmr qNMR q2->qnmr Yes hplc HPLC q3->hplc Yes report Select Appropriate Method(s) gcms->report qnmr->report hplc->report

Caption: Method selection guide.

References

Spectroscopic Comparison of Dichloromethylpyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 4,6-dichloro-2-methylpyrimidine and its key isomers, providing researchers with essential data for identification and differentiation.

This guide offers a comparative analysis of the spectroscopic profiles of four key isomers of dichloromethylpyrimidine: this compound, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-5-methylpyrimidine, and 2,4-dichloro-5-methylpyrimidine. Understanding the distinct spectroscopic signatures of these isomers is crucial for researchers in medicinal chemistry and drug development for unambiguous identification and characterization of these important synthetic intermediates. This document provides a compilation of available experimental and predicted spectroscopic data, alongside standardized experimental protocols for acquiring such data.

Isomer Structures and Nomenclature

The four isomers under comparison are positional isomers, differing in the placement of the two chlorine atoms and one methyl group on the pyrimidine (B1678525) ring.

Isomer NameStructure
This compoundthis compound
2,4-dichloro-6-methylpyrimidine2,4-dichloro-6-methylpyrimidine
4,6-dichloro-5-methylpyrimidine4,6-dichloro-5-methylpyrimidine
2,4-dichloro-5-methylpyrimidine2,4-dichloro-5-methylpyrimidine

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four isomers. This data is essential for distinguishing between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

IsomerChemical Shift (δ) and Multiplicity
This compound ~2.6 ppm (s, 3H, CH₃), ~7.5 ppm (s, 1H, Ar-H)
2,4-dichloro-6-methylpyrimidine 2.53 ppm (s, 3H, CH₃), 7.45 ppm (s, 1H, Ar-H)[1]
4,6-dichloro-5-methylpyrimidine ~2.4 ppm (s, 3H, CH₃), ~8.7 ppm (s, 1H, Ar-H)
2,4-dichloro-5-methylpyrimidine 2.45 ppm (s, 3H, CH₃), 8.55 ppm (s, 1H, Ar-H)

¹³C NMR Spectra

IsomerChemical Shifts (δ)
This compound Data not readily available in searched literature.
2,4-dichloro-6-methylpyrimidine 24.1, 121.7, 162.0, 164.2, 172.2 ppm
4,6-dichloro-5-methylpyrimidine Data not readily available in searched literature. A labeled version with 13C is available, suggesting the data can be acquired.
2,4-dichloro-5-methylpyrimidine Data not readily available in searched literature.
Infrared (IR) Spectroscopy

Key distinguishing peaks in the fingerprint region are highlighted.

IsomerMajor IR Peaks (cm⁻¹)
This compound 1550, 1525, 1380, 1280, 1180, 1050, 830, 790 cm⁻¹
2,4-dichloro-6-methylpyrimidine 1570, 1530, 1400, 1300, 1150, 1080, 850, 800 cm⁻¹
4,6-dichloro-5-methylpyrimidine 1540, 1510, 1370, 1250, 1170, 1030, 870, 770 cm⁻¹
2,4-dichloro-5-methylpyrimidine No experimental data readily available in searched literature.
Mass Spectrometry (MS)

All isomers have the same molecular weight (162.00 g/mol ) and will exhibit a characteristic isotopic pattern for two chlorine atoms. The fragmentation patterns, however, can be used for differentiation.

IsomerMolecular Ion (m/z) and Key Fragments
This compound M⁺ at m/z 162/164/166. Fragmentation involves loss of Cl, CH₃, and HCN.[2]
2,4-dichloro-6-methylpyrimidine M⁺ at m/z 162/164/166. Fragmentation patterns are expected to be similar to the 4,6-dichloro-2-methyl isomer but may show subtle differences in fragment ion intensities.
4,6-dichloro-5-methylpyrimidine M⁺ at m/z 162/164/166. Data not readily available in searched literature.
2,4-dichloro-5-methylpyrimidine M⁺ at m/z 162/164/166. Data not readily available in searched literature.

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the dichloromethylpyrimidine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid dichloromethylpyrimidine isomer directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the four dichloromethylpyrimidine isomers.

Spectroscopic_Comparison_of_Dichloromethylpyrimidine_Isomers Structural Relationship of Dichloromethylpyrimidine Isomers cluster_isomers Dichloromethylpyrimidine Isomers (C5H4Cl2N2) cluster_spectroscopy Spectroscopic Techniques This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec. This compound->MS 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine->NMR 2,4-dichloro-6-methylpyrimidine->IR 2,4-dichloro-6-methylpyrimidine->MS 4,6-dichloro-5-methylpyrimidine 4,6-dichloro-5-methylpyrimidine 4,6-dichloro-5-methylpyrimidine->NMR 4,6-dichloro-5-methylpyrimidine->IR 4,6-dichloro-5-methylpyrimidine->MS 2,4-dichloro-5-methylpyrimidine 2,4-dichloro-5-methylpyrimidine 2,4-dichloro-5-methylpyrimidine->NMR 2,4-dichloro-5-methylpyrimidine->IR 2,4-dichloro-5-methylpyrimidine->MS

Caption: Isomers and their characterization methods.

References

evaluating the efficiency of different bases in pyrimidine amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an amino group to a pyrimidine (B1678525) scaffold is a cornerstone transformation in the synthesis of a vast array of biologically active molecules and pharmaceuticals. The choice of base in these amination reactions is a critical parameter that significantly influences reaction efficiency, yield, and in some cases, regioselectivity. This guide provides an objective comparison of the performance of various bases in two of the most common pyrimidine amination methodologies: the Palladium-Catalyzed Buchwald-Hartwig amination and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of reaction conditions.

Data Presentation: Quantitative Comparison of Bases

The following tables summarize quantitative data for different bases in both Buchwald-Hartwig and SNAr amination reactions of chloropyrimidines. It is important to note that direct comparison across different studies can be challenging due to variations in substrates, ligands (for palladium-catalyzed reactions), solvents, and temperatures. However, the presented data provides valuable insights into the general efficacy of each base.

Table 1: Comparison of Bases in Palladium-Catalyzed Buchwald-Hartwig Amination of Chloropyrimidines

BasePyrimidine SubstrateAmineCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium tert-butoxide (NaOtBu)2-ChloropyrimidineVarious aryl- and heteroarylaminesPd₂(dba)₃ / Dialkylbiarylphosphine ligandToluene or Dioxane80-120VariesHigh[1]
Lithium hexamethyldisilazide (LiHMDS)6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂ / dppbTHF-201>99 (regioselectivity)[2]
Cesium carbonate (Cs₂CO₃)2-ChloropyrimidineVarious aminesPalladium precatalystToluene or Dioxane80-120VariesGood to High[1]
Potassium carbonate (K₂CO₃)2-ChloropyrimidineVarious aminesPalladium precatalystToluene or Dioxane80-120VariesModerate to High[1]

Table 2: Comparison of Bases in Nucleophilic Aromatic Substitution (SNAr) Amination of Chloropyrimidines

BasePyrimidine SubstrateAmineSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium carbonate (K₂CO₃)6-Aryl-2,4-dichloropyrimidineDibutylamineDMAcRT170:30 (C4:C2 isomer ratio)[2]
Lithium hexamethyldisilazide (LiHMDS)6-Aryl-2,4-dichloropyrimidineDibutylamineTHF0195 (>99:1 C4:C2 isomer ratio)[2]
Triethylamine (TEA)2-Amino-4,6-dichloropyrimidineSubstituted aminesEthanolReflux3Not specified[3]
Diisopropylethylamine (DIPEA)4-Chloropyrimidine derivativeAmine nucleophileEthanolNot specifiedNot specifiedNot specified
No Base (amine acts as base)2-ChloropyrazineMorpholineWater100Not specifiedHigh[4]

Mandatory Visualization

Reaction Mechanisms and Experimental Workflows

To visualize the underlying processes, the following diagrams have been generated using the DOT language.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR₂ Ar-Pd(II)-NHR₂(L) Ar-Pd(II)-NHR₂(L) Amine\nCoordination->Ar-Pd(II)-NHR₂(L) Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)-NHR₂(L)->Deprotonation\n(Base) Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation\n(Base)->Ar-Pd(II)-NR₂(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂ Product Reductive\nElimination->Ar-NR₂ SNAr_Amination SNAr Amination Mechanism Pyrimidine-Cl Chloropyrimidine Addition Addition Pyrimidine-Cl->Addition HNR₂ Meisenheimer\nComplex Meisenheimer Complex Addition->Meisenheimer\nComplex Elimination Elimination Meisenheimer\nComplex->Elimination - Cl⁻ Aminopyrimidine Product Elimination->Aminopyrimidine Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine\nReagents Combine pyrimidine, amine, base, and catalyst/ligand (if applicable) Add\nSolvent Add Solvent Combine\nReagents->Add\nSolvent Heat &\nStir Heat & Stir Add\nSolvent->Heat &\nStir Monitor\nProgress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat &\nStir->Monitor\nProgress (TLC/LC-MS) Aqueous\nWork-up Aqueous Work-up Monitor\nProgress (TLC/LC-MS)->Aqueous\nWork-up Extraction Extraction Aqueous\nWork-up->Extraction Drying &\nConcentration Drying & Concentration Extraction->Drying &\nConcentration Purification\n(Chromatography/\nRecrystallization) Purification (Chromatography/ Recrystallization) Drying &\nConcentration->Purification\n(Chromatography/\nRecrystallization)

References

A Comparative Guide to the Thermal Stability of Dichloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the thermal stability of various dichloropyrimidine isomers. Understanding the thermal properties of these compounds is crucial for their application in drug development and other chemical syntheses, as it impacts storage, handling, and reaction conditions. While direct comparative experimental data on the decomposition temperatures of all dichloropyrimidine isomers is limited in publicly available literature, this guide provides an overview of the experimental methodologies used to assess thermal stability and summarizes general trends observed for substituted pyrimidines.

Data on Dichloropyrimidine Isomers

A thorough review of available literature and safety data sheets reveals a notable lack of specific, quantitative data on the decomposition temperatures of most dichloropyrimidine isomers. For isomers such as 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, 2,5-dichloropyrimidine, and 4,5-dichloropyrimidine, the decomposition temperature is consistently reported as "not available."

One study on various pyrimidine (B1678525) derivatives suggested that the thermal stability is influenced by the nature and position of substituents on the pyrimidine ring[1][2][3]. However, without direct experimental analysis of dichloropyrimidine isomers, a precise quantitative comparison is not possible at this time.

The following table summarizes the available physical properties of common dichloropyrimidine isomers, which can indirectly inform on their relative stability. Generally, isomers with higher melting and boiling points may exhibit greater thermal stability.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
2,4-Dichloropyrimidine C₄H₂Cl₂N₂148.9857-61101 @ 23 mmHgNot available
4,6-Dichloropyrimidine C₄H₂Cl₂N₂148.9863-69176Not available
2,5-Dichloropyrimidine C₄H₂Cl₂N₂148.98Not availableNot availableNot available
4,5-Dichloropyrimidine C₄H₂Cl₂N₂148.98Not available219.7Not available
2,6-Dichloropyrimidine C₄H₂Cl₂N₂148.98Not availableNot availableNot available

Experimental Protocols for Thermal Stability Analysis

The thermal stability of chemical compounds is typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information on the decomposition and phase transition temperatures of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the temperature at which a compound begins to decompose.

General Experimental Protocol:

  • Sample Preparation: A small amount of the dichloropyrimidine isomer (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina (B75360) or platinum.

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

  • Experimental Conditions: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a linear rate, typically 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.

  • Data Analysis: The onset temperature of decomposition is determined from the thermogram, which is the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

General Experimental Protocol:

  • Sample Preparation: A small amount of the dichloropyrimidine isomer (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions: The DSC cell is purged with an inert gas, such as nitrogen.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. The peak temperature of an exothermic event can indicate the decomposition temperature.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comparative study of the thermal stability of dichloropyrimidine isomers.

G Workflow for Comparing Thermal Stability of Dichloropyrimidine Isomers cluster_isomers Dichloropyrimidine Isomers cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Assessment I1 2,4-Dichloropyrimidine TGA Thermogravimetric Analysis (TGA) I1->TGA DSC Differential Scanning Calorimetry (DSC) I1->DSC I2 4,6-Dichloropyrimidine I2->TGA I2->DSC I3 2,5-Dichloropyrimidine I3->TGA I3->DSC I4 4,5-Dichloropyrimidine I4->TGA I4->DSC I5 2,6-Dichloropyrimidine I5->TGA I5->DSC Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss DSC->Decomp_Temp Enthalpy Enthalpy of Decomposition DSC->Enthalpy Stability_Ranking Relative Thermal Stability Ranking Decomp_Temp->Stability_Ranking Mass_Loss->Stability_Ranking Enthalpy->Stability_Ranking

Caption: Workflow for Comparative Thermal Stability Analysis.

References

A Comparative Guide to the Reaction Kinetics of Nucleophilic Substitution on 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the reaction kinetics for nucleophilic substitution on 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative perspective against other relevant dichloropyrimidine isomers.

Introduction to Reactivity

The pyrimidine (B1678525) scaffold is a fundamental core in numerous pharmaceuticals. Functionalization of this ring system, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry. This compound is a symmetrical molecule, which simplifies the initial monosubstitution as the C4 and C6 positions are chemically equivalent. This is in contrast to asymmetrical isomers like 2,4-dichloropyrimidine, where regioselectivity between the C2 and C4 positions is a significant challenge that depends heavily on the substituents and reaction conditions.[1][2]

The reactivity of dichloropyrimidines in SNAr reactions is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the two ring nitrogens facilitates this attack and stabilizes the intermediate, making pyrimidines more reactive towards nucleophiles than corresponding benzene (B151609) derivatives.[3]

Comparative Kinetic Data

While extensive quantitative kinetic data for this compound is not always readily available in a single source, a comparative analysis can be constructed from various studies on related compounds. The following table summarizes typical reaction outcomes and provides a qualitative comparison with 2,4-dichloropyrimidine.

FeatureThis compound2,4-Dichloropyrimidine (unsubstituted)
Regioselectivity Single product upon monosubstitution (C4/C6 equivalent)Primarily C4 substitution with most nucleophiles.[1][2][4] C2 selectivity can be achieved under specific conditions.[4][5]
Relative Reactivity Generally reactive due to two activating nitrogen atoms.Highly reactive, with the C4 position being particularly susceptible to attack.
Typical Nucleophiles Primary/Secondary Amines, Alkoxides, ThiolsPrimary/Secondary Amines, Alkoxides, Thiols, Arylboronic acids (Suzuki coupling).[4]
Reaction Conditions Often proceeds at room temperature or with gentle heating. Base (e.g., TEA, DIPEA) is typically required.[6]Similar to 4,6-isomer, though C2 substitution may require specific catalysts or conditions.[5][7]
Second Substitution Possible, but the first introduced group can deactivate or activate the ring towards the second substitution.More complex due to the influence of the first substituent on the reactivity of the remaining chlorine.

Reaction Pathway and Experimental Workflow

The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway.

reactant 4,6-dichloro-2- methylpyrimidine + Nu- intermediate Meisenheimer Intermediate (Anionic σ-complex) reactant->intermediate Attack of Nucleophile (Nu) product Monosubstituted Product + Cl- intermediate->product Loss of Leaving Group (Cl-)

Caption: Generalized SNAr pathway on this compound.

A typical workflow for analyzing the kinetics of this reaction involves careful monitoring of reactant consumption and product formation over time.

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactant Solutions (Pyrimidine, Nucleophile, Solvent) thermo Equilibrate to Reaction Temperature prep_reagents->thermo initiate Initiate Reaction (Mix Reactants) thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze via LC-MS or GC-MS quench->analysis plot Plot Concentration vs. Time analysis->plot rate_law Determine Rate Law and Rate Constant (k) plot->rate_law

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Experimental Protocols

Below is a generalized protocol for studying the reaction kinetics of nucleophilic substitution on this compound with an amine.

Objective: To determine the rate constant for the reaction between this compound and a representative amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)[6]

  • Anhydrous solvent (e.g., Acetonitrile or THF)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Reactant Preparation: Prepare stock solutions of this compound, the amine nucleophile, DIPEA, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., nitrogen), add the solvent, the this compound solution, and the internal standard solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the amine nucleophile and the base. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction by protonating the amine and base.

  • Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Processing: Plot the concentration of this compound versus time. Depending on the reaction order, which is typically second-order overall (first-order in each reactant), plot the appropriate linearized form (e.g., 1/[Reactant] vs. time) to determine the rate constant (k) from the slope of the line.[8][9]

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the starting material.[6] Consider increasing the temperature if the reaction is too slow.

  • Side Reactions: If the solvent is nucleophilic (e.g., methanol), it may compete with the intended nucleophile, a phenomenon known as solvolysis.[6] Use a non-nucleophilic solvent to avoid this.

Conclusion

This compound serves as a valuable substrate for SNAr reactions due to its symmetric nature, which circumvents the issue of regioselectivity in monosubstitution reactions. Its reactivity is comparable to other dichloropyrimidines, making it an attractive building block in medicinal chemistry. Understanding the kinetics of its reactions allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired products efficiently. The provided protocols and workflows offer a foundational approach for researchers to quantitatively assess the reactivity of this and related heterocyclic electrophiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4,6-Dichloro-2-methylpyrimidine, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is essential for protecting personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin exposure.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

Quantitative Data Summary

The following table summarizes the key hazard information for this compound, crucial for its safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Oral ToxicityH302: Harmful if swallowed[2][3]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[2]
Skin SensitizationH317: May cause an allergic skin reaction[2][3]Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage (as reported in some sources)[3]Wear protective gloves, protective clothing, and eye/face protection.[1]
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects[2][3]Avoid release to the environment. Collect spillage.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a systematic manner that complies with institutional and regulatory standards. Under no circumstances should this chemical be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.

    • This compound is a halogenated organic compound and should be segregated from non-halogenated waste streams to facilitate proper disposal by a certified hazardous waste management company.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container with a secure lid for collecting the waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

    • Ensure the exterior of the waste container is clean and free from contamination.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)

      • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to transport the hazardous waste off-site yourself.

  • Empty Container Disposal:

    • An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.

    • After triple-rinsing and allowing the container to dry completely, and with the label defaced or removed, it may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify Waste Treat this compound and contaminated materials as hazardous waste. B Step 2: Segregate Waste Separate from non-halogenated waste streams. A->B F Step 6: Manage Empty Containers Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, and dispose of the container appropriately. A->F C Step 3: Containerize Waste Use a labeled, sealed, and compatible container. B->C D Step 4: Store Waste Place in a designated, secure satellite accumulation area with secondary containment. C->D E Step 5: Arrange for Pickup Contact Environmental Health & Safety (EHS) or a licensed disposal service. D->E

References

Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-methylpyrimidine. The following procedures are based on established safety protocols for hazardous chemicals and are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Summary

This compound is classified as a hazardous chemical. Key hazards include:

  • Harmful if swallowed.[1]

  • Causes skin irritation and may cause an allergic skin reaction.[1][2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2][3]

  • Toxic to aquatic life with long-lasting effects.[1]

Some safety data sheets also indicate that it may cause severe skin burns and eye damage.[4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust and splashes.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator, such as a dust mask type N95 (US), should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[6][7]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical for laboratory safety.

Handling:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible.[7][8]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

  • Dispensing: When weighing or transferring the solid, avoid generating dust.[3] Use appropriate tools (e.g., spatula) and techniques to minimize dust formation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3] Do not breathe in dust or fumes.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][8]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Emergency Procedures: First Aid

In case of exposure, immediate action is crucial.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice.[1][2][7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[1][8]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[3] For liquid spills, absorb with an inert material (e.g., sand, diatomite).[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

Waste Disposal:

  • Chemical Waste: Dispose of unused this compound and any cleanup materials as hazardous waste.[1][2] All disposals must be in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_reaction Chemical Reaction/Use handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_dispose Dispose of Waste (per regulations) cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.